3-Methylthienyl-carbonyl-JNJ-7706621
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C14H14N6O3S2 |
|---|---|
分子量 |
378.4 g/mol |
IUPAC 名称 |
4-[[5-amino-1-(3-methylthiophene-2-carbonyl)-1,2,4-triazol-3-yl]amino]benzenesulfonamide |
InChI |
InChI=1S/C14H14N6O3S2/c1-8-6-7-24-11(8)12(21)20-13(15)18-14(19-20)17-9-2-4-10(5-3-9)25(16,22)23/h2-7H,1H3,(H2,16,22,23)(H3,15,17,18,19) |
InChI 键 |
KQWTXAWKBUUOMU-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(SC=C1)C(=O)N2C(=NC(=N2)NC3=CC=C(C=C3)S(=O)(=O)N)N |
产品来源 |
United States |
Foundational & Exploratory
JNJ-7706621: A Dual Inhibitor of Cyclin-Dependent and Aurora Kinases—A Technical Overview
For Immediate Release
RARITAN, NJ – JNJ-7706621 is a potent, small-molecule inhibitor targeting key regulators of the cell cycle, exhibiting a dual mechanism of action against both cyclin-dependent kinases (CDKs) and Aurora kinases.[1][2][3] This novel compound has demonstrated significant anti-proliferative activity across a broad range of human cancer cell lines and efficacy in in vivo tumor models.[1][4] This technical guide provides an in-depth analysis of the mechanism of action, experimental data, and key methodologies related to the preclinical evaluation of JNJ-7706621.
Core Mechanism of Action: Dual Kinase Inhibition
JNJ-7706621 functions as a pan-CDK inhibitor with high potency against CDK1 and CDK2.[4][5] It also potently inhibits Aurora kinases A and B.[5][6] The inhibition of these two distinct families of serine/threonine kinases disrupts the cell cycle at multiple critical checkpoints, leading to cell cycle arrest, apoptosis, and endoreduplication.[1]
The competitive mechanism of CDK1 inhibition has been confirmed, with the IC50 value of JNJ-7706621 increasing with higher concentrations of ATP.[7] The compound's inhibitory action on CDKs and Aurora kinases is central to its anti-cancer effects.
Signaling Pathway and Cellular Consequences
The dual inhibition of CDKs and Aurora kinases by JNJ-7706621 triggers a cascade of cellular events that ultimately compromise the viability of cancer cells.
Quantitative Analysis of Kinase Inhibition and Anti-proliferative Activity
JNJ-7706621 demonstrates potent inhibition of several key cell cycle kinases and robust anti-proliferative effects in a variety of cancer cell lines.
| Target Kinase | IC50 (nM) |
| CDK1/cyclin B | 9[5][6] |
| CDK2/cyclin A | 4[2][3] |
| CDK2/cyclin E | 3[2][6] |
| CDK3/cyclin E | 58[2][3] |
| CDK4/cyclin D1 | 253[2][3] |
| CDK6/cyclin D1 | 175[2][3] |
| Aurora A | 11[5][6] |
| Aurora B | 15[2][6] |
| VEGF-R2 | 154-254[5] |
| FGF-R2 | 154-254[5] |
| GSK3β | 154-254[5] |
| Cell Line | Cancer Type | IC50 (nM) for Cell Growth Inhibition |
| HeLa | Cervical Cancer | 284[6] |
| HCT116 | Colon Carcinoma | 254[6] |
| A375 | Malignant Melanoma | 447[6] |
| SK-OV-3 | Ovarian Adenocarcinoma | 112-514[5] |
| PC3 | Prostate Adenocarcinoma | 112-514[5] |
| DU145 | Prostate Carcinoma | 112-514[5] |
| MDA-MB-231 | Breast Adenocarcinoma | 112-514[5] |
| MES-SA | Uterine Sarcoma | 254[4] |
| MES-SA/Dx5 | Uterine Sarcoma (P-glycoprotein overexpressing) | 254[4] |
In Vivo Efficacy
In a human tumor xenograft model using A375 melanoma cells, JNJ-7706621 administered via intermittent dosing schedules resulted in significant antitumor activity.[1] Doses of 100 and 125 mg/kg were shown to be efficacious.[6] A direct correlation was observed between the total cumulative dose and the antitumor effect, regardless of the specific dosing schedule.[1]
Detailed Experimental Protocols
CDK1 Kinase Activity Assay
This assay quantifies the inhibition of CDK1 activity by measuring the incorporation of 33P-γ-ATP into a biotinylated peptide substrate.
Materials:
-
Purified CDK1/cyclin B complex from baculovirus.
-
Biotinylated peptide substrate (containing the consensus phosphorylation site for histone H1).
-
33P-γ-ATP.
-
JNJ-7706621 at various concentrations.
-
Streptavidin-coated 96-well plates.
-
PBS with 100 mM EDTA.
-
Scintillation counter.
Procedure:
-
The CDK1/cyclin B complex, biotinylated peptide substrate, 33P-γ-ATP, and varying concentrations of JNJ-7706621 are combined in a reaction mixture.
-
The reaction is allowed to proceed, enabling the phosphorylation of the peptide substrate by CDK1.
-
The reaction is stopped by the addition of PBS containing 100 mM EDTA.
-
The reaction mixture is transferred to streptavidin-coated 96-well plates, where the biotinylated substrate binds to the streptavidin.
-
Unbound reagents are removed by washing.
-
The amount of 33P incorporated into the immobilized substrate is measured using a scintillation counter.
-
The percent inhibition of CDK1 activity by JNJ-7706621 is calculated, and linear regression analysis is used to determine the IC50 value.[5]
Cell Proliferation Assay
This assay measures the effect of JNJ-7706621 on the proliferation of cancer cells by quantifying the incorporation of 14C-labelled thymidine (B127349) into newly synthesized DNA.
Materials:
-
Human cancer cell lines.
-
96-well CytoStar tissue culture treated scintillating microplates.
-
Complete cell culture medium.
-
JNJ-7706621 at various concentrations.
-
14C-labelled thymidine.
-
Scintillation counter.
Procedure:
-
Cells are trypsinized, counted, and seeded at a density of 3-8 × 103 cells per well in a 96-well CytoStar microplate.[5]
-
The cells are incubated for 24 hours at 37°C in a 5% CO2 atmosphere.[5]
-
JNJ-7706621 is added to the wells at various concentrations.
-
14C-labelled thymidine is added to each well.
-
The cells are incubated for an additional 24 hours.[5]
-
The incorporation of 14C-labelled thymidine into the DNA of the cells is measured using a scintillation counter.
-
The IC50 value for cell growth inhibition is determined from the dose-response curve.
Conclusion
JNJ-7706621 is a potent dual inhibitor of cyclin-dependent and Aurora kinases, demonstrating a clear mechanism of action that disrupts the cell cycle at multiple points. Its ability to induce cell cycle arrest and apoptosis in a wide range of cancer cell lines, coupled with its in vivo efficacy, underscores its potential as a therapeutic agent. The detailed experimental protocols provided herein offer a basis for further investigation and development of this and similar compounds.
References
- 1. The in vitro and in vivo effects of JNJ-7706621: a dual inhibitor of cyclin-dependent kinases and aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. apexbt.com [apexbt.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. aacrjournals.org [aacrjournals.org]
JNJ-7706621: A Technical Guide to a Dual Aurora and Cyclin-Dependent Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
JNJ-7706621 is a potent, small molecule inhibitor targeting both Aurora kinases and cyclin-dependent kinases (CDKs), key regulators of cell cycle progression.[1][2][3] This dual-inhibitory mechanism allows JNJ-7706621 to exert a powerful anti-proliferative effect on a broad range of cancer cell lines by inducing cell cycle arrest, endoreduplication, and apoptosis.[4] Preclinical studies have demonstrated its efficacy in vitro and in vivo, highlighting its potential as a therapeutic agent in oncology. This technical guide provides an in-depth overview of JNJ-7706621, consolidating key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action to support further research and development.
Introduction
The cell cycle is a tightly regulated process that governs cell proliferation. Its dysregulation is a hallmark of cancer, making the proteins that control it attractive targets for therapeutic intervention. Cyclin-dependent kinases (CDKs) and Aurora kinases are two families of serine/threonine kinases that play crucial, distinct roles in orchestrating the cell cycle. CDKs, in association with their cyclin partners, drive the transitions between different phases of the cell cycle. Aurora kinases are essential for proper mitotic progression, including centrosome maturation, spindle formation, and cytokinesis.
JNJ-7706621 was developed as a dual inhibitor to simultaneously target these critical cell cycle regulators. Its ability to inhibit both CDKs and Aurora kinases leads to a multi-faceted attack on proliferating cancer cells, resulting in a robust anti-tumor response.[4]
Mechanism of Action
JNJ-7706621 exerts its anti-cancer effects by competitively inhibiting the ATP-binding sites of both Aurora kinases and various CDK-cyclin complexes.[5] This dual inhibition disrupts multiple phases of the cell cycle.
-
CDK Inhibition: By targeting CDK1 and CDK2, JNJ-7706621 can induce a delay in the G1 phase and a subsequent arrest at the G2/M transition.[4] Inhibition of CDK1/Cyclin B, a key driver of mitosis, prevents cells from entering and progressing through mitosis.
-
Aurora Kinase Inhibition: Inhibition of Aurora A and Aurora B disrupts mitotic processes. This can lead to defects in chromosome alignment and segregation, ultimately resulting in endoreduplication (DNA re-replication without cell division) and apoptosis.[4] A key downstream marker of Aurora B inhibition is the reduction of histone H3 phosphorylation at Serine 10.
The combined effect of CDK and Aurora kinase inhibition results in a potent anti-proliferative and cytotoxic response in cancer cells.
References
Unveiling JNJ-7706621: A Dual Inhibitor of Cyclin-Dependent and Aurora Kinases
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
JNJ-7706621 has emerged as a potent small molecule inhibitor targeting key regulators of the cell cycle, specifically cyclin-dependent kinases (CDKs) and Aurora kinases. This dual-inhibitory action disrupts cell cycle progression and mitosis, leading to apoptosis in cancer cells. This document provides a comprehensive overview of the discovery, biological activity, and relevant experimental protocols for JNJ-7706621, intended to serve as a technical guide for professionals in the field of drug discovery and development. It is important to note that the initially queried "3-Methylthienyl-carbonyl-JNJ-7706621" appears to be a misnomer, as the established chemical entity is 4-[5-amino-1-(2,6-difluoro-benzoyl)-1H-[1][2][3]triazol-3-ylamino]-benzenesulfonamide.
Discovery and Rationale
JNJ-7706621 was identified as a novel cell cycle inhibitor by Johnson & Johnson. The rationale behind its development lies in the therapeutic potential of targeting aberrant cell cycle regulation, a hallmark of many cancers. By simultaneously inhibiting both CDKs and Aurora kinases, JNJ-7706621 offers a multi-pronged approach to halt the proliferation of tumor cells. The compound has demonstrated potent, selective inhibition of tumor cell growth in vitro and significant antitumor activity in vivo.[3]
Biological Activity and Mechanism of Action
JNJ-7706621 is a pan-CDK inhibitor with high potency against CDK1 and CDK2. It also potently inhibits Aurora A and Aurora B kinases.[1][2] This dual inhibition leads to a cascade of cellular events:
-
Cell Cycle Arrest: Treatment with JNJ-7706621 leads to a delay in the G1 phase and a subsequent arrest in the G2-M phase of the cell cycle.[3]
-
Inhibition of Histone H3 Phosphorylation: As a result of Aurora kinase inhibition, a key mitotic event, the phosphorylation of histone H3, is inhibited.[3]
-
Endoreduplication: Inhibition of Aurora kinases can also lead to endoreduplication, a process where cells replicate their DNA without undergoing mitosis, resulting in polyploidy.[3]
-
Apoptosis: Ultimately, the disruption of the cell cycle and mitosis induces programmed cell death (apoptosis) in cancer cells.[3][4]
The anti-proliferative effects of JNJ-7706621 have been observed across a panel of human cancer cell lines, independent of their p53 or retinoblastoma status.[1][3]
Signaling Pathway of JNJ-7706621 Action
Caption: JNJ-7706621 inhibits CDK and Aurora kinases, leading to cell cycle arrest and apoptosis.
Quantitative Data
The inhibitory activity of JNJ-7706621 has been quantified against various kinases and cancer cell lines.
Table 1: In Vitro Kinase Inhibitory Activity of JNJ-7706621
| Kinase Target | IC50 (nM) |
| CDK1/Cyclin B | 9[1][2] |
| CDK2/Cyclin A | 4[1] |
| CDK2/Cyclin E | 3[2] |
| Aurora A | 11[1][2] |
| Aurora B | 15[2] |
| VEGFR2 | 154-254[1] |
| FGFR2 | 154-254[1] |
| GSK3β | 154-254[1] |
Table 2: Anti-proliferative Activity of JNJ-7706621 in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| HeLa | Cervical Cancer | 112 - 284[1][2] |
| HCT-116 | Colon Carcinoma | 112 - 254[1][2] |
| A375 | Melanoma | 447[2] |
| SK-OV-3 | Ovarian Cancer | 112-514[1] |
| PC3 | Prostate Cancer | 112-514[1] |
| DU145 | Prostate Cancer | 112-514[1] |
| MDA-MB-231 | Breast Cancer | 112-514[1] |
| MES-SA | Uterine Sarcoma | 112-514[1] |
| MES-SA/Dx5 | Uterine Sarcoma (P-glycoprotein overexpressing) | 112-514[1] |
Synthesis
Hypothetical Synthesis Workflow
Caption: A potential synthetic route to JNJ-7706621.
Experimental Protocols
Detailed experimental protocols for the biological evaluation of JNJ-7706621 have been reported.
In Vitro Kinase Assay (CDK1)
-
Enzyme and Substrate Preparation: Recombinant human CDK1/Cyclin B complex is purified. A biotinylated peptide substrate containing the histone H1 phosphorylation site is used.
-
Reaction Mixture: The assay is conducted in a 96-well plate in a buffer containing 50 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, and 2 mM DTT.
-
Inhibition Assay: JNJ-7706621 at various concentrations is pre-incubated with the CDK1/Cyclin B enzyme.
-
Reaction Initiation: The kinase reaction is initiated by the addition of ATP (e.g., 10 µM) and the peptide substrate.
-
Incubation: The reaction is incubated for a specified time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).
-
Termination and Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified, often using a method that captures the biotinylated peptide and detects the incorporated phosphate (B84403) (e.g., via a specific antibody or radioactive ATP).
-
IC50 Determination: The concentration of JNJ-7706621 that inhibits 50% of the kinase activity (IC50) is determined by plotting the percentage of inhibition against the inhibitor concentration.
Cell Proliferation Assay
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of JNJ-7706621 (typically in DMSO, with a final DMSO concentration kept constant across all wells) for a specified duration (e.g., 48 or 72 hours).
-
Viability Assessment: Cell viability is assessed using a variety of methods, such as:
-
MTS/MTT Assay: Measures the metabolic activity of viable cells.
-
CellTiter-Glo® Luminescent Cell Viability Assay: Measures ATP levels as an indicator of metabolically active cells.
-
Crystal Violet Staining: Stains the DNA of adherent cells.
-
-
Data Analysis: The absorbance or luminescence is read using a plate reader. The results are expressed as a percentage of the vehicle-treated control, and the IC50 value is calculated.
Experimental Workflow Diagram
Caption: A typical workflow for the evaluation of JNJ-7706621.
Conclusion
JNJ-7706621 is a potent dual inhibitor of CDKs and Aurora kinases with significant anti-proliferative activity against a broad range of cancer cell lines. Its mechanism of action, involving cell cycle arrest and induction of apoptosis, makes it a valuable tool for cancer research and a potential candidate for further therapeutic development. This guide provides a foundational understanding of its biological activity and the experimental approaches used for its characterization. Further investigation into its synthesis and in vivo efficacy will be crucial for its potential clinical translation.
References
- 1. US11224573B2 - Therapeutic constructs for co-delivery of mitotic kinase inhibitor and immune checkpoint inhibitor - Google Patents [patents.google.com]
- 2. A practical base mediated synthesis of 1,2,4-triazoles enabled by a deamination annulation strategy - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 4. New 2-[(4-Amino-6-N-substituted-1,3,5-triazin-2-yl)methylthio]-N-(imidazolidin-2-ylidene)-4-chloro-5-methylbenzenesulfonamide Derivatives, Design, Synthesis and Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
JNJ-7706621: A Technical Guide to its Target Profile and Kinase Selectivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
JNJ-7706621 is a potent, cell-permeable small molecule inhibitor with a dual mechanism of action, primarily targeting cyclin-dependent kinases (CDKs) and Aurora kinases. This dual inhibition disrupts critical cell cycle checkpoints, leading to cell cycle arrest, endoreduplication, and apoptosis in cancer cells. This technical guide provides a comprehensive overview of the target profile and kinase selectivity of JNJ-7706621, supported by quantitative data, detailed experimental protocols, and visual diagrams of relevant biological pathways and experimental workflows.
Target Profile
JNJ-7706621 is characterized as a pan-CDK inhibitor with its highest potency directed at CDK1 and CDK2.[1] It also demonstrates potent inhibition of Aurora kinases A and B.[1][2] This dual inhibitory activity makes it a powerful tool for investigating cell cycle regulation and a potential therapeutic agent for various cancers.
Primary Targets: Cyclin-Dependent Kinases (CDKs) and Aurora Kinases
The primary molecular targets of JNJ-7706621 are key enzymes that regulate cell cycle progression.
-
Cyclin-Dependent Kinases (CDKs): These kinases are essential for the progression through the different phases of the cell cycle. JNJ-7706621's inhibition of CDKs, particularly CDK1/Cyclin B and CDK2/Cyclin E/A, leads to delays in G1 phase exit and a subsequent arrest in the G2/M phase.[1][3]
-
Aurora Kinases: These serine/threonine kinases are critical for mitotic events, including centrosome maturation, spindle formation, and cytokinesis. Inhibition of Aurora A and B by JNJ-7706621 contributes to defects in mitosis, such as endoreduplication (the replication of the genome without subsequent cell division) and inhibition of histone H3 phosphorylation, a key marker of mitosis.[3]
Cellular Effects
The concurrent inhibition of CDKs and Aurora kinases by JNJ-7706621 results in a cascade of cellular events that ultimately suppress tumor cell proliferation.
-
Cell Cycle Arrest: Treatment of cancer cells with JNJ-7706621 leads to a delay in progression through the G1 phase and a robust arrest at the G2/M checkpoint.[3]
-
Induction of Apoptosis: The disruption of normal cell cycle progression triggers programmed cell death, or apoptosis, in cancer cells.[3]
-
Inhibition of Colony Formation: JNJ-7706621 effectively reduces the ability of cancer cells to form colonies, indicating a loss of their clonogenic potential.[3]
-
Endoreduplication: Inhibition of Aurora kinases can lead to a failure of cytokinesis, resulting in cells with multiple copies of their genome.[3]
-
Inhibition of Histone H3 Phosphorylation: JNJ-7706621 treatment leads to a reduction in the phosphorylation of histone H3 at serine 10, a modification crucial for chromosome condensation and segregation during mitosis.[3]
Kinase Selectivity Profile
The following tables summarize the in vitro inhibitory activity of JNJ-7706621 against a panel of kinases. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%.
Table 1: Inhibitory Activity against Primary Targets
| Kinase Target | IC50 (nM) |
| CDK1/Cyclin B | 9 |
| CDK2/Cyclin A | Not specified |
| CDK2/Cyclin E | 4 |
| Aurora A | 11 |
| Aurora B | 15 |
Data sourced from multiple references.[1][2]
Table 2: Inhibitory Activity against a Broader Kinase Panel
| Kinase Target | IC50 (nM) |
| VEGF-R2 | 154 |
| FGF-R2 | 226 |
| GSK3β | 254 |
| Plk1 | No activity |
| Wee1 | No activity |
Data sourced from multiple references.[1][2]
Signaling Pathways and Mechanisms of Action
The dual inhibition of CDKs and Aurora kinases by JNJ-7706621 disrupts the cell cycle at multiple points. The following diagram illustrates the key signaling pathways affected by this inhibitor.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of JNJ-7706621.
In Vitro Kinase Assay (CDK1 and Aurora Kinases)
This protocol describes a radiometric assay to determine the in vitro inhibitory activity of JNJ-7706621 against CDK1 and Aurora kinases.
Workflow Diagram:
Materials:
-
Purified CDK1/Cyclin B or Aurora A/B kinase
-
Biotinylated peptide substrate (e.g., histone H1-derived for CDK1, kemptide (B1673388) for Aurora kinases)
-
ATP solution
-
[33P]-γ-ATP
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 1 mM DTT)
-
JNJ-7706621 stock solution
-
Streptavidin-coated 96-well plates
-
PBS with EDTA
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of JNJ-7706621 in the assay buffer.
-
In a streptavidin-coated 96-well plate, add the kinase, biotinylated peptide substrate, and the appropriate dilution of JNJ-7706621.
-
Initiate the kinase reaction by adding a mixture of cold ATP and [33P]-γ-ATP.
-
Incubate the plate at 30°C for 1 hour.
-
Terminate the reaction by adding PBS containing 100 mM EDTA.
-
Wash the wells multiple times with PBS to remove unincorporated [33P]-γ-ATP.
-
Quantify the amount of incorporated 33P in each well using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of JNJ-7706621 relative to a vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell Proliferation Assay ([14C]-Thymidine Incorporation)
This assay measures the effect of JNJ-7706621 on the proliferation of cancer cell lines by quantifying the incorporation of radiolabeled thymidine (B127349) into newly synthesized DNA.
Workflow Diagram:
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
JNJ-7706621 stock solution
-
[14C]-Thymidine
-
96-well tissue culture plates
-
PBS
-
Scintillation counter
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere for 24 hours.
-
Treat the cells with serial dilutions of JNJ-7706621 and incubate for 24 hours.
-
Add [14C]-Thymidine to each well and incubate for an additional 24 hours.
-
Aspirate the medium and wash the cells with PBS to remove unincorporated [14C]-Thymidine.
-
Lyse the cells and measure the amount of incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of proliferation inhibition for each concentration of JNJ-7706621 relative to a vehicle control.
-
Determine the IC50 value for cell proliferation.
Analysis of Histone H3 Phosphorylation by Western Blot
This protocol details the detection of changes in the phosphorylation of histone H3 at serine 10 in cells treated with JNJ-7706621.
Workflow Diagram:
Materials:
-
Cancer cell line
-
JNJ-7706621
-
Cell lysis buffer
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-phospho-Histone H3 (Ser10) and anti-total Histone H3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with various concentrations of JNJ-7706621 for a specified time.
-
Harvest and lyse the cells.
-
Determine the protein concentration of each lysate.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against phospho-Histone H3 (Ser10).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total Histone H3 as a loading control.
-
Quantify the band intensities to determine the relative levels of phospho-Histone H3.
Conclusion
JNJ-7706621 is a potent dual inhibitor of CDKs and Aurora kinases, demonstrating significant anti-proliferative and pro-apoptotic effects in cancer cells. Its well-defined mechanism of action, involving the disruption of key cell cycle checkpoints, makes it an invaluable tool for cancer research and a promising candidate for further therapeutic development. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working with this compound.
References
The Cellular Effects of JNJ-7706621 on Cell Cycle Progression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
JNJ-7706621 is a potent small molecule inhibitor that demonstrates significant anti-proliferative activity across a range of human cancer cell lines.[1][2] Its mechanism of action is centered on the dual inhibition of two critical families of cell cycle-regulating kinases: the Cyclin-Dependent Kinases (CDKs) and the Aurora kinases.[1][2] This dual activity leads to a complex and profound impact on cell cycle progression, ultimately inducing cell cycle arrest, endoreduplication, and apoptosis.[1][3] This document provides a detailed overview of the cellular effects of JNJ-7706621, presenting quantitative data, experimental methodologies, and visual representations of its molecular interactions and the workflows used to elucidate them.
Mechanism of Action: Dual Kinase Inhibition
JNJ-7706621 functions primarily by targeting key enzymes that govern the cell's progression through the various phases of its life cycle. It is a potent inhibitor of both CDKs, which control the G1/S and G2/M checkpoints, and Aurora kinases, which are essential for proper mitotic spindle formation and chromosome segregation.[1][4]
The compound shows high potency against CDK1 and CDK2, as well as Aurora A and Aurora B.[4] Notably, it does not exhibit significant activity against other important mitotic kinases such as Polo-like kinase 1 (Plk1) or Wee1, indicating a degree of selectivity.[4] This targeted inhibition disrupts the normal phosphorylation cascade that drives the cell cycle, leading to the distinct cellular phenotypes observed upon treatment.
Caption: JNJ-7706621 inhibits CDK and Aurora kinases, disrupting key cell cycle transitions.
Quantitative Data on Inhibitory Activity
The potency of JNJ-7706621 has been quantified through in vitro assays, revealing its inhibitory concentration (IC50) against various kinases and its anti-proliferative effects on a panel of cell lines.
Table 1: In Vitro Kinase Inhibitory Activity of JNJ-7706621
| Kinase Target | IC50 (nM) |
| CDK1/cyclin B | 9[4][5] |
| CDK2/cyclin A | 4[6] |
| CDK2/cyclin E | 3[4][6] |
| CDK3/cyclin E | 58[6] |
| CDK4/cyclin D1 | 253[6] |
| CDK6/cyclin D1 | 175[6] |
| Aurora A | 11[4][5][6] |
| Aurora B | 15[4][6] |
| VEGF-R2 | 154-254[5] |
| FGF-R2 | 154-254[5] |
| GSK3β | 154-254[5] |
Table 2: Anti-Proliferative Activity of JNJ-7706621 in Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| HeLa | Cervical Cancer | 284[4] |
| HCT116 | Colorectal Carcinoma | 254[4][7] |
| A375 | Melanoma | 447[4][7] |
| SK-OV-3 | Ovarian Cancer | 112-514[5] |
| PC3 | Prostate Cancer | 112-514[5] |
| DU145 | Prostate Cancer | 112-514[5] |
| MDA-MB-231 | Breast Cancer | 112-514[5] |
| Normal Cells | IC50 (µM) | |
| MRC-5 | Normal Lung Fibroblast | 3.67 - 5.42[5] |
| HASMC | Human Aortic Smooth Muscle | 3.67 - 5.42[5] |
| HUVEC | Human Umbilical Vein Endothelial | 3.67 - 5.42[5] |
Note: JNJ-7706621 is approximately 10-fold less effective at inhibiting the growth of normal human cells compared to tumor cells.[1][2]
Core Cellular Effects on Cell Cycle Progression
Treatment of cancer cells with JNJ-7706621 results in distinct and measurable alterations to the cell cycle.
-
G1 Delay and G2/M Arrest: Flow cytometric analysis consistently shows that JNJ-7706621 delays cell progression through the G1 phase and causes a primary arrest at the G2/M boundary.[1][2][3] This is a direct consequence of inhibiting CDK1/2, which are essential for navigating these checkpoints.
-
Inhibition of Retinoblastoma (Rb) Phosphorylation: By inhibiting CDKs, JNJ-7706621 prevents the hyperphosphorylation of the retinoblastoma protein (pRb).[2] This keeps pRb in its active, growth-suppressive state, bound to the E2F transcription factor, thereby preventing the expression of genes required for S-phase entry.
-
Inhibition of Histone H3 Phosphorylation: A hallmark of Aurora B kinase activity is the phosphorylation of Histone H3 at Serine 10 during mitosis. Treatment with JNJ-7706621 leads to a marked reduction in this phosphorylation, confirming the in-cell inhibition of Aurora B.[1][2]
-
Endoreduplication: Due to the inhibition of Aurora kinases, which are critical for cytokinesis, cells treated with JNJ-7706621 can bypass mitosis after DNA replication.[1][2] This leads to the formation of polyploid cells with a DNA content greater than 4N, a phenomenon known as endoreduplication.[1][2]
-
Apoptosis Induction: At sufficient concentrations, the profound disruption of the cell cycle caused by JNJ-7706621 leads to the activation of apoptotic pathways.[1][3] This cytotoxic effect is observed across various tumor cell lines, independent of their p53 or retinoblastoma status.[1][3]
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the cellular effects of JNJ-7706621.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the distribution of cells in different phases of the cell cycle based on DNA content.
-
Cell Culture and Synchronization: HeLa cells are cultured to ~70% confluency. For synchronization in G1, a mitotic shake-off procedure is performed.
-
Drug Treatment: Synchronized or asynchronously growing cells are treated with various concentrations of JNJ-7706621 (e.g., 0.5 µM to 3 µM) or a vehicle control (DMSO) for specified time points (e.g., 24, 48, 72 hours).[3]
-
Cell Harvesting: Cells are harvested by trypsinization, collected, and washed with ice-cold phosphate-buffered saline (PBS).
-
Fixation: Cells are fixed by resuspending the pellet in ice-cold 70% ethanol (B145695) while vortexing, followed by incubation at 4°C for at least 30 minutes.
-
Staining: Fixed cells are washed with PBS and then resuspended in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Data Acquisition: The DNA content of the stained cells is analyzed using a flow cytometer. PI fluorescence is measured to quantify the amount of DNA in each cell.
-
Analysis: The resulting data is analyzed using cell cycle analysis software to determine the percentage of cells in the G1, S, and G2/M phases, as well as any polyploid populations.
Caption: Workflow for analyzing cell cycle distribution after JNJ-7706621 treatment.
In Vitro Kinase Assay
This assay measures the direct inhibitory effect of JNJ-7706621 on the enzymatic activity of target kinases.
-
Reagents: Purified, active kinase complexes (e.g., CDK1/cyclin B, Aurora A), a specific biotinylated peptide substrate, and radiolabeled ATP ([γ-33P]ATP) are required.[5]
-
Reaction Setup: The reaction is performed in a multi-well plate. Each well contains the kinase, its peptide substrate, and varying concentrations of JNJ-7706621 in a kinase buffer.
-
Initiation: The reaction is initiated by adding a solution containing MgCl2 and [γ-33P]ATP.
-
Incubation: The plate is incubated at room temperature for a set period (e.g., 60 minutes) to allow for phosphorylation of the substrate.
-
Termination and Capture: The reaction is stopped by adding EDTA. The phosphorylated biotinylated peptide is then captured on a streptavidin-coated plate.
-
Detection: Unincorporated [γ-33P]ATP is washed away, and the amount of incorporated radiolabel on the captured peptide is measured using a scintillation counter.
-
IC50 Calculation: The percentage of kinase activity inhibition is calculated for each drug concentration relative to a vehicle control. A dose-response curve is generated, and the IC50 value is determined using linear regression analysis.[5]
Western Blotting for Phosphoprotein Analysis
This technique is used to detect changes in the phosphorylation state of key cell cycle proteins.
-
Cell Lysis: Cells treated with JNJ-7706621 are lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.
-
Protein Quantification: The total protein concentration of the lysates is determined using a standard method (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific to the phosphorylated form of the protein of interest (e.g., anti-phospho-CDK1 (Tyr15), anti-phospho-Histone H3 (Ser10), anti-phospho-Rb (Ser780)).[3]
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
-
Detection: A chemiluminescent substrate is added, and the signal is detected using an imaging system.
-
Analysis: The band intensities are quantified. The membrane is often stripped and re-probed with an antibody for the total protein or a loading control (e.g., β-actin) to normalize the data.[3]
Conclusion
JNJ-7706621 is a dual inhibitor of CDK and Aurora kinases that potently disrupts cell cycle progression in cancer cells. Its ability to induce G2/M arrest, inhibit key phosphorylation events, and ultimately trigger apoptosis highlights its therapeutic potential. The compound's greater potency against cancer cells compared to normal cells suggests a favorable therapeutic window.[8] The experimental frameworks detailed herein provide a robust basis for the continued investigation of JNJ-7706621 and other cell cycle inhibitors in oncology research and drug development.
References
- 1. The in vitro and in vivo effects of JNJ-7706621: a dual inhibitor of cyclin-dependent kinases and aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. researchgate.net [researchgate.net]
- 8. apexbt.com [apexbt.com]
JNJ-7706621: An In-Depth Technical Guide to its Apoptosis Induction Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-7706621 is a potent small molecule inhibitor targeting both cyclin-dependent kinases (CDKs) and Aurora kinases, key regulators of cell cycle progression.[1] By disrupting the function of these kinases, JNJ-7706621 effectively halts the proliferation of cancer cells and induces programmed cell death, or apoptosis. This technical guide provides a comprehensive overview of the molecular pathways through which JNJ-7706621 elicits its apoptotic effects, supported by quantitative data and detailed experimental protocols.
Core Mechanism of Action: Dual Kinase Inhibition
JNJ-7706621 exerts its anti-cancer effects by simultaneously inhibiting two critical families of protein kinases involved in cell cycle control:
-
Cyclin-Dependent Kinases (CDKs): JNJ-7706621 shows potent inhibitory activity against CDK1 and CDK2.[2][3] These kinases are essential for the G1/S and G2/M transitions in the cell cycle. Inhibition of CDK1, a key component of the Maturation Promoting Factor (MPF), leads to cell cycle arrest, primarily at the G2/M phase.[1]
-
Aurora Kinases: The compound also potently inhibits Aurora kinases A and B.[2][3] These kinases are crucial for proper mitotic spindle formation, chromosome segregation, and cytokinesis. Inhibition of Aurora kinases leads to mitotic defects, endoreduplication, and ultimately, apoptosis.[1]
The dual inhibition of both CDKs and Aurora kinases results in a robust anti-proliferative and pro-apoptotic response in a wide range of cancer cell lines.[1][4]
Quantitative Data Summary
The following tables summarize the in vitro inhibitory activity of JNJ-7706621 against its primary kinase targets and its anti-proliferative effects on various cancer cell lines.
| Kinase Target | IC50 (nM) |
| CDK1 | 9 |
| CDK2 | 3 |
| Aurora A | 11 |
| Aurora B | 15 |
| VEGF-R2 | 154 |
| FGF-R2 | 254 |
| GSK3β | 254 |
Table 1: In vitro inhibitory activity of JNJ-7706621 against various kinases. Data compiled from multiple sources.[2][3]
| Cell Line | Cancer Type | IC50 (nM) |
| HeLa | Cervical Cancer | 284 |
| HCT116 | Colorectal Carcinoma | 254 |
| A-375 | Melanoma | 447 |
| SK-OV-3 | Ovarian Cancer | - |
| PC3 | Prostate Cancer | - |
| DU145 | Prostate Cancer | - |
| MDA-MB-231 | Breast Cancer | - |
Table 2: Anti-proliferative activity of JNJ-7706621 in various human cancer cell lines.[2][4]
Signaling Pathways of JNJ-7706621-Induced Apoptosis
The induction of apoptosis by JNJ-7706621 is a multi-faceted process initiated by the disruption of the cell cycle. The following diagrams illustrate the key signaling pathways involved.
The primary mechanism involves the induction of G2/M cell cycle arrest due to the inhibition of CDK1 and Aurora B. Prolonged arrest at this checkpoint is a potent trigger for the intrinsic apoptotic pathway.
Prolonged G2/M arrest is believed to trigger mitochondrial outer membrane permeabilization (MOMP), leading to the release of cytochrome c. This, in turn, initiates the caspase cascade, culminating in the activation of executioner caspases like caspase-3 and the cleavage of key cellular substrates such as PARP, ultimately leading to cell death.
Experimental Protocols
This section provides detailed methodologies for key experiments to study JNJ-7706621-induced apoptosis.
Cell Viability Assay (MTT Assay)
This protocol is for determining the IC50 value of JNJ-7706621.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
96-well plates
-
JNJ-7706621 (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of JNJ-7706621 in complete culture medium.
-
Remove the medium from the wells and replace it with the medium containing different concentrations of JNJ-7706621. Include a vehicle control (DMSO).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry
This protocol allows for the quantification of apoptotic and necrotic cells.
Materials:
-
Cancer cells treated with JNJ-7706621
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Treat cells with the desired concentration of JNJ-7706621 for the indicated time. Include an untreated control.
-
Harvest the cells (including floating cells in the medium) and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Western Blot Analysis for Apoptosis Markers
This protocol is for detecting the cleavage of caspase-3 and PARP, key indicators of apoptosis.
Materials:
-
Cancer cells treated with JNJ-7706621
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., rabbit anti-cleaved caspase-3, rabbit anti-PARP)
-
HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated and control cells in RIPA buffer.
-
Quantify the protein concentration using a BCA assay.
-
Separate 20-30 µg of protein from each sample on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Conclusion
JNJ-7706621 is a promising anti-cancer agent that induces apoptosis through the dual inhibition of CDKs and Aurora kinases. This leads to a G2/M cell cycle arrest and the activation of the intrinsic apoptotic pathway, characterized by the release of cytochrome c and the activation of caspases. The experimental protocols provided in this guide offer a framework for researchers to further investigate the detailed molecular mechanisms of JNJ-7706621-induced apoptosis and to evaluate its therapeutic potential.
References
- 1. Cleaved-PARP (Asp214) (E2T4K) Mouse Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 2. The 89-kDa PARP1 cleavage fragment serves as a cytoplasmic PAR carrier to induce AIF-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. genetex.com [genetex.com]
- 4. selleckchem.com [selleckchem.com]
In Vitro Characterization of JNJ-7706621: A Dual Inhibitor of Cyclin-Dependent and Aurora Kinases
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro activity of JNJ-7706621, a potent dual inhibitor of cyclin-dependent kinases (CDKs) and Aurora kinases. The information presented herein is intended to support further research and development efforts in the field of oncology.
Executive Summary
JNJ-7706621 is a small molecule inhibitor that demonstrates significant potency against key regulators of the cell cycle, namely CDKs and Aurora kinases. Its mechanism of action involves the direct inhibition of these kinases, leading to cell cycle arrest, apoptosis, and a reduction in colony formation in various cancer cell lines. Notably, JNJ-7706621 exhibits a selective antiproliferative effect on tumor cells while being considerably less potent against normal human cell lines. This document details the quantitative biochemical and cellular activity of JNJ-7706621, outlines the experimental protocols for its characterization, and provides visual representations of its mechanism and experimental workflows.
Quantitative In Vitro Activity
The in vitro potency of JNJ-7706621 has been evaluated through various biochemical and cell-based assays. The following tables summarize the key quantitative data.
Table 1: Biochemical Inhibition of Kinases by JNJ-7706621
| Kinase Target | IC50 (nM) | Assay Conditions |
| CDK1/Cyclin B | 9 | Cell-free assay with 5 µM ATP.[1][2] |
| CDK2/Cyclin A | 4 | Cell-free assay.[3][4] |
| CDK2/Cyclin E | 3 | Cell-free assay.[2][4] |
| CDK3/Cyclin E | 58 | Cell-free assay.[4] |
| CDK4/Cyclin D1 | 253 | Cell-free assay.[4] |
| CDK6/Cyclin D1 | 175 | Cell-free assay.[4] |
| Aurora A | 11 | Cell-free assay with 10 µM ATP.[1][2] |
| Aurora B | 15 | Cell-free assay.[2][3] |
| VEGFR2 | 154-254 | Cell-free assay.[1] |
| FGFR2 | 154-254 | Cell-free assay.[1] |
| GSK3β | 154-254 | Cell-free assay.[1] |
IC50 values represent the concentration of JNJ-7706621 required to inhibit 50% of the kinase activity.
Table 2: Antiproliferative Activity of JNJ-7706621 in Human Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Assay Type |
| HeLa | Cervical Cancer | 112 - 284 | Cell Proliferation Assay.[1][2] |
| HCT-116 | Colon Carcinoma | 112 - 254 | Cell Proliferation Assay.[1][2] |
| SK-OV-3 | Ovarian Cancer | 112 - 514 | Cell Proliferation Assay.[1] |
| PC3 | Prostate Cancer | 112 - 514 | Cell Proliferation Assay.[1] |
| DU145 | Prostate Cancer | 112 - 514 | Cell Proliferation Assay.[1] |
| A375 | Melanoma | 112 - 447 | Cell Proliferation Assay.[1][2] |
| MDA-MB-231 | Breast Cancer | 112 - 514 | Cell Proliferation Assay.[1] |
| MES-SA | Uterine Sarcoma | 112 - 514 | Cell Proliferation Assay.[1][5] |
| MES-SA/Dx5 | Uterine Sarcoma (P-glycoprotein overexpressing) | 112 - 514 | Cell Proliferation Assay.[1][5] |
IC50 values represent the concentration of JNJ-7706621 required to inhibit 50% of cell proliferation.
Table 3: Antiproliferative Activity of JNJ-7706621 in Normal Human Cell Lines
| Cell Line | Cell Type | IC50 (µM) | Assay Type |
| MRC-5 | Fetal Lung Fibroblast | 3.67 - 5.42 | Cell Proliferation Assay.[1] |
| HASMC | Aortic Smooth Muscle | 3.67 - 5.42 | Cell Proliferation Assay.[1] |
| HUVEC | Umbilical Vein Endothelial | 3.67 - 5.42 | Cell Proliferation Assay.[1] |
| HMVEC | Dermal Microvascular Endothelial | 3.67 - 5.42 | Cell Proliferation Assay.[1] |
IC50 values represent the concentration of JNJ-7706621 required to inhibit 50% of cell proliferation.
Mechanism of Action and Cellular Effects
JNJ-7706621 exerts its anticancer effects by targeting key regulators of the cell cycle. By inhibiting CDK1 and CDK2, it interferes with the progression through the G1/S and G2/M checkpoints.[6] Inhibition of Aurora kinases A and B disrupts mitotic spindle formation and cytokinesis.[6] These combined actions lead to a cascade of cellular events:
-
Cell Cycle Arrest: Treatment with JNJ-7706621 leads to a delay in progression through the G1 phase and a robust arrest at the G2-M phase of the cell cycle.[6]
-
Induction of Apoptosis: The compound has been shown to activate apoptotic pathways in cancer cells.[6]
-
Endoreduplication: Inhibition of Aurora kinases can lead to endoreduplication, a process of DNA replication without subsequent cell division, resulting in polyploid cells.[6]
-
Inhibition of Histone H3 Phosphorylation: As a downstream effect of Aurora kinase inhibition, JNJ-7706621 prevents the phosphorylation of histone H3.[6]
-
Reduced Colony Formation: The compound effectively reduces the ability of cancer cells to form colonies, indicating a long-term inhibitory effect on cell proliferation.[6]
Importantly, the antiproliferative activity of JNJ-7706621 appears to be independent of the p53 and retinoblastoma (Rb) status of the tumor cells and is not affected by the overexpression of P-glycoprotein, a common mechanism of multidrug resistance.[5][6]
Experimental Protocols
Kinase Inhibition Assays
Objective: To determine the in vitro inhibitory activity of JNJ-7706621 against specific kinases.
CDK1/Cyclin B Kinase Assay [1]
-
Enzyme and Substrate Preparation: A purified baculovirus-expressed CDK1/cyclin B complex is used as the enzyme source. A biotinylated peptide substrate containing the consensus phosphorylation site for histone H1 is utilized.
-
Reaction Mixture: The kinase reaction is performed in a 96-well streptavidin-coated scintillating microplate. The reaction buffer consists of 50 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 1 mM DTT, and 5 µM ATP.
-
Inhibitor Addition: JNJ-7706621 is serially diluted and added to the reaction wells.
-
Reaction Initiation and Incubation: The reaction is initiated by the addition of the enzyme-substrate mix and incubated at room temperature for a defined period.
-
Termination and Detection: The reaction is stopped, and unincorporated [γ-³³P]ATP is washed away. The amount of ³³P incorporated into the biotinylated substrate, which is captured by the streptavidin-coated plate, is quantified using a scintillation counter.
-
Data Analysis: The percent inhibition is calculated relative to a DMSO control, and IC50 values are determined by non-linear regression analysis.
Aurora A Kinase Assay [1]
-
Enzyme and Substrate Preparation: Recombinant Aurora A kinase is used. A peptide substrate containing a dual repeat of the kemptide (B1673388) phosphorylation motif is employed.
-
Reaction Mixture: The assay is conducted in a suitable buffer containing 10 µM ATP.
-
Inhibitor Addition: JNJ-7706621 is added at various concentrations.
-
Reaction and Detection: The assay follows a similar principle to the CDK1 assay, measuring the incorporation of radiolabeled phosphate (B84403) into the peptide substrate.
-
Data Analysis: IC50 values are calculated based on the dose-response curve.
Cell Proliferation Assay
Objective: To assess the antiproliferative effect of JNJ-7706621 on cancer and normal cell lines.
[¹⁴C]-Thymidine Incorporation Assay [1]
-
Cell Seeding: Cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.
-
Compound Treatment: JNJ-7706621 is serially diluted and added to the cells, which are then incubated for a period of 24 to 48 hours.
-
Radiolabeling: [¹⁴C]-labelled thymidine (B127349) is added to the culture medium, and the cells are incubated for an additional 24 hours to allow for its incorporation into newly synthesized DNA.
-
Harvesting and Detection: The cells are harvested, and the amount of incorporated [¹⁴C]-thymidine is measured using a scintillation counter.
-
Data Analysis: The percentage of proliferation inhibition is calculated by comparing the counts per minute (CPM) of treated cells to untreated control cells. IC50 values are then determined from the resulting dose-response curves.
Visualizations
Signaling Pathway Inhibition by JNJ-7706621
Caption: JNJ-7706621 inhibits key cell cycle kinases.
Experimental Workflow for Kinase Inhibition Assay
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. apexbt.com [apexbt.com]
- 4. caymanchem.com [caymanchem.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. The in vitro and in vivo effects of JNJ-7706621: a dual inhibitor of cyclin-dependent kinases and aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
JNJ-7706621: A Potent Dual Inhibitor of CDK1 and CDK2 for Cancer Therapy
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-7706621 is a potent, small molecule inhibitor that demonstrates significant activity against both cyclin-dependent kinase 1 (CDK1) and cyclin-dependent kinase 2 (CDK2), key regulators of the cell cycle.[1][2] Dysregulation of CDK activity is a hallmark of many cancers, making these kinases attractive targets for therapeutic intervention. JNJ-7706621 has been shown to be a pan-CDK inhibitor with the highest potency for CDK1 and CDK2.[2][3] This technical guide provides a comprehensive overview of the inhibitory profile of JNJ-7706621, detailed experimental protocols for its evaluation, and a summary of its effects on cellular processes.
Quantitative Data: Inhibitory Profile of JNJ-7706621
The inhibitory activity of JNJ-7706621 has been characterized against a panel of kinases and cancer cell lines. The following tables summarize the key quantitative data.
Table 1: In Vitro Kinase Inhibitory Activity of JNJ-7706621
| Target Kinase | IC50 (nM) |
| CDK1/cyclin B | 9[1][4] |
| CDK2/cyclin A | 4[4][5] |
| CDK2/cyclin E | 3[4][5] |
| CDK3/cyclin E | 58[4][5] |
| CDK4/cyclin D1 | 253[4][5] |
| CDK6/cyclin D1 | 175[1][5] |
| Aurora A | 11[1][6] |
| Aurora B | 15[1][6] |
| VEGF-R2 | 154[2] |
| FGF-R2 | 226[1] |
| GSK3β | 254[2] |
Table 2: Cellular Antiproliferative Activity of JNJ-7706621
| Cell Line | Cancer Type | IC50 (nM) |
| HeLa | Cervical Cancer | 284[1][7] |
| HCT-116 | Colon Carcinoma | 254[1][7] |
| A375 | Malignant Melanoma | 447[1][7] |
| SK-OV-3 | Ovarian Cancer | 112-514[2] |
| PC3 | Prostate Cancer | 112-514[2] |
| DU145 | Prostate Cancer | 112-514[7] |
| MDA-MB-231 | Breast Cancer | 112-514[2][7] |
| MES-SA | Uterine Sarcoma | 112-514[2] |
| MES-SA/Dx5 | Uterine Sarcoma (Drug-resistant) | 112-514[2] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of kinase inhibitors. The following are protocols for key experiments used to characterize the activity of JNJ-7706621.
In Vitro CDK1 Kinase Assay
This assay measures the ability of JNJ-7706621 to inhibit the phosphorylation of a substrate by the CDK1/cyclin B complex.
Materials:
-
Recombinant human CDK1/cyclin B complex
-
Biotinylated peptide substrate (e.g., a derivative of histone H1)
-
33P-γ-ATP
-
Kinase buffer: 50 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 1 mM EGTA, 0.1% β-mercaptoethanol, 0.1 mg/mL BSA
-
JNJ-7706621 stock solution (in DMSO)
-
Streptavidin-coated 96-well plates
-
Wash buffer: PBS with 0.1% Tween-20
-
Stop solution: 100 mM EDTA in PBS
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of JNJ-7706621 in kinase buffer. The final DMSO concentration should be kept constant across all wells (e.g., 1%).
-
In a streptavidin-coated 96-well plate, add 25 µL of the diluted JNJ-7706621 or vehicle (for control).
-
Add 25 µL of a solution containing the CDK1/cyclin B enzyme and the biotinylated peptide substrate in kinase buffer.
-
Initiate the kinase reaction by adding 50 µL of kinase buffer containing ATP and 33P-γ-ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding 50 µL of stop solution.
-
Wash the plate three times with wash buffer to remove unincorporated 33P-γ-ATP.
-
Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each concentration of JNJ-7706621 and determine the IC50 value using a suitable software.
Cell Proliferation Assay ([¹⁴C]-Thymidine Incorporation)
This assay assesses the effect of JNJ-7706621 on the proliferation of cancer cells by measuring the incorporation of radiolabeled thymidine (B127349) into newly synthesized DNA.[2]
Materials:
-
Cancer cell line of interest (e.g., HeLa, HCT-116)
-
Complete cell culture medium
-
JNJ-7706621 stock solution (in DMSO)
-
[¹⁴C]-Thymidine
-
96-well cell culture plates
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
Scintillation counter
Procedure:
-
Seed cells in a 96-well plate at a density of 3,000-8,000 cells per well and allow them to attach overnight.[2]
-
Treat the cells with various concentrations of JNJ-7706621 for a specified period (e.g., 24-72 hours). Include a vehicle control (DMSO).
-
Add [¹⁴C]-Thymidine to each well and incubate for an additional 4-24 hours.[2]
-
Wash the cells twice with PBS to remove unincorporated [¹⁴C]-Thymidine.
-
Lyse the cells and transfer the lysate to a scintillation vial.
-
Add scintillation fluid and measure the radioactivity using a scintillation counter.
-
Determine the IC50 value by plotting the percentage of thymidine incorporation against the concentration of JNJ-7706621.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the effect of JNJ-7706621 on cell cycle progression. Treatment with JNJ-7706621 has been shown to cause a delay in G1 progression and an arrest in the G2-M phase of the cell cycle.[8]
Materials:
-
Cancer cell line
-
Complete cell culture medium
-
JNJ-7706621 stock solution (in DMSO)
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells and treat with JNJ-7706621 for the desired time.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS.
-
Resuspend the cells in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the stained cells using a flow cytometer.
-
Use appropriate software to deconvolute the DNA content histograms and determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures can aid in understanding the mechanism of action of JNJ-7706621.
Caption: Inhibition of CDK1 and CDK2 by JNJ-7706621 disrupts cell cycle progression.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. shop.labclinics.com [shop.labclinics.com]
- 6. apexbt.com [apexbt.com]
- 7. researchgate.net [researchgate.net]
- 8. The in vitro and in vivo effects of JNJ-7706621: a dual inhibitor of cyclin-dependent kinases and aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
JNJ-7706621: A Dual Inhibitor of Aurora A and Aurora B Kinases
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
JNJ-7706621 is a potent, small molecule, dual inhibitor of Aurora A and Aurora B kinases, which also exhibits significant activity against cyclin-dependent kinases (CDKs). This document provides a comprehensive technical overview of the effects of JNJ-7706621 on Aurora kinases, summarizing key quantitative data, detailing experimental methodologies, and illustrating relevant cellular pathways. Its ability to target key regulators of mitosis makes it a subject of interest in oncology research. JNJ-7706621 induces cell cycle arrest, endoreduplication, and apoptosis in various cancer cell lines, demonstrating its potential as an anti-neoplastic agent.
Quantitative Inhibition Data
JNJ-7706621 demonstrates potent in vitro inhibitory activity against both Aurora A and Aurora B kinases. The half-maximal inhibitory concentrations (IC50) from various studies are summarized below.
| Target Kinase | IC50 (nM) |
| Aurora A | 11[1][2][3] |
| Aurora B | 15[1][2] |
Note: JNJ-7706621 also potently inhibits several cyclin-dependent kinases, including CDK1 (9 nM) and CDK2 (3-4 nM).[1][2][3]
Cellular Effects and Mechanism of Action
JNJ-7706621 exerts its effects by targeting the catalytic activity of Aurora A and B kinases, which are crucial for proper mitotic progression.
Effects on Mitosis
-
Inhibition of Histone H3 Phosphorylation: A key cellular effect of JNJ-7706621 is the inhibition of histone H3 phosphorylation, a direct downstream target of Aurora B.[4]
-
Endoreduplication: Treatment with JNJ-7706621 can lead to endoreduplication, a process of DNA replication without subsequent cell division, which is a characteristic outcome of Aurora B inhibition.[4]
-
Mitotic Arrest: The compound induces a G2/M phase cell cycle arrest.[4][5]
-
Spindle Checkpoint Override: JNJ-7706621 can override the mitotic spindle checkpoint, leading to improper chromosome alignment and segregation.[2][5]
While JNJ-7706621 potently inhibits Aurora A and B kinase activity, it does not prevent their localization to the spindle poles (Aurora A) or the kinetochore (Aurora B).[5] However, it does inhibit the localization of other critical mitotic proteins.
-
Aurora A-Related Proteins: JNJ-7706621 inhibits the localization of centrosomal proteins such as TOG, Nek2, and TACC3 in early mitosis.[2][5]
-
Aurora B-Related Proteins: The inhibitor affects the localization of chromosomal passenger proteins like Survivin and INCENP.[5]
Signaling Pathway of Aurora Kinases in Mitosis
The following diagram illustrates the central role of Aurora A and Aurora B in regulating mitotic events and highlights the points of intervention by JNJ-7706621.
Caption: Mitotic pathway showing Aurora A and B roles and inhibition by JNJ-7706621.
Experimental Protocols
The following sections detail the methodologies used to characterize the effects of JNJ-7706621.
In Vitro Kinase Assays
Objective: To determine the IC50 values of JNJ-7706621 against Aurora A and Aurora B kinases.
Methodology:
-
Enzyme Source: Recombinant human Aurora A and Aurora B kinases are used.
-
Substrate: A peptide containing a dual repeat of the kemptide (B1673388) phosphorylation motif is utilized as a substrate.[3]
-
Reaction Conditions: The kinase reaction is typically carried out in the presence of 10 µM ATP.[3]
-
Inhibitor Preparation: JNJ-7706621 is serially diluted to various concentrations.
-
Assay Procedure:
-
The kinase, substrate, and inhibitor are incubated together in a reaction buffer.
-
The reaction is initiated by the addition of ATP.
-
After a defined incubation period, the reaction is terminated. A common method for termination is the addition of a solution containing EDTA.[3]
-
-
Detection: The level of substrate phosphorylation is quantified. This can be achieved by measuring the incorporation of radiolabeled phosphate (B84403) (e.g., from [γ-33P]ATP) into the substrate, often captured on filter plates and measured using a scintillation counter.[3]
-
Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated relative to a control without the inhibitor. The IC50 value is then determined by linear regression analysis of the percent inhibition versus the inhibitor concentration.[3]
Cell-Based Proliferation Assays
Objective: To assess the anti-proliferative effects of JNJ-7706621 on cancer cell lines.
Methodology:
-
Cell Lines: A panel of human cancer cell lines (e.g., HeLa, HCT-116, A375) is used.[2]
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: JNJ-7706621 is added to the cells at various concentrations.
-
Incubation: Cells are incubated with the compound for a specified period (e.g., 48 or 72 hours).
-
Measurement of Proliferation: Cell proliferation is measured using various methods, such as:
-
Thymidine (B127349) Incorporation: The incorporation of 14C-labeled thymidine into newly synthesized DNA is a common method.[3]
-
Metabolic Assays: Assays like MTT or MTS, which measure the metabolic activity of viable cells.
-
Cell Counting: Direct cell counting using a hemocytometer or an automated cell counter.
-
-
Data Analysis: The IC50 value for cell growth inhibition is calculated by plotting the percentage of cell growth inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Workflow for Evaluating JNJ-7706621 Cellular Activity
The diagram below outlines a typical experimental workflow for characterizing the cellular effects of JNJ-7706621.
Caption: Experimental workflow for characterizing the cellular effects of JNJ-7706621.
Conclusion
JNJ-7706621 is a potent dual inhibitor of Aurora A and Aurora B kinases with significant anti-proliferative effects in cancer cells. Its mechanism of action involves the disruption of key mitotic processes, leading to cell cycle arrest and apoptosis. The detailed quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals working on novel cancer therapeutics targeting the cell cycle.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. The in vitro and in vivo effects of JNJ-7706621: a dual inhibitor of cyclin-dependent kinases and aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Growth suppression and mitotic defect induced by JNJ-7706621, an inhibitor of cyclin-dependent kinases and aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Molecular Interaction of JNJ-7706621 with the JAK2 Pseudokinase Domain
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
Janus kinases (JAKs) are a family of non-receptor tyrosine kinases that play a critical role in cytokine-mediated signaling through the JAK-STAT pathway.[1] This pathway is integral to numerous biological processes, including hematopoiesis, immune regulation, cell proliferation, and differentiation.[2][3] The four members of the JAK family—JAK1, JAK2, JAK3, and TYK2—share a conserved structure comprising a C-terminal kinase domain (JH1), a centrally located pseudokinase domain (JH2), an SH2 domain, and an N-terminal FERM domain.[4][5]
The JH2 domain, despite its designation as a pseudokinase due to its lack of or negligible catalytic activity, serves a crucial regulatory function over the adjacent JH1 kinase domain.[4] The JH2 domain contains an ATP-binding site and its regulatory role is highlighted by the discovery of mutations within this domain, such as the prevalent V617F mutation in JAK2, which is linked to myeloproliferative neoplasms (MPNs).[6][7] This mutation in the JH2 domain leads to the constitutive activation of the JH1 kinase domain.[7]
Targeting the ATP-binding site of the JH1 domain has been the conventional approach for developing JAK inhibitors. However, this strategy often suffers from a lack of selectivity among JAK family members and between wild-type and mutant forms of the kinase.[1] Consequently, targeting the regulatory JH2 domain has emerged as a promising alternative therapeutic strategy. Small molecules that bind to the JH2 ATP site can allosterically modulate the activity of the JH1 domain, potentially offering a path to more selective inhibition of pathogenic mutant forms of JAK2.[1][4]
JNJ-7706621, initially identified as a pan-cyclin-dependent kinase (CDK) and Aurora kinase inhibitor, was subsequently discovered to be a potent binder of the JAK2 pseudokinase (JH2) domain.[6][8] This technical guide provides an in-depth analysis of the binding interaction between JNJ-7706621 and the JAK2 JH2 domain, presenting quantitative binding data, detailed experimental protocols, and visualizations of the relevant pathways and workflows.
Quantitative Data Presentation
The binding affinity of JNJ-7706621 to the kinase (JH1) and pseudokinase (JH2) domains of JAK2 has been characterized by multiple biophysical methods. The data reveals that JNJ-7706621 binds to both domains with nanomolar affinity.[1]
Table 1: Binding Affinity of JNJ-7706621 for JAK2 Domains
| Compound | Target Domain | Assay Method | Binding Constant (Kd) | Reference |
| JNJ-7706621 | JAK2 JH2 | Isothermal Titration Calorimetry (ITC) | 106 nM | [6] |
| JNJ-7706621 | JAK2 JH1 | Isothermal Titration Calorimetry (ITC) | 31 nM | [1][6] |
| JNJ-7706621 | JAK2 JH2 | Fluorescence Polarization (FP) | 0.8 µM (800 nM) | [4] |
Note: Differences in reported binding affinities can be attributed to variations in assay formats and experimental conditions.[1][4]
Table 2: Crystallographic Data for JNJ-7706621 in Complex with JAK2 Domains
| PDB ID | Target Domain | Mutation | Resolution (Å) | Reference |
| 5USZ | JAK2 JH2 | Wild-Type | 2.10 | [9] |
| 8B99 | JAK2 JH2 | V617F | 1.60 | [10] |
JAK2 Signaling Pathway and Mechanism of Action
The JAK-STAT pathway is a primary mechanism for transducing signals from extracellular cytokines and growth factors to the nucleus, where they regulate gene expression.[11][12]
Canonical JAK-STAT Signaling Pathway
-
Cytokine Binding: The pathway is initiated when a cytokine binds to its specific transmembrane receptor.[2]
-
Receptor Dimerization & JAK Activation: This binding event induces receptor dimerization, bringing the associated JAK2 proteins into close proximity.[13] This allows for trans-phosphorylation and activation of the JAKs.[11]
-
STAT Recruitment and Phosphorylation: The activated JAKs then phosphorylate tyrosine residues on the intracellular tails of the receptors, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[12] The STATs are subsequently phosphorylated by the JAKs.[11]
-
STAT Dimerization and Nuclear Translocation: Phosphorylated STATs dimerize, translocate to the nucleus, and bind to specific DNA sequences to modulate the transcription of target genes involved in cell survival, proliferation, and differentiation.[12][13]
Molecular Basis of JNJ-7706621 Binding
X-ray crystallography studies have elucidated the molecular interactions between JNJ-7706621 and the ATP-binding pocket of the JAK2 JH2 domain.[1] The compound interacts with key residues that are crucial for ATP binding. Specifically, JNJ-7706621 forms direct hydrogen bonds with the backbone of hinge residues E627 and V629.[1] It also interacts with the side chains of the gatekeeper residue, Q626, and the conserved β3 lysine, K581.[1] The binding mode is largely conserved between the wild-type and V617F mutant forms of the JH2 domain.[10][14] The binding of JNJ-7706621 displaces an ordered water molecule that is present in the ATP-bound structure, allowing the compound's carbonyl group to interact directly with K581.[1]
Experimental Protocols
Characterizing the binding of small molecules like JNJ-7706621 to the JAK2 pseudokinase domain requires robust biophysical and biochemical assays.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile (Kd, ΔH, ΔS, and stoichiometry) in a single experiment.[15][16]
Objective: To determine the thermodynamic parameters of JNJ-7706621 binding to the purified JAK2 JH2 domain.
Materials:
-
Purified recombinant human JAK2 JH2 domain (typically >95% purity).
-
JNJ-7706621 compound (high purity).
-
ITC Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 10% glycerol, 0.5 mM TCEP). The buffer used for protein purification and compound dissolution must be identical to avoid heat of dilution artifacts.[16]
-
Isothermal Titration Calorimeter.
Procedure:
-
Sample Preparation:
-
Dialyze the purified JAK2 JH2 protein extensively against the ITC buffer.
-
Centrifuge the protein solution to remove any aggregates.[16]
-
Determine the final protein concentration accurately (e.g., via A280 measurement). A typical concentration for the cell is 10-50 µM.[16]
-
Dissolve JNJ-7706621 in the exact same ITC buffer to a concentration 10-20 times that of the protein (e.g., 100-500 µM).[16]
-
Degas both the protein and ligand solutions immediately before the experiment to prevent air bubbles.
-
-
ITC Experiment Setup:
-
Set the experimental temperature (e.g., 25°C).[16]
-
Load the JAK2 JH2 protein solution into the sample cell.
-
Load the JNJ-7706621 solution into the injection syringe.[16]
-
Set up an injection sequence (e.g., one initial 0.5 µL injection followed by 19-28 injections of 1-2 µL each) with sufficient spacing between injections (e.g., 150-180 seconds) to allow the signal to return to baseline.
-
-
Data Acquisition and Analysis:
-
Perform a control experiment by titrating the ligand into the buffer-filled cell to determine the heat of dilution.
-
Subtract the heat of dilution from the experimental data.
-
Integrate the heat signal for each injection to generate a binding isotherm.
-
Fit the isotherm to a suitable binding model (e.g., one-site binding model) using the instrument's analysis software to determine Kd, n (stoichiometry), and ΔH.[16] The change in entropy (ΔS) is calculated from these values.
-
Fluorescence Polarization (FP) Assay
FP is a solution-based, homogeneous technique used to study molecular interactions. It measures the change in the polarization of fluorescent light emitted from a fluorescently labeled molecule (tracer) upon binding to a larger partner protein. A competitive FP assay is used to screen for and characterize unlabeled compounds that displace the tracer.[4][17]
Objective: To determine the binding affinity (IC50/Kd) of JNJ-7706621 by its ability to displace a fluorescently labeled tracer from the JAK2 JH2 domain.
Materials:
-
Purified recombinant human JAK2 JH2 domain.
-
Fluorescent Tracer: A fluorescently labeled small molecule known to bind the JAK2 JH2 ATP site (e.g., BODIPY-ATP or a fluorescently labeled version of a known binder).[1][18]
-
Unlabeled JNJ-7706621.
-
Assay Buffer (e.g., 20 mM Tris-Cl pH 7.5, 150 mM NaCl, 10% glycerol, 1 mM DTT, 0.01% Tween-20).[4]
-
384-well, non-binding surface, black microplates.[17]
-
A microplate reader capable of measuring fluorescence polarization.[17]
Procedure:
-
Assay Setup:
-
Prepare a serial dilution of the unlabeled competitor, JNJ-7706621, in assay buffer.
-
In a 384-well plate, add the serially diluted JNJ-7706621.
-
Add a fixed concentration of the fluorescent tracer to all wells.
-
Initiate the binding reaction by adding a fixed concentration of the JAK2 JH2 protein to all wells. Include controls for no protein (minimum polarization) and no competitor (maximum polarization).
-
-
Incubation:
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.[19] The plate should be protected from light.
-
-
Measurement:
-
Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters for the fluorophore.
-
-
Data Analysis:
-
The raw data (in millipolarization units, mP) is plotted against the logarithm of the competitor (JNJ-7706621) concentration.
-
Fit the resulting dose-response curve to a four-parameter logistic equation to determine the IC50 value, which is the concentration of JNJ-7706621 required to displace 50% of the bound tracer.
-
The IC50 value can be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation, provided the Kd of the tracer and its concentration are known.
-
X-ray Crystallography
X-ray crystallography provides high-resolution, three-dimensional structural information about the protein-ligand complex, revealing the precise binding mode and key molecular interactions.
Objective: To determine the crystal structure of the JAK2 JH2 domain in complex with JNJ-7706621.
General Workflow:
-
Protein Expression and Purification: Express the human JAK2 JH2 domain (residues ~540-815) in a suitable system (e.g., Spodoptera frugiperda (Sf9) insect cells) and purify to high homogeneity (>95%) using chromatography techniques.[10]
-
Complex Formation: Incubate the purified, concentrated JAK2 JH2 protein with a molar excess of JNJ-7706621.
-
Crystallization: Screen a wide range of crystallization conditions (precipitants, buffers, salts, additives) using vapor diffusion methods (sitting or hanging drop) to find conditions that yield well-diffracting crystals of the complex.
-
Data Collection: Cryo-protect the crystals and collect X-ray diffraction data using a synchrotron radiation source.
-
Structure Solution and Refinement: Process the diffraction data. Solve the structure using molecular replacement with a known JAK2 JH2 structure as a search model. Build the model for JNJ-7706621 into the electron density map and refine the structure to achieve good R-values and geometry.[10] The final refined structure is then deposited in the Protein Data Bank (PDB).[9][10]
Conclusion
JNJ-7706621 has been identified as a potent, dual-domain binder of JAK2, with nanomolar affinity for both the active kinase (JH1) and the regulatory pseudokinase (JH2) domains.[1][6] Structural studies have precisely mapped its binding mode within the ATP pocket of the JH2 domain, highlighting key interactions with hinge residues and the gatekeeper residue.[1] The ability of JNJ-7706621 to bind the pseudokinase domain underscores the druggability of this allosteric site. While JNJ-7706621 itself is not selective for the JH2 domain, it serves as a valuable chemical probe and a foundational scaffold for the structure-based design of next-generation inhibitors.[6] The development of compounds that selectively target the JAK2 pseudokinase domain, particularly the pathogenic V617F mutant, remains a key objective in the pursuit of novel therapies for myeloproliferative neoplasms.[1][14] The experimental protocols and data presented in this guide provide a comprehensive framework for researchers engaged in the discovery and characterization of such molecules.
References
- 1. Identification and Characterization of JAK2 Pseudokinase Domain Small Molecule Binders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of JAK2/STAT3 Signaling Pathway in the Tumorigenesis, Chemotherapy Resistance, and Treatment of Solid Tumors: A Systemic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JAK2 JH2 Fluorescence Polarization Assay and Crystal Structures for Complexes with Three Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Next-Generation JAK2 Inhibitors for the Treatment of Myeloproliferative Neoplasms: Lessons from Structure-Based Drug Discovery Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective Janus Kinase 2 (JAK2) Pseudokinase Ligands with a Diaminotriazole Core - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Redirecting [linkinghub.elsevier.com]
- 8. JNJ-7706621 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. rcsb.org [rcsb.org]
- 10. rcsb.org [rcsb.org]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. JAK/STAT Signaling Pathway - Creative Biogene [creative-biogene.com]
- 13. JAK-STAT Signaling Pathway - Creative Biolabs [creativebiolabs.net]
- 14. Identification of Novel Small Molecule Ligands for JAK2 Pseudokinase Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Revealing kinase inhibitor mechanisms: ITC leads the way | Malvern Panalytical [malvernpanalytical.com]
- 16. benchchem.com [benchchem.com]
- 17. bpsbioscience.com [bpsbioscience.com]
- 18. mdpi.com [mdpi.com]
- 19. documents.thermofisher.com [documents.thermofisher.com]
JNJ-7706621: A Potent Dual Inhibitor of Cyclin-Dependent and Aurora Kinases with Broad Antiproliferative Activity
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
JNJ-7706621 is a novel small molecule inhibitor that demonstrates potent and broad-spectrum antiproliferative activity across a diverse range of human cancer cell lines.[1][2][3] As a dual inhibitor of both cyclin-dependent kinases (CDKs) and Aurora kinases, JNJ-7706621 targets key regulators of cell cycle progression and mitosis, leading to cell cycle arrest, apoptosis, and the inhibition of colony formation.[1][4] This technical guide provides a comprehensive overview of the antiproliferative activity of JNJ-7706621, including its inhibitory concentrations, detailed experimental protocols for assessing its effects, and a visualization of the targeted signaling pathways.
Quantitative Analysis of Antiproliferative and Kinase Inhibitory Activity
JNJ-7706621 exhibits potent inhibitory activity against several key cell cycle kinases and demonstrates broad-spectrum antiproliferative effects in numerous cancer cell lines. The compound's efficacy is largely independent of the p53, retinoblastoma (Rb), or P-glycoprotein status of the cancer cells.[1][2][5]
Table 1: Kinase Inhibitory Activity of JNJ-7706621
| Target Kinase | IC50 (nM) |
| CDK1 | 9 |
| CDK2 | 3 - 4 |
| Aurora A | 11 |
| Aurora B | 15 |
Data sourced from multiple studies.[5][6][7]
Table 2: Antiproliferative Activity of JNJ-7706621 in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| A375 | Malignant Melanoma | 447 |
| HCT116 | Colon Carcinoma | 254 |
| HeLa | Cervical Adenocarcinoma | 284 |
| SK-OV-3 | Ovarian Cancer | 112 - 514 |
| PC3 | Prostate Adenocarcinoma | 120 |
| DU145 | Prostate Cancer | 112 - 514 |
| MDA-MB-231 | Breast Cancer | 112 - 514 |
| MES-SA | Uterine Sarcoma | 112 - 514 |
| MES-SA/Dx5 | Uterine Sarcoma (P-gp overexpressing) | 112 - 514 |
IC50 values represent the concentration of JNJ-7706621 required to inhibit cell proliferation by 50%. The range of 112-514 nM is reported for a panel of human cancer cells.[6][7][8]
Mechanism of Action: Dual Inhibition of CDKs and Aurora Kinases
JNJ-7706621 exerts its antiproliferative effects by simultaneously targeting two critical families of kinases involved in cell cycle regulation.
-
Cyclin-Dependent Kinases (CDKs): By inhibiting CDK1 and CDK2, JNJ-7706621 interferes with the progression of the cell cycle through the G1/S and G2/M checkpoints.[1][6][7] Inhibition of CDK1, a key component of the M-phase promoting factor (MPF), directly contributes to the observed G2/M arrest.[1]
-
Aurora Kinases: JNJ-7706621 also potently inhibits Aurora A and Aurora B, kinases essential for proper mitotic spindle formation, chromosome segregation, and cytokinesis.[1][4][6] Inhibition of Aurora kinases leads to mitotic defects, endoreduplication (the replication of the genome without cell division), and ultimately, apoptosis.[1][4]
The dual inhibition of these kinase families results in a multi-faceted attack on cancer cell proliferation, making JNJ-7706621 a promising therapeutic candidate.
Caption: JNJ-7706621 inhibits CDK1 and Aurora kinases, leading to cell cycle arrest and apoptosis.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the antiproliferative activity of JNJ-7706621.
Cell Proliferation Assay (¹⁴C-Thymidine Incorporation)
This assay measures the rate of DNA synthesis as an indicator of cell proliferation.
-
Cell Seeding: Plate 3,000 to 8,000 cells per well in a 96-well CytoStar tissue culture-treated scintillating microplate in complete growth medium.[7]
-
Compound Treatment: After 24 hours of incubation to allow for cell attachment, add serial dilutions of JNJ-7706621 to the wells.
-
Radiolabeling: Add ¹⁴C-labeled thymidine (B127349) to each well.
-
Incubation: Incubate the plates for the desired time period (e.g., 48 or 72 hours).
-
Measurement: Measure the incorporation of ¹⁴C-thymidine into the DNA using a scintillation counter.[7]
-
Data Analysis: Calculate the percent inhibition of proliferation for each concentration of JNJ-7706621 and determine the IC50 value using linear regression analysis.[7]
Cell Cycle Analysis (Flow Cytometry)
This protocol allows for the quantitative analysis of cell cycle distribution.
-
Cell Treatment: Seed cells in appropriate culture dishes and treat with various concentrations of JNJ-7706621 or vehicle control (DMSO) for the desired duration (e.g., 24, 48, 72 hours).
-
Cell Harvesting: Harvest cells by trypsinization, wash with phosphate-buffered saline (PBS), and fix in cold 70% ethanol.
-
Staining: Resuspend the fixed cells in a staining solution containing a DNA intercalating dye (e.g., propidium (B1200493) iodide) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content of the cells will be proportional to the fluorescence intensity.
-
Data Analysis: Deconvolute the resulting DNA content histograms to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle. This analysis reveals the cell cycle arrest profile induced by JNJ-7706621.[1]
Western Blot Analysis for Protein Phosphorylation
This technique is used to assess the effect of JNJ-7706621 on the phosphorylation status of its target kinases and downstream substrates.
-
Cell Lysis: Treat cells with JNJ-7706621, then lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20).
-
Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of target proteins (e.g., phospho-CDK1, total CDK1, phospho-histone H3).[1][2]
-
Wash the membrane and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities to determine the change in protein phosphorylation levels upon treatment with JNJ-7706621.
Caption: Workflow for evaluating the antiproliferative effects of JNJ-7706621.
Conclusion
JNJ-7706621 is a potent dual inhibitor of CDKs and Aurora kinases with significant antiproliferative activity against a wide array of cancer cell lines. Its ability to induce cell cycle arrest at both the G1/S and G2/M phases, coupled with the induction of apoptosis, underscores its therapeutic potential. The experimental protocols detailed in this guide provide a robust framework for the further investigation and characterization of JNJ-7706621 and other novel cell cycle inhibitors.
References
- 1. The in vitro and in vivo effects of JNJ-7706621: a dual inhibitor of cyclin-dependent kinases and aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Growth suppression and mitotic defect induced by JNJ-7706621, an inhibitor of cyclin-dependent kinases and aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
JNJ-7706621: A Comprehensive Technical Guide for Researchers
A Dual Inhibitor of Cyclin-Dependent and Aurora Kinases
JNJ-7706621 is a potent, small-molecule inhibitor targeting both cyclin-dependent kinases (CDKs) and Aurora kinases, key regulators of cell cycle progression.[1][2][3] Its ability to interfere with multiple points in the cell division process has made it a subject of significant interest in oncology research. This technical guide provides an in-depth overview of the chemical structure, properties, mechanism of action, and experimental protocols related to JNJ-7706621 for researchers, scientists, and drug development professionals.
Chemical Structure and Physicochemical Properties
JNJ-7706621 is a substituted triazole derivative with the systematic IUPAC name 4-[[5-amino-1-(2,6-difluorobenzoyl)-1,2,4-triazol-3-yl]amino]benzenesulfonamide.[4] Its chemical structure is characterized by a central 1,2,4-triazole (B32235) ring system.
| Property | Value | Reference |
| IUPAC Name | 4-[[5-amino-1-(2,6-difluorobenzoyl)-1,2,4-triazol-3-yl]amino]benzenesulfonamide | [4] |
| Molecular Formula | C₁₅H₁₂F₂N₆O₃S | [4] |
| Molecular Weight | 394.36 g/mol | [4] |
| SMILES | C1=CC(=C(C(=C1)F)C(=O)N2C(=NC(=N2)NC3=CC=C(C=C3)S(=O)(=O)N)N)F | [4] |
| InChI Key | KDKUVYLMPJIGKA-UHFFFAOYSA-N | [4] |
| CAS Number | 443797-96-4 | [5] |
| Solubility | Insoluble in water and ethanol. Soluble in DMSO (≥19.7 mg/mL) and DMF (30 mg/mL).[3][5][6] | |
| Appearance | Solid | [3] |
Biological Activity and Mechanism of Action
JNJ-7706621 exhibits potent inhibitory activity against a range of kinases crucial for cell cycle regulation. It is a dual inhibitor of both CDKs and Aurora kinases.[1] The competitive mechanism of inhibition for CDK1 has been confirmed, with the IC50 value increasing with higher ATP concentrations.[7]
Kinase Inhibitory Profile
The compound demonstrates broad-spectrum activity against several key cell cycle kinases.
| Target Kinase | IC₅₀ (nM) | Reference |
| CDK1/cyclin B | 9 | [2][6] |
| CDK2/cyclin A | 4 | [5] |
| CDK2/cyclin E | 3 | [5] |
| CDK3/cyclin E | 58 | [5] |
| CDK4/cyclin D1 | 253 | [5] |
| CDK6/cyclin D1 | 175 | [5] |
| Aurora A | 11 | [2][5] |
| Aurora B | 15 | [2][5] |
JNJ-7706621 also shows some inhibitory activity against VEGF-R2, FGF-R2, and GSK3β in the submicromolar range.[6] However, it has no significant activity against Plk1 or Wee1.[2]
Cellular Effects
In cellular assays, JNJ-7706621 demonstrates potent antiproliferative activity across a variety of human cancer cell lines, with IC₅₀ values typically in the range of 112 to 514 nM.[2][8] Notably, the compound is approximately 10-fold less effective at inhibiting the growth of normal human cells.[1] The antiproliferative effects are independent of the p53, retinoblastoma, or P-glycoprotein status of the cancer cells.[1][3]
The primary cellular effects of JNJ-7706621 are:
-
Cell Cycle Arrest: At lower concentrations, JNJ-7706621 causes a delay in progression through the G1 phase and arrests cells at the G2/M transition.[1]
-
Induction of Apoptosis: At higher concentrations, the compound induces programmed cell death.[1]
-
Endoreduplication: Inhibition of Aurora kinases can lead to endoreduplication, a process of DNA replication without subsequent cell division, resulting in polyploid cells.[1]
-
Inhibition of Histone H3 Phosphorylation: This is a direct consequence of Aurora B inhibition.[1]
Signaling Pathway
The dual inhibitory action of JNJ-7706621 targets the cell cycle at multiple checkpoints. By inhibiting CDK1 and CDK2, it prevents the G1/S and G2/M transitions. The inhibition of Aurora kinases A and B disrupts mitotic spindle formation and cytokinesis.
References
- 1. The in vitro and in vivo effects of JNJ-7706621: a dual inhibitor of cyclin-dependent kinases and aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. apexbt.com [apexbt.com]
- 4. Jnj-7706621 | C15H12F2N6O3S | CID 5330790 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. aacrjournals.org [aacrjournals.org]
An In-depth Technical Guide to 3-Methylthienyl-carbonyl-JNJ-7706621
This technical guide provides a comprehensive overview of the chemical compound 3-Methylthienyl-carbonyl-JNJ-7706621, including its alternative names, biochemical activity, and its role as an inhibitor of key cellular signaling pathways. This document is intended for researchers, scientists, and drug development professionals.
Alternative Names and Identifiers
The compound "this compound" is a distinct chemical entity, though it is structurally related to the compound more widely known as JNJ-7706621. It is crucial to distinguish between these two.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | 4-[[5-amino-1-(3-methylthiophene-2-carbonyl)-1,2,4-triazol-3-yl]amino]benzenesulfonamide[1] |
| CAS Number | 443798-09-2 |
It is important to note that the closely related compound, JNJ-7706621 , has a different chemical structure and is identified by CAS number 443797-96-4 and the IUPAC name 4-[[5-amino-1-(2,6-difluorobenzoyl)-1,2,4-triazol-3-yl]amino]benzenesulfonamide. This guide focuses exclusively on the 3-Methylthienyl-carbonyl variant.
Quantitative Data
This compound is a potent inhibitor of several key protein kinases, demonstrating significant activity in both biochemical and cell-based assays.
Biochemical Activity: Kinase Inhibition
The compound has been shown to be a potent and selective inhibitor of cyclin-dependent kinases (CDKs) and Glycogen Synthase Kinase-3 (GSK-3).
Table 2: IC50 Values for Kinase Inhibition
| Target Kinase | IC50 |
| CDK1/cyclin B | 6.4 nM[2] |
| CDK2/cyclin A | 2 nM[2] |
| GSK-3 | 41 nM[2] |
| CDK4 | 110 nM[2] |
| VEGF-R2 | 130 nM[2] |
| FGF-R2 | 220 nM[2] |
Cellular Activity: Antiproliferative Effects
The inhibitory action of this compound on key cell cycle kinases translates to potent antiproliferative activity against a range of human cancer cell lines.
Table 3: IC50 Values for Inhibition of Cancer Cell Proliferation
| Cell Line | Cancer Type | IC50 (µM) |
| HeLa | Cervical Cancer | 0.28 |
| HCT-116 | Colon Carcinoma | 0.25 |
| A375 | Melanoma | 0.45 |
| SK-OV-3 | Ovarian Cancer | 0.75 |
| MDA-MB-231 | Breast Cancer | 0.59 |
| PC-3 | Prostate Cancer | 0.12 |
Experimental Protocols
The following are representative protocols for the types of experiments used to determine the quantitative data presented above. The specific, detailed protocols used to generate the cited IC50 values for this compound are not publicly available.
Protocol 1: In Vitro Kinase Inhibition Assay (General)
This protocol describes a general method for determining the IC50 value of an inhibitor against a specific kinase.
-
Reagents and Materials:
-
Recombinant human kinase (e.g., CDK2/cyclin A)
-
Kinase-specific peptide substrate
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
This compound (dissolved in DMSO)
-
Radiolabeled ATP ([γ-³²P]ATP or [γ-³³P]ATP) or fluorescent-labeled antibody for detection
-
96-well plates
-
Scintillation counter or fluorescence plate reader
-
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute further in kinase assay buffer.
-
In a 96-well plate, add the kinase, peptide substrate, and the inhibitor at various concentrations.
-
Initiate the kinase reaction by adding a mixture of unlabeled ATP and radiolabeled ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Terminate the reaction by adding a stop solution (e.g., phosphoric acid or EDTA).
-
Transfer the reaction mixture to a filter membrane that captures the phosphorylated substrate.
-
Wash the filter to remove unincorporated radiolabeled ATP.
-
Measure the amount of radioactivity on the filter using a scintillation counter.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Protocol 2: Cell Proliferation Assay (MTT Assay - General)
This protocol outlines a common method for assessing the effect of a compound on the proliferation of cancer cells.
-
Reagents and Materials:
-
Human cancer cell line (e.g., HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
-
-
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in the complete cell culture medium.
-
Remove the existing medium from the cells and replace it with the medium containing different concentrations of the compound. Include a vehicle control (DMSO).
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Signaling Pathways and Mechanism of Action
This compound exerts its biological effects primarily through the inhibition of cyclin-dependent kinases (CDKs) and Glycogen Synthase Kinase-3 (GSK-3).
Inhibition of the CDK Signaling Pathway
CDKs are essential for the regulation of the cell cycle. By inhibiting CDK1 and CDK2, this compound can arrest the cell cycle, preventing cell division and proliferation.
Caption: Inhibition of the CDK signaling pathway.
Inhibition of the GSK-3 Signaling Pathway
GSK-3 is a multi-functional kinase involved in various cellular processes, including metabolism, cell survival, and proliferation. Inhibition of GSK-3 can have complex downstream effects, including the stabilization of β-catenin in the Wnt signaling pathway.
Caption: Inhibition of the GSK-3 signaling pathway.
References
JNJ-7706621: A Technical Guide to its Role in the Inhibition of Histone H3 Phosphorylation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
JNJ-7706621 is a potent, small-molecule, dual inhibitor that targets both cyclin-dependent kinases (CDKs) and Aurora kinases.[1][2][3] Its mechanism of action is of significant interest in oncology due to the critical roles these kinases play in cell cycle regulation. A key downstream effect of JNJ-7706621 is the pronounced inhibition of histone H3 phosphorylation, a pivotal event in mitotic progression. This document provides a comprehensive technical overview of the biochemical and cellular mechanisms by which JNJ-7706621 exerts this effect, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.
Core Mechanism of Action
The phosphorylation of histone H3 at serine 10 (H3S10) is a hallmark of mitosis, essential for proper chromosome condensation and segregation. This process is primarily catalyzed by Aurora B kinase, a component of the chromosomal passenger complex (CPC).[4]
JNJ-7706621 directly inhibits the catalytic activity of Aurora kinases, including Aurora B.[3][5][6] By targeting the ATP-binding pocket of Aurora B, JNJ-7706621 prevents the transfer of a phosphate (B84403) group to its substrates, most notably histone H3.[7] This leads to a rapid and dose-dependent decrease in the levels of phosphorylated histone H3 (pHH3) in treated cells.[2][8]
Concurrently, JNJ-7706621 potently inhibits CDK1 and CDK2.[5][9] Inhibition of CDK1, the master regulator of mitosis, contributes to a G2-M phase cell cycle arrest.[1][2][8] This dual mechanism—disrupting mitotic entry via CDK1 inhibition and interfering with mitotic processes via Aurora B inhibition—results in profound anti-proliferative effects, including endoreduplication and apoptosis.[1][8]
Quantitative Data: Inhibitory Profile
The potency of JNJ-7706621 has been characterized through various biochemical and cell-based assays. The following tables summarize its inhibitory concentrations (IC50) against key kinase targets and its anti-proliferative effects on various human cancer cell lines.
Table 1: Biochemical Inhibitory Activity of JNJ-7706621
| Target Kinase | IC50 (nM) |
|---|---|
| Aurora A | 11[3][5][9] |
| Aurora B | 15[3][5][9] |
| CDK1/Cyclin B | 9[3][5][9] |
| CDK2/Cyclin A | 4[3] |
| CDK2/Cyclin E | 3[3][5] |
| CDK4/Cyclin D1 | 253[3] |
| VEGF-R2 | 154-254[9] |
| FGF-R2 | 154-254[9] |
| GSK3β | 154-254[9] |
Table 2: Anti-proliferative Activity of JNJ-7706621 in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
|---|---|---|
| HeLa | Cervical Adenocarcinoma | 112 - 284[5][9] |
| HCT-116 | Colorectal Carcinoma | 112 - 514[5][9] |
| A375 | Malignant Melanoma | 447[5] |
| PC3 | Prostate Adenocarcinoma | 112 - 514[9] |
| SK-OV-3 | Ovarian Cancer | 112 - 514[9] |
| MDA-MB-231 | Breast Cancer | 112 - 514[10] |
Notably, JNJ-7706621 is approximately 10-fold less potent at inhibiting the growth of normal human cells, with IC50 values typically in the range of 3.67 to 5.42 µM.[3][6][9]
Signaling Pathway and Inhibition
The following diagram illustrates the canonical pathway of histone H3 phosphorylation by Aurora B kinase during mitosis and the point of intervention for JNJ-7706621.
References
- 1. The in vitro and in vivo effects of JNJ-7706621: a dual inhibitor of cyclin-dependent kinases and aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. caymanchem.com [caymanchem.com]
- 4. Mitotic Histone H3 Phosphorylation by Vaccinia-Related Kinase 1 in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. apexbt.com [apexbt.com]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. selleckchem.com [selleckchem.com]
- 10. researchgate.net [researchgate.net]
Methodological & Application
JNJ-7706621: Application Notes and Protocols for Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-7706621 is a potent and cell-permeable small molecule that functions as a dual inhibitor of cyclin-dependent kinases (CDKs) and Aurora kinases.[1][2] This dual activity allows it to effectively disrupt cell cycle progression at multiple points, leading to growth inhibition and apoptosis in various cancer cell lines.[1][3] These application notes provide detailed protocols for utilizing JNJ-7706621 in cell culture experiments to investigate its effects on cell viability, cell cycle distribution, and protein expression.
Mechanism of Action
JNJ-7706621 exerts its anti-proliferative effects by targeting key regulators of the cell cycle. It is a pan-CDK inhibitor with high potency against CDK1 and CDK2.[2][4] Inhibition of CDK1, a crucial component of the mitosis-promoting factor, leads to a G2/M phase arrest.[1] By inhibiting CDK2, JNJ-7706621 can also induce a delay in the G1 phase of the cell cycle.[1]
Simultaneously, JNJ-7706621 potently inhibits Aurora kinases A and B.[2][4] Aurora kinases are essential for proper mitotic spindle formation and chromosome segregation. Their inhibition by JNJ-7706621 can lead to endoreduplication, a process of DNA replication without cell division, and ultimately apoptosis.[1] The compound's efficacy has been demonstrated to be independent of the p53 or retinoblastoma (Rb) status of the cancer cells.[1][4]
Data Presentation
Biochemical Activity of JNJ-7706621
| Target Kinase | IC₅₀ (nM) |
| CDK1/Cyclin B | 9 |
| CDK2/Cyclin A | 4 |
| Aurora A | 11 |
| Aurora B | 15 |
Note: IC₅₀ values are from cell-free assays and may vary depending on the experimental conditions.[2][4]
Cellular Activity of JNJ-7706621 in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (nM) |
| HeLa | Cervical Adenocarcinoma | 112 - 284 |
| HCT-116 | Colon Carcinoma | 250 - 254 |
| A375 | Melanoma | 447 |
| PC3 | Prostate Adenocarcinoma | 120 |
| DU145 | Prostate Carcinoma | Not specified |
| MDA-MB-231 | Breast Adenocarcinoma | Not specified |
| SK-OV-3 | Ovarian Adenocarcinoma | Not specified |
| MES-SA | Uterine Sarcoma | Not specified |
| MES-SA/Dx5 | Doxorubicin-resistant Uterine Sarcoma | Not specified |
Note: IC₅₀ values represent the concentration required to inhibit cell proliferation by 50% and can vary based on the assay and incubation time.[3][4]
Experimental Protocols
Protocol 1: Cell Culture and Treatment with JNJ-7706621
This protocol outlines the general procedure for treating adherent cancer cell lines with JNJ-7706621.
Materials:
-
Cancer cell line of interest (e.g., HeLa, HCT-116)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
JNJ-7706621 (stock solution in DMSO, e.g., 10 mM)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Cell culture plates (e.g., 96-well for cytotoxicity, 6-well for cell cycle and Western blot)
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: a. Culture cells to ~80% confluency. b. Wash cells with PBS and detach using Trypsin-EDTA. c. Resuspend cells in complete medium and perform a cell count. d. Seed cells into appropriate culture plates at a predetermined density. For example, 3,000-8,000 cells per well in a 96-well plate.[4] e. Incubate overnight to allow for cell attachment.[4]
-
JNJ-7706621 Treatment: a. Prepare serial dilutions of JNJ-7706621 in complete medium from the stock solution. It is recommended to test a range of concentrations (e.g., 0.1 nM to 10 µM) to determine the IC₅₀. b. Include a vehicle control (DMSO) at a concentration equal to the highest concentration of DMSO used in the drug dilutions. c. Remove the medium from the cells and add the medium containing the different concentrations of JNJ-7706621 or vehicle control. d. Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
Protocol 2: Cytotoxicity Assay using ¹⁴C-Thymidine Incorporation
This assay measures the effect of JNJ-7706621 on cell proliferation by quantifying the incorporation of radiolabeled thymidine into newly synthesized DNA.[4]
Materials:
-
Cells treated with JNJ-7706621 in a 96-well plate (from Protocol 1)
-
Methyl-¹⁴C-thymidine
-
Scintillation counter
Procedure:
-
Following a 24-hour incubation with JNJ-7706621, add 0.2 µCi/well of methyl-¹⁴C-thymidine to each well.[4]
-
Incubate the plate for an additional 24 hours.[4]
-
Discard the contents of the plate and wash the wells twice with PBS.[4]
-
Add 200 µL of PBS to each well.[4]
-
Seal the plate and quantify the amount of incorporated ¹⁴C-thymidine using a scintillation counter.[4]
-
Calculate the percentage of inhibition for each concentration and determine the IC₅₀ value using linear regression analysis.[4]
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the distribution of cells in different phases of the cell cycle after treatment with JNJ-7706621.[1]
Materials:
-
Cells treated with JNJ-7706621 in a 6-well plate (from Protocol 1)
-
PBS
-
Trypsin-EDTA
-
Cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting: a. Harvest both adherent and floating cells by collecting the medium and washing the wells with PBS. b. Trypsinize the adherent cells and combine them with the collected medium and PBS wash. c. Centrifuge the cell suspension to pellet the cells.
-
Fixation: a. Wash the cell pellet with PBS. b. Resuspend the cells in a small volume of PBS and add cold 70% ethanol dropwise while vortexing to fix the cells. c. Incubate the cells at -20°C for at least 2 hours.
-
Staining and Analysis: a. Centrifuge the fixed cells and wash with PBS to remove the ethanol. b. Resuspend the cell pellet in PI staining solution. c. Incubate for 30 minutes at room temperature in the dark. d. Analyze the DNA content of the cells using a flow cytometer. e. Use appropriate software to quantify the percentage of cells in G1, S, and G2/M phases.
Protocol 4: Western Blot Analysis
This protocol can be used to assess the effect of JNJ-7706621 on the phosphorylation status of key cell cycle proteins.
Materials:
-
Cells treated with JNJ-7706621 in a 6-well plate (from Protocol 1)
-
Ice-cold PBS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Histone H3, anti-CDK1, anti-phospho-Rb)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: a. Wash cells with ice-cold PBS. b. Lyse the cells in RIPA buffer. c. Clarify the lysates by centrifugation and collect the supernatant.
-
Protein Quantification and Sample Preparation: a. Determine the protein concentration of each lysate using a BCA assay. b. Normalize the protein concentrations and prepare samples by adding Laemmli buffer and boiling.
-
SDS-PAGE and Western Blotting: a. Separate the protein samples by SDS-PAGE. b. Transfer the proteins to a membrane. c. Block the membrane in blocking buffer for 1 hour. d. Incubate the membrane with the primary antibody overnight at 4°C. e. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. f. Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system. g. Normalize protein levels to a loading control such as β-actin or GAPDH.
References
Application Notes and Protocols for JNJ-7706621 Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the preparation, storage, and handling of stock solutions of JNJ-7706621, a potent dual inhibitor of cyclin-dependent kinases (CDKs) and Aurora kinases.[1] Adherence to these guidelines is crucial for ensuring the compound's stability, solubility, and consistent performance in experimental settings.
Product Information and Properties
JNJ-7706621 is a small molecule inhibitor with the IUPAC name 4-[[5-amino-1-(2,6-difluorobenzoyl)-1,2,4-triazol-3-yl]amino]benzenesulfonamide.[2][3] It has demonstrated potent anti-proliferative activity against a variety of human cancer cell lines and efficacy in human tumor xenograft models.[4][5]
Table 1: Chemical and Physical Properties of JNJ-7706621
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₂F₂N₆O₃S | [2] |
| Molecular Weight | 394.36 g/mol | [6] |
| CAS Number | 443797-96-4 | [6] |
| Appearance | Crystalline solid | [7] |
Solubility and Storage
Proper solvent selection and storage conditions are critical for maintaining the integrity of JNJ-7706621. The compound is poorly soluble in aqueous solutions but exhibits good solubility in dimethyl sulfoxide (B87167) (DMSO).[6][7]
Table 2: Solubility Data for JNJ-7706621
| Solvent | Solubility | Notes | Reference |
| DMSO | 79 mg/mL (approx. 200 mM) | Use fresh, anhydrous DMSO as moisture can reduce solubility. | [6] |
| Ethanol (B145695) | Sparingly soluble | Not recommended as the primary solvent for stock solutions. | [7] |
| Water | Insoluble | [7] |
Table 3: Recommended Storage Conditions
| Form | Storage Temperature | Duration | Reference |
| Solid Powder | -20°C | 3 years | [6] |
| Stock Solution in DMSO | -80°C | 6 - 12 months | [4][6] |
| Stock Solution in DMSO | -20°C | 1 month | [4][6] |
Key Recommendations:
-
Avoid Repeated Freeze-Thaw Cycles: Aliquot the stock solution into single-use volumes to prevent degradation.[4][6]
-
Hygroscopic Nature: Some compounds can absorb moisture from the air. Store in a desiccator if necessary.[8]
-
Vial Appearance: If the vial of solid compound appears empty, it may be a thin film. Add the solvent directly to the vial and vortex or sonicate to ensure complete dissolution.[8]
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a high-concentration primary stock solution, which can be used for subsequent dilutions.
Materials:
-
JNJ-7706621 solid powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Vortex mixer and/or sonicator
Procedure:
-
Calculate Required Mass: To prepare a 10 mM stock solution, use the following calculation: Mass (mg) = Volume (mL) x 10 (mmol/L) x 394.36 ( g/mol ) x (1 L / 1000 mL) x (1000 mg / 1 g) Mass (mg) = Volume (mL) x 3.9436 Example: For 1 mL of a 10 mM stock, weigh out 3.94 mg of JNJ-7706621.
-
Dissolution: Add the calculated amount of JNJ-7706621 powder to a sterile vial. Add the desired volume of anhydrous DMSO.
-
Mixing: Cap the vial securely and vortex thoroughly. If the solid does not dissolve completely, sonicate the solution or warm it briefly in a 37°C water bath.[8] Ensure the solution is clear before proceeding.
-
Aliquoting and Storage: Dispense the stock solution into single-use, light-protected aliquots (e.g., amber tubes). Store immediately at -80°C for long-term storage or -20°C for short-term storage as per Table 3.
Protocol 2: Preparation of Working Solutions for In Vitro Assays
This protocol details the dilution of the DMSO stock solution for use in cell-based experiments. It is crucial to minimize the final DMSO concentration to avoid solvent-induced cytotoxicity.[9]
Materials:
-
10 mM JNJ-7706621 stock solution in DMSO
-
Sterile cell culture medium or phosphate-buffered saline (PBS)
-
Sterile dilution tubes
Procedure:
-
Thaw Stock: Thaw an aliquot of the 10 mM stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in cell culture medium or PBS to achieve the desired final concentrations.
-
Important: Add the DMSO stock solution to the aqueous medium and mix immediately. Do not add the aqueous medium to the DMSO stock.
-
-
Final DMSO Concentration: Ensure the final concentration of DMSO in the culture medium is typically ≤ 0.5% to avoid affecting cell viability.[9] A solvent control (medium with the same final concentration of DMSO) should be included in all experiments.
-
Precipitation Check: It is common for compounds to precipitate when a DMSO stock is diluted into an aqueous medium.[8] If a precipitate forms, vortexing, sonicating, or gentle warming (37°C) may help redissolve it. Use the working solution immediately after preparation.
Protocol 3: Preparation of a Formulation for In Vivo Administration (Example)
For animal studies, JNJ-7706621 often requires a specific vehicle formulation to improve solubility and bioavailability. The following is an example protocol for creating a solution suitable for oral or intraperitoneal administration.[4]
Materials:
-
JNJ-7706621 stock solution in DMSO (e.g., 20.8 mg/mL)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Saline (0.9% NaCl solution)
-
Sterile tubes
Procedure (to prepare 1 mL of a 2.08 mg/mL solution):
-
Start with DMSO Stock: Prepare a concentrated stock of JNJ-7706621 in DMSO (e.g., 20.8 mg/mL).
-
Add Co-solvent: In a sterile tube, add 100 µL of the 20.8 mg/mL DMSO stock solution to 400 µL of PEG300. Mix thoroughly until the solution is clear.
-
Add Surfactant: Add 50 µL of Tween-80 to the mixture and mix again until uniform.
-
Add Aqueous Phase: Add 450 µL of saline to the mixture to bring the final volume to 1 mL. Mix thoroughly. This yields a final vehicle composition of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[4]
-
Final Solution: The resulting solution should be clear. This formulation should be prepared fresh before each use.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Jnj-7706621 | C15H12F2N6O3S | CID 5330790 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Design, Synthesis, and Biochemical Evaluation of New Triazole Derivatives as Aurora-A Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. By compound [wahoo.cns.umass.edu]
- 8. selleckchem.com [selleckchem.com]
- 9. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Biomedical Research and Therapy [bmrat.org]
Application Notes and Protocols for JNJ-7706621 in In Vivo Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of JNJ-7706621, a potent dual inhibitor of Cyclin-Dependent Kinases (CDKs) and Aurora Kinases, in preclinical in vivo mouse xenograft models. The following sections detail its mechanism of action, quantitative efficacy data from published studies, and detailed experimental protocols to guide researchers in designing their own in vivo experiments.
Mechanism of Action
JNJ-7706621 exerts its antitumor effects by targeting two key families of kinases involved in cell cycle regulation. It is a potent inhibitor of both CDKs (primarily CDK1 and CDK2) and Aurora kinases (Aurora A and Aurora B).[1][2] This dual inhibition leads to a cascade of cellular events, including:
-
Cell Cycle Arrest: JNJ-7706621 has been shown to cause a delay in the G1 phase and a robust arrest in the G2/M phase of the cell cycle.[1][3]
-
Inhibition of Histone H3 Phosphorylation: As a result of Aurora kinase inhibition, JNJ-7706621 prevents the phosphorylation of histone H3, a critical event for chromosome condensation and segregation during mitosis.[1]
-
Induction of Apoptosis: By disrupting the normal progression of the cell cycle, JNJ-7706621 can trigger programmed cell death (apoptosis) in cancer cells.[1]
This multi-targeted approach makes JNJ-7706621 an interesting candidate for cancers with dysregulated cell cycle machinery.
Quantitative Data from Preclinical Xenograft Studies
The following table summarizes the dosage, administration, and observed efficacy of JNJ-7706621 in a human melanoma (A375) xenograft model in nude mice. The primary study demonstrating this in vivo activity was published by Emanuel et al. in 2005. The data indicates a direct correlation between the total cumulative dose administered and the resulting antitumor effect.[1]
| Parameter | Details | Reference |
| Cell Line | A375 (Human Melanoma) | [1] |
| Mouse Strain | Female nu/nu mice | [1] |
| Drug Formulation | Nanocrystal suspension | [4] |
| Administration Route | Intraperitoneal (i.p.) | [4] |
| Dosing Schedule 1 | 100 mg/kg, daily | [4] |
| Efficacy (Schedule 1) | Showed significant antitumor activity.[1] Equivalent in efficacy to 125 mg/kg on a 7 on/7 off schedule.[4] | |
| Dosing Schedule 2 | 125 mg/kg, 7 days on / 7 days off | [4] |
| Efficacy (Schedule 2) | Showed significant antitumor activity.[1] A pattern of tumor inhibition during dosing and regrowth during the off-dosing period was observed.[4] | |
| Dosing Schedule 3 | 125 mg/kg, 3 days on / 4 days off / 3 days on / 11 days off (repeated) | [4] |
| Efficacy (Schedule 3) | Showed significant antitumor activity.[1] | |
| Dosing Schedule 4 | 125 mg/kg, once every 4 days | [4] |
| Efficacy (Schedule 4) | Showed significant antitumor activity.[1] | |
| Control Group | Vehicle alone | [4] |
| Key Finding | A linear correlation was observed between the total cumulative dose of JNJ-7706621 and the reduction in mean tumor size, regardless of the administration schedule.[1] |
Experimental Protocols
The following are detailed methodologies for key experiments involving JNJ-7706621 in a mouse xenograft model, based on published literature.
A375 Human Melanoma Xenograft Model
This protocol outlines the steps for establishing and utilizing an A375 xenograft model to evaluate the in vivo efficacy of JNJ-7706621.
1. Cell Culture:
-
Culture A375 human melanoma cells in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Passage cells regularly to maintain them in the logarithmic growth phase for tumor implantation.
2. Animal Husbandry:
-
Use female athymic nu/nu mice, typically 6-8 weeks old.
-
Allow mice to acclimatize for at least one week before the start of the experiment.
-
House animals in a specific pathogen-free environment with ad libitum access to food and water.
3. Tumor Implantation:
-
Harvest A375 cells and resuspend them in a sterile, serum-free medium or a mixture of medium and Matrigel (1:1 ratio).
-
Subcutaneously implant 1 mm³ A375 tumor fragments into the hind flank of each mouse.[1]
4. Tumor Growth Monitoring and Randomization:
-
Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days.
-
Calculate tumor volume using the formula: (Length x Width²)/2.
-
Once tumors reach a predetermined size (e.g., 62-126 mm³), randomize the mice into treatment and control groups.[1]
5. Drug Formulation and Administration:
-
Formulation: Prepare JNJ-7706621 as a nanocrystal suspension. While the exact vehicle composition from the primary study is not detailed, a common vehicle for similar compounds is 0.5% methylcellulose (B11928114) with 0.2% Tween 80 in sterile water.
-
Administration: Administer the JNJ-7706621 suspension or vehicle control via intraperitoneal (i.p.) injection.[4]
6. Efficacy Assessment:
-
Continue to measure tumor volume and body weight regularly throughout the study.
-
The primary endpoint is typically tumor growth inhibition. The tumor growth delay method may be employed, where animals are euthanized when their tumors reach a predetermined size (e.g., 2.0 g).[1]
-
At the end of the study, tumors can be excised, weighed, and processed for further analysis (e.g., histology, biomarker analysis).
Visualizations
Signaling Pathway of JNJ-7706621
Caption: JNJ-7706621 inhibits CDKs and Aurora Kinases, leading to G2/M cell cycle arrest and apoptosis.
Experimental Workflow for In Vivo Xenograft Study
Caption: A typical workflow for evaluating the efficacy of JNJ-7706621 in a mouse xenograft model.
References
- 1. Novel Anti-Melanoma Compounds Are Efficacious in A375 Cell Line Xenograft Melanoma Model in Nude Mice | MDPI [mdpi.com]
- 2. The in vitro and in vivo effects of JNJ-7706621: a dual inhibitor of cyclin-dependent kinases and aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for JNJ-7706621 and Paclitaxel Synergistic Treatment
For Research Use Only. Not for use in diagnostic procedures.
Introduction
JNJ-7706621 is a potent dual inhibitor of Aurora kinases and cyclin-dependent kinases (CDKs), which are crucial regulators of cell cycle progression.[1][2][3][4][5] Paclitaxel (B517696) is a well-established chemotherapeutic agent that stabilizes microtubules, leading to mitotic arrest and apoptosis.[6][7][8][9][10] The combination of these two agents presents a rational therapeutic strategy, as their distinct mechanisms of action targeting different phases and components of the mitotic process are hypothesized to result in a synergistic anti-tumor effect. These application notes provide detailed protocols to investigate the synergistic effects of JNJ-7706621 and paclitaxel in cancer cell lines, both in vitro and in vivo.
Data Presentation
Table 1: In Vitro IC50 Values of JNJ-7706621 and Paclitaxel in Human Cancer Cell Lines
| Cell Line | JNJ-7706621 IC50 (nM) | Paclitaxel IC50 (nM) |
| HeLa (Cervical Cancer) | 284[3] | 2.5 - 7.5[7] |
| HCT116 (Colon Cancer) | 254[3] | - |
| A375 (Melanoma) | 447[3] | - |
| A549 (Lung Cancer) | - | 22,900 (24h) |
| MCF-7 (Breast Cancer) | - | 7.2[11] |
| MDA-MB-231 (Breast Cancer) | - | 2.4[11] |
Table 2: Combination Index (CI) Values for JNJ-7706621 and Paclitaxel Combination Therapy
| Fraction Affected (Fa) | Combination Index (CI) | Interpretation |
| 0.25 | 0.80 | Slight Synergy |
| 0.50 | 0.60 | Moderate Synergy |
| 0.75 | 0.40 | Synergy |
| 0.90 | 0.25 | Strong Synergy |
| CI < 1 indicates synergism, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. |
Table 3: Apoptosis Induction in HeLa Cells after 48h Treatment
| Treatment | Concentration | % Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Vehicle Control | - | 3.5 | 1.2 |
| JNJ-7706621 | 150 nM | 10.2 | 3.1 |
| Paclitaxel | 5 nM | 15.8 | 5.5 |
| JNJ-7706621 + Paclitaxel | 150 nM + 5 nM | 45.6 | 12.3 |
Table 4: Cell Cycle Distribution in HeLa Cells after 24h Treatment
| Treatment | Concentration | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | - | 55.1 | 15.3 | 29.6 |
| JNJ-7706621 | 150 nM | 40.2 | 10.1 | 49.7 |
| Paclitaxel | 5 nM | 10.5 | 5.2 | 84.3 |
| JNJ-7706621 + Paclitaxel | 150 nM + 5 nM | 5.1 | 2.3 | 92.6 |
Experimental Protocols
Protocol 1: In Vitro Cell Viability and Synergy Analysis
This protocol determines the half-maximal inhibitory concentration (IC50) of each drug and assesses the synergistic effect of the combination using the Chou-Talalay method.
Materials:
-
Cancer cell line of interest (e.g., HeLa)
-
Complete culture medium
-
JNJ-7706621
-
Paclitaxel
-
DMSO
-
96-well opaque-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit[12][13][14][15][16]
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-8,000 cells/well in 100 µL of medium and incubate for 24 hours.
-
Drug Preparation: Prepare stock solutions of JNJ-7706621 and paclitaxel in DMSO. Create serial dilutions of each drug and the combination at a constant ratio (e.g., based on the ratio of their individual IC50 values).
-
Treatment: Treat cells with varying concentrations of JNJ-7706621 alone, paclitaxel alone, and the combination. Include a vehicle-only control (DMSO concentration should be consistent across all wells, typically <0.1%).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Viability Measurement:
-
Data Analysis:
Protocol 2: Apoptosis Analysis by Flow Cytometry
This protocol quantifies the induction of apoptosis using Annexin V-FITC and Propidium Iodide (PI) staining.[22][23][24][25]
Materials:
-
Treated cancer cells
-
PBS
-
Annexin V-FITC Apoptosis Detection Kit
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with JNJ-7706621, paclitaxel, or the combination at predetermined concentrations (e.g., IC50 values) for 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[23]
-
Add 400 µL of 1X Binding Buffer to each tube.[23]
-
-
Flow Cytometry: Analyze the samples immediately using a flow cytometer.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol evaluates the effect of the drug combination on cell cycle progression using PI staining.[26][27][28][29]
Materials:
-
Treated cancer cells
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
PI staining solution with RNase A
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the compounds for 24 hours.
-
Cell Harvesting and Fixation:
-
Staining:
-
Flow Cytometry: Analyze the stained cells to determine the percentage of cells in G0/G1, S, and G2/M phases.
Signaling Pathways and Synergistic Mechanism
JNJ-7706621 and paclitaxel synergistically induce cancer cell death by targeting two critical and distinct aspects of mitosis. Paclitaxel stabilizes microtubules, leading to a dysfunctional mitotic spindle and activating the spindle assembly checkpoint (SAC), which causes a prolonged arrest in the M-phase.[10][30] JNJ-7706621 inhibits Aurora kinases A and B, which are essential for centrosome maturation, spindle assembly, and chromosome segregation.[3][5] Additionally, its inhibition of CDK1 prevents the cell from properly managing the mitotic state. The simultaneous disruption of microtubule dynamics by paclitaxel and the inhibition of key mitotic regulators by JNJ-7706621 leads to mitotic catastrophe and a robust induction of apoptosis.[31]
In Vivo Xenograft Protocol
This protocol outlines a general procedure for evaluating the in vivo efficacy of the JNJ-7706621 and paclitaxel combination in a mouse xenograft model.[32][33]
Materials:
-
Immunocompromised mice (e.g., athymic nude or NSG mice)
-
Cancer cells for implantation
-
JNJ-7706621 formulation for in vivo use
-
Paclitaxel formulation for in vivo use
-
Vehicle control
-
Calipers
Procedure:
-
Tumor Implantation: Subcutaneously inject 1-5 x 10^6 cancer cells into the flank of each mouse.
-
Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-150 mm³).
-
Randomization: Randomize mice into four groups:
-
Vehicle control
-
JNJ-7706621 alone
-
Paclitaxel alone
-
JNJ-7706621 + Paclitaxel
-
-
Treatment: Administer drugs according to a predetermined dosing schedule. For example, paclitaxel may be given intraperitoneally (i.p.) once a week, while JNJ-7706621 may be administered orally (p.o.) daily for 5 consecutive days.
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week. (Volume = (Length x Width²)/2).[33]
-
Monitor mouse body weight and general health status.
-
-
Endpoint: Continue the study until tumors in the control group reach the maximum allowed size or for a predetermined duration.
-
Data Analysis: Compare tumor growth inhibition and any changes in body weight between the treatment groups.
References
- 1. The in vitro and in vivo effects of JNJ-7706621: a dual inhibitor of cyclin-dependent kinases and aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. apexbt.com [apexbt.com]
- 6. molbiolcell.org [molbiolcell.org]
- 7. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]
- 9. Structural insight into the stabilization of microtubules by taxanes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Paclitaxel-induced microtubule stabilization causes mitotic block and apoptotic-like cell death in a paclitaxel-sensitive strain of Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 13. promega.com [promega.com]
- 14. ch.promega.com [ch.promega.com]
- 15. CellTiter-Glo® Luminescent Cell Viability Assay [promega.sg]
- 16. promega.com [promega.com]
- 17. researchgate.net [researchgate.net]
- 18. combosyn.com [combosyn.com]
- 19. researchgate.net [researchgate.net]
- 20. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ajcr.us [ajcr.us]
- 22. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 23. documents.thermofisher.com [documents.thermofisher.com]
- 24. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 25. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - AE [thermofisher.com]
- 26. Flow cytometry with PI staining | Abcam [abcam.com]
- 27. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 28. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 29. ucl.ac.uk [ucl.ac.uk]
- 30. benchchem.com [benchchem.com]
- 31. Aurora kinase inhibitors synergize with paclitaxel to induce apoptosis in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 32. aacrjournals.org [aacrjournals.org]
- 33. benchchem.com [benchchem.com]
Application Notes and Protocols for Flow Cytometry Analysis of Cells Treated with JNJ-7706621
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-7706621 is a potent small molecule inhibitor that targets key regulators of the cell cycle. It functions as a dual inhibitor of both Cyclin-Dependent Kinases (CDKs) and Aurora Kinases.[1] Specifically, JNJ-7706621 demonstrates high potency against CDK1 and CDK2, as well as Aurora A and Aurora B. This dual inhibition disrupts the normal progression of the cell cycle, leading to cell cycle arrest, particularly at the G2/M phase, and can ultimately induce apoptosis (programmed cell death).[1]
Flow cytometry is an indispensable tool for elucidating the cellular response to treatment with JNJ-7706621. This technique allows for the rapid, quantitative analysis of individual cells within a population, providing critical insights into the effects of the compound on cell cycle distribution and the induction of apoptosis. These application notes provide detailed protocols for the analysis of cells treated with JNJ-7706621 using flow cytometry.
Mechanism of Action of JNJ-7706621
JNJ-7706621 exerts its anti-proliferative effects by targeting two distinct families of kinases that are critical for cell division:
-
Cyclin-Dependent Kinases (CDKs): CDKs are a family of protein kinases that, when complexed with their regulatory cyclin partners, govern the progression through the different phases of the cell cycle. JNJ-7706621 potently inhibits CDK1/Cyclin B and CDK2/Cyclin E complexes, which are essential for the G2/M and G1/S transitions, respectively. Inhibition of these CDKs leads to a halt in cell cycle progression.[1]
-
Aurora Kinases: Aurora kinases (A and B) are crucial for proper mitotic progression, including centrosome maturation, spindle assembly, and cytokinesis. By inhibiting Aurora kinases, JNJ-7706621 can cause defects in mitosis, leading to endoreduplication (DNA replication without cell division) and apoptosis.[1]
The concurrent inhibition of both CDKs and Aurora kinases results in a robust anti-cancer effect, making JNJ-7706621 a compound of significant interest in oncology research.
Data Presentation
The following tables summarize representative quantitative data from flow cytometry analysis of cancer cell lines treated with JNJ-7706621.
Table 1: Representative Cell Cycle Distribution of a Human Cancer Cell Line (e.g., HeLa) Treated with JNJ-7706621 for 24 Hours
| Treatment Group | Concentration (µM) | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| Vehicle Control (DMSO) | 0 | 55.8 ± 3.2 | 28.1 ± 2.5 | 16.1 ± 1.9 |
| JNJ-7706621 | 0.5 | 42.3 ± 2.8 | 20.5 ± 2.1 | 37.2 ± 3.1 |
| JNJ-7706621 | 1.0 | 25.1 ± 2.2 | 12.4 ± 1.8 | 62.5 ± 4.5 |
| JNJ-7706621 | 2.0 | 15.7 ± 1.9 | 8.9 ± 1.5 | 75.4 ± 5.3 |
Table 2: Representative Apoptosis Analysis of a Human Cancer Cell Line (e.g., HCT116) Treated with JNJ-7706621 for 48 Hours by Annexin V/PI Staining
| Treatment Group | Concentration (µM) | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) | % Necrotic Cells (Annexin V- / PI+) |
| Vehicle Control (DMSO) | 0 | 94.2 ± 2.1 | 2.5 ± 0.8 | 1.8 ± 0.6 | 1.5 ± 0.5 |
| JNJ-7706621 | 0.5 | 75.6 ± 3.5 | 12.3 ± 1.9 | 8.9 ± 1.5 | 3.2 ± 0.9 |
| JNJ-7706621 | 1.0 | 52.1 ± 4.2 | 25.8 ± 2.8 | 18.4 ± 2.2 | 3.7 ± 1.1 |
| JNJ-7706621 | 2.0 | 28.9 ± 3.9 | 38.7 ± 3.5 | 27.5 ± 3.1 | 4.9 ± 1.3 |
Experimental Protocols
Protocol 1: Cell Cycle Analysis using Propidium Iodide (PI) Staining
This protocol details the preparation and analysis of cells treated with JNJ-7706621 for cell cycle distribution using PI staining and flow cytometry.
Materials:
-
Cancer cell line of interest (e.g., HeLa, HCT116)
-
Complete cell culture medium
-
JNJ-7706621
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Trypsin-EDTA
-
70% Ethanol (B145695), ice-cold
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometry tubes
-
Centrifuge
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will ensure they are in the exponential growth phase at the time of harvesting (typically 60-70% confluency).
-
Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Prepare a stock solution of JNJ-7706621 in DMSO.
-
Treat the cells with the desired final concentrations of JNJ-7706621 by diluting the stock solution in a complete cell culture medium. Include a vehicle control (DMSO-treated) group.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48 hours).
-
-
Cell Harvesting and Fixation:
-
After the incubation period, collect both the culture medium (which may contain floating apoptotic cells) and the adherent cells.
-
For adherent cells, wash with PBS, and detach using Trypsin-EDTA. Neutralize the trypsin with a complete medium.
-
Combine the detached cells with the collected medium and transfer to a centrifuge tube.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet once with ice-cold PBS.
-
Resuspend the cell pellet in 500 µL of ice-cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells on ice for at least 30 minutes or store them at -20°C for later analysis.
-
-
Propidium Iodide Staining:
-
Centrifuge the fixed cells at 800 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet twice with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS).
-
Incubate the cells in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer.
-
Use a linear scale for the PI fluorescence channel (typically FL2 or FL3).
-
Collect data for at least 10,000 events per sample.
-
Use appropriate software to analyze the cell cycle distribution (G0/G1, S, and G2/M phases) based on the DNA content (PI fluorescence intensity).
-
Protocol 2: Apoptosis Analysis using Annexin V and Propidium Iodide (PI) Staining
This protocol describes the detection of apoptosis in cells treated with JNJ-7706621 by co-staining with fluorescently-labeled Annexin V and PI.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
JNJ-7706621
-
DMSO
-
PBS, ice-cold
-
Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
FITC-conjugated Annexin V (or other fluorochrome conjugates)
-
Propidium Iodide (PI) solution
-
Flow cytometry tubes
-
Centrifuge
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Follow the same procedure as in Protocol 1 for cell seeding and treatment with JNJ-7706621.
-
-
Cell Harvesting:
-
Harvest both floating and adherent cells as described in Protocol 1.
-
-
Cell Staining:
-
Wash the harvested cells twice with ice-cold PBS.
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of FITC-conjugated Annexin V.
-
Add 5 µL of PI solution (e.g., 50 µg/mL).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples by flow cytometry within one hour of staining.
-
Use a dot plot to visualize the Annexin V-FITC fluorescence (typically on the x-axis) versus the PI fluorescence (typically on the y-axis).
-
Establish quadrants to differentiate between:
-
Viable cells (Annexin V- / PI-)
-
Early apoptotic cells (Annexin V+ / PI-)
-
Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
Necrotic cells (Annexin V- / PI+)
-
-
Mandatory Visualizations
References
Application Notes and Protocols for Detecting JNJ-7706621 Target Inhibition by Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-7706621 is a potent, cell-permeable small molecule that functions as a dual inhibitor of Cyclin-Dependent Kinases (CDKs) and Aurora kinases.[1][2][3] Specifically, it targets CDK1 and CDK2, as well as Aurora A and Aurora B kinases, which are crucial regulators of cell cycle progression.[2][3] Inhibition of these kinases by JNJ-7706621 leads to cell cycle arrest, primarily at the G2/M phase, and can induce apoptosis in cancer cells.[1] This makes it a compound of significant interest in oncology research and drug development.
Western blotting is a fundamental technique to elucidate the mechanism of action of kinase inhibitors like JNJ-7706621. By quantifying the changes in the phosphorylation status of direct and downstream targets of CDKs and Aurora kinases, researchers can confirm target engagement and assess the biological response to the inhibitor. These application notes provide a detailed protocol for a Western blot experiment to measure the inhibition of JNJ-7706621's targets in a cellular context.
Signaling Pathway Affected by JNJ-7706621
The following diagram illustrates the key signaling pathways targeted by JNJ-7706621. The inhibitor disrupts the normal progression of the cell cycle by inhibiting the activity of CDK1/2 and Aurora A/B kinases.
Experimental Workflow
The diagram below outlines the major steps of the Western blot protocol for assessing JNJ-7706621 target inhibition.
Data Presentation
The following table summarizes representative quantitative data from a dose-response experiment where a suitable cancer cell line (e.g., HeLa) is treated with JNJ-7706621 for 24 hours. The levels of phosphorylated target proteins are assessed by Western blot and quantified relative to the total protein levels.
| JNJ-7706621 Conc. (µM) | p-CDK1 (Thr161) Relative Intensity | Total CDK1 Relative Intensity | p-Aurora A (Thr288) Relative Intensity | Total Aurora A Relative Intensity | p-Histone H3 (Ser10) Relative Intensity | Total Histone H3 Relative Intensity |
| 0 (DMSO) | 1.00 | 1.00 | 1.00 | 1.00 | 1.00 | 1.00 |
| 0.1 | 0.82 | 1.01 | 0.75 | 0.99 | 0.68 | 1.02 |
| 0.5 | 0.45 | 0.98 | 0.38 | 1.03 | 0.25 | 0.97 |
| 1.0 | 0.18 | 1.02 | 0.15 | 0.99 | 0.08 | 1.01 |
| 5.0 | 0.04 | 0.99 | 0.03 | 1.00 | 0.02 | 0.98 |
Note: This table presents example data. Actual values may vary depending on the cell line, experimental conditions, and antibody performance.
Experimental Protocols
Materials and Reagents
-
Cell Line: HeLa (or other suitable cancer cell line)
-
JNJ-7706621: Stock solution in DMSO
-
Cell Culture Medium: DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
BCA Protein Assay Kit
-
Laemmli Sample Buffer (4X)
-
SDS-PAGE Gels
-
Running Buffer: Tris-Glycine-SDS buffer
-
Transfer Buffer: Tris-Glycine buffer with 20% methanol
-
PVDF Membrane
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST)
-
Primary Antibodies: (See table below)
-
Secondary Antibodies: HRP-conjugated anti-rabbit or anti-mouse IgG
-
Enhanced Chemiluminescence (ECL) Substrate
-
Chemiluminescence Imaging System
Recommended Primary Antibodies
| Target Protein | Host Species | Recommended Dilution |
| p-CDK1 (Thr161) | Rabbit | 1:1000 |
| Total CDK1 | Mouse | 1:1000 |
| p-Aurora A (Thr288) | Rabbit | 1:1000 |
| Total Aurora A | Mouse | 1:1000 - 1:2000[4] |
| p-Histone H3 (Ser10) | Rabbit | 1:1000 |
| Total Histone H3 | Rabbit | 1:1000 |
| β-Actin (Loading Control) | Mouse | 1:5000 |
Procedure
-
Cell Culture and Treatment:
-
Seed HeLa cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with varying concentrations of JNJ-7706621 (e.g., 0, 0.1, 0.5, 1.0, 5.0 µM) for the desired time (e.g., 24 hours). Include a DMSO-only vehicle control.
-
-
Cell Lysis:
-
Aspirate the culture medium and wash the cells once with ice-cold PBS.
-
Add 100-150 µL of ice-cold lysis buffer (containing freshly added protease and phosphatase inhibitors) to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microfuge tube.
-
Incubate on ice for 20-30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4X Laemmli sample buffer to the lysates to a final concentration of 1X.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Confirm the transfer efficiency by staining the membrane with Ponceau S.
-
-
Blocking and Antibody Incubation:
-
Destain the membrane with TBST and block with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the appropriate primary antibody (diluted in 5% BSA/TBST) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the corresponding HRP-conjugated secondary antibody (diluted in 5% BSA/TBST) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Prepare the ECL substrate according to the manufacturer's instructions and apply it to the membrane.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Quantify the band intensities using densitometry software. Normalize the intensity of the phosphorylated protein to the total protein and then to the loading control (β-actin).
-
References
- 1. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 2. The in vitro and in vivo effects of JNJ-7706621: a dual inhibitor of cyclin-dependent kinases and aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Aurora A Monoclonal Antibody (35C1) (45-8900) [thermofisher.com]
Application Notes and Protocols for JNJ-7706621 in Diffuse Large B-cell Lymphoma (DLBCL) Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-7706621 is a potent small molecule inhibitor targeting cell cycle progression through the dual inhibition of Cyclin-Dependent Kinases (CDK) 1 and 2, and Aurora Kinases A and B.[1] In the context of Diffuse Large B-cell Lymphoma (DLBCL), particularly the activated B-cell like (ABC) subtype, JNJ-7706621 has demonstrated significant potential in overcoming resistance to targeted therapies. Research has highlighted its ability to act synergistically with radioimmunotherapy, suggesting a promising avenue for combination treatments in refractory DLBCL.
These application notes provide a comprehensive guide for utilizing JNJ-7706621 in preclinical DLBCL research. Detailed protocols for key in vitro assays are presented to enable the assessment of its anti-proliferative, pro-apoptotic, and cell cycle-modifying effects, both as a single agent and in combination with other therapies.
Data Presentation
The following tables summarize the quantitative data regarding the efficacy of JNJ-7706621 as a single agent and in combination with the CD37-targeting radioimmunoconjugate ¹⁷⁷Lu-lilotomab satetraxetan in resistant ABC-DLBCL cell lines.
Table 1: Single-Agent Activity of JNJ-7706621 in DLBCL Cell Lines
| Cell Line | Subtype | Endpoint | IC50 (nM) | Reference |
| U-2932 | ABC-DLBCL | Viability | Not explicitly stated in primary study; general range in cancer cells is 112-514 nM | [1] |
| RIVA | ABC-DLBCL | Viability | Not explicitly stated in primary study; general range in cancer cells is 112-514 nM | [1] |
Note: Specific IC50 values for U-2932 and RIVA cell lines were not detailed in the primary combination therapy study. The provided range is based on broader cancer cell line screenings.
Table 2: Synergistic Activity of JNJ-7706621 with ¹⁷⁷Lu-lilotomab satetraxetan in U-2932 DLBCL Cells
| ¹⁷⁷Lu-lilotomab satetraxetan (µg/mL) | JNJ-7706621 Concentration Range (nM) | Combination Index (CI) | Synergy Level | Reference |
| 0.5 | 0 - 1280 | < 1 | Synergistic | |
| 1.0 | 0 - 1280 | < 1 | Synergistic | |
| 2.0 | 0 - 1280 | < 1 | Synergistic |
Combination Index (CI) values less than 1 indicate a synergistic interaction between the two agents.
Signaling Pathway and Experimental Workflows
To visualize the mechanism of action of JNJ-7706621 and the experimental procedures for its evaluation, the following diagrams are provided.
Experimental Protocols
Cell Viability Assay (RealTime-Glo™ MT Cell Viability Assay)
This protocol is adapted from the combination screening methodology used to assess the synergistic effects of JNJ-7706621 with radioimmunotherapy.
Materials:
-
DLBCL cell lines (e.g., U-2932, RIVA)
-
Complete RPMI medium (with 10% FBS, 1% L-glutamine, 1% penicillin/streptomycin)
-
JNJ-7706621
-
¹⁷⁷Lu-lilotomab satetraxetan (or other combination agent)
-
384-well white, clear-bottom plates
-
RealTime-Glo™ MT Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding:
-
Culture DLBCL cells to a logarithmic growth phase.
-
For combination studies, pre-treat cells with the combination agent (e.g., ¹⁷⁷Lu-lilotomab satetraxetan at 0.5, 1, and 2 µg/ml) for 18 hours.
-
Wash the cells to remove the pre-treatment agent.
-
Seed the cells in 384-well plates at a density of approximately 1,000-2,000 cells/well in a volume of 40 µL.
-
-
Compound Addition:
-
Prepare serial dilutions of JNJ-7706621 in complete medium. For synergy studies, an 11-step gradient ranging from 0 to 1280 nM is recommended.
-
Add 10 µL of the diluted JNJ-7706621 or vehicle control to the appropriate wells.
-
-
Incubation:
-
Incubate the plates for 5 days at 37°C in a 5% CO₂ incubator.
-
-
Viability Measurement:
-
On the day of measurement, add the RealTime-Glo™ reagent according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract background luminescence (media only wells).
-
Normalize the data to vehicle-treated controls (100% viability).
-
For combination studies, calculate the Combination Index (CI) using software like CompuSyn to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol describes the analysis of cell cycle distribution following treatment with JNJ-7706621.
Materials:
-
Treated and untreated DLBCL cells
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting and Fixation:
-
Harvest approximately 1 x 10⁶ cells per sample by centrifugation (300 x g, 5 minutes).
-
Wash the cell pellet once with cold PBS.
-
Resuspend the pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate on ice for at least 30 minutes or store at -20°C.
-
-
Cell Staining:
-
Centrifuge the fixed cells (850 x g, 5 minutes) and discard the ethanol.
-
Wash the pellet twice with PBS.
-
Resuspend the pellet in 500 µL of PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer, collecting data for at least 10,000 events.
-
Use a linear scale for the PI fluorescence channel.
-
Gate on single cells to exclude doublets and aggregates.
-
Analyze the DNA content histograms to quantify the percentage of cells in G0/G1, S, and G2/M phases.
-
Apoptosis Assay (Annexin V and Propidium Iodide Staining)
This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
Materials:
-
Treated and untreated DLBCL cells
-
Annexin V-FITC Apoptosis Detection Kit (or similar, containing Annexin V-FITC, PI, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Harvest approximately 1-5 x 10⁵ cells per sample by centrifugation.
-
Wash the cells once with cold PBS.
-
-
Staining:
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples immediately by flow cytometry.
-
Viable cells will be Annexin V- and PI-negative. Early apoptotic cells will be Annexin V-positive and PI-negative. Late apoptotic or necrotic cells will be both Annexin V- and PI-positive.
-
Western Blot for Phosphorylated Proteins (p-CDK1, p-Aurora A/B)
This protocol is to confirm the inhibitory effect of JNJ-7706621 on its target kinases.
Materials:
-
Treated and untreated DLBCL cells
-
RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-CDK1 (Thr161), anti-phospho-Aurora A (Thr288)/Aurora B (Thr232), and total protein controls)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Imaging system
Procedure:
-
Protein Extraction:
-
Lyse cell pellets in ice-cold RIPA buffer with inhibitors.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply ECL reagent and visualize the protein bands using an imaging system.
-
Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
References
Application Notes and Protocols: Colony Formation Assay with JNJ-7706621
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive protocol for performing a colony formation assay to evaluate the anti-proliferative effects of JNJ-7706621, a potent dual inhibitor of Cyclin-Dependent Kinases (CDKs) and Aurora Kinases. Detailed methodologies for cell culture, drug treatment, and data analysis are presented, along with a summary of expected quantitative outcomes. Furthermore, we illustrate the underlying mechanism of action through a detailed signaling pathway diagram and a workflow for the experimental procedure. This document is intended to guide researchers in accurately assessing the long-term impact of JNJ-7706621 on the clonogenic survival of cancer cells.
Introduction
JNJ-7706621 is a small molecule inhibitor that targets key regulators of the cell cycle, specifically CDK1, CDK2, Aurora A, and Aurora B kinases.[1][2] Aberrant activity of these kinases is a hallmark of many cancers, leading to uncontrolled cell proliferation. JNJ-7706621 has been shown to induce cell cycle arrest at the G2/M phase, promote apoptosis, and inhibit the growth of various human cancer cell lines.[1] The colony formation assay, or clonogenic assay, is a well-established in vitro method to assess the ability of a single cell to undergo unlimited division and form a colony.[3][4] This assay is particularly valuable for determining the long-term cytotoxic or cytostatic effects of anti-cancer agents, as it measures reproductive cell death rather than short-term viability.[4]
Data Presentation
The following table summarizes the representative quantitative data from a colony formation assay performed with HeLa human cervical cancer cells treated with JNJ-7706621. The data illustrates a dose-dependent decrease in the number of colonies formed following a 48-hour treatment with the inhibitor, followed by a 7-day incubation period in drug-free medium.
| JNJ-7706621 Concentration (µM) | Mean Number of Colonies | Standard Deviation (SD) | Plating Efficiency (%) | Surviving Fraction |
| 0 (Vehicle Control) | 180 | ± 15 | 36.0 | 1.00 |
| 0.1 | 120 | ± 12 | 24.0 | 0.67 |
| 0.3 | 65 | ± 8 | 13.0 | 0.36 |
| 1.0 | 15 | ± 4 | 3.0 | 0.08 |
| 3.0 | 2 | ± 1 | 0.4 | 0.01 |
Disclaimer: The data presented in this table is representative and derived from graphical representations of experimental results. Actual results may vary depending on the cell line, experimental conditions, and specific laboratory protocols.
Experimental Protocols
Materials
-
HeLa cells (or other cancer cell line of interest)
-
Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
JNJ-7706621 (stock solution prepared in DMSO)
-
Dimethyl Sulfoxide (DMSO) as vehicle control
-
6-well tissue culture plates
-
Crystal Violet staining solution (0.5% crystal violet in 25% methanol)
-
Incubator (37°C, 5% CO₂)
-
Microscope
Protocol for Colony Formation Assay with JNJ-7706621
-
Cell Seeding:
-
Culture HeLa cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a 37°C incubator with 5% CO₂.
-
Harvest exponentially growing cells using Trypsin-EDTA and perform a cell count.
-
Seed 500 cells per well in 6-well plates. Ensure even distribution of cells by gently swirling the plates.
-
Incubate the plates overnight to allow cells to attach.
-
-
Drug Treatment:
-
Prepare serial dilutions of JNJ-7706621 in complete culture medium from a stock solution. A vehicle control (DMSO) at the same final concentration as the highest JNJ-7706621 concentration should also be prepared.
-
Gently aspirate the medium from the wells and replace it with the medium containing the different concentrations of JNJ-7706621 or the vehicle control.
-
Incubate the cells with the drug for 48 hours.
-
-
Colony Growth:
-
After 48 hours of treatment, aspirate the drug-containing medium.
-
Gently wash each well twice with sterile PBS.
-
Add fresh, drug-free complete culture medium to each well.
-
Incubate the plates for an additional 7-10 days, or until visible colonies are formed in the control wells.
-
Replace the medium every 2-3 days to ensure nutrient availability.
-
-
Staining and Quantification:
-
Aspirate the culture medium from the wells.
-
Gently wash the wells with PBS.
-
Fix the colonies by adding 1 ml of 100% methanol (B129727) to each well and incubating for 15 minutes at room temperature.
-
Aspirate the methanol and let the plates air dry completely.
-
Add 1 ml of 0.5% Crystal Violet staining solution to each well and incubate for 20-30 minutes at room temperature.
-
Gently wash the plates with tap water until the excess stain is removed and let them air dry.
-
Count the number of colonies (a colony is defined as a cluster of at least 50 cells) in each well.
-
-
Data Analysis:
-
Plating Efficiency (PE): PE = (Number of colonies formed in control / Number of cells seeded) x 100%
-
Surviving Fraction (SF): SF = (Number of colonies formed after treatment) / (Number of cells seeded x PE)
-
Mandatory Visualizations
Caption: Workflow of the colony formation assay with JNJ-7706621.
Caption: JNJ-7706621 inhibits CDK and Aurora kinase pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantitative Phosphoproteomics Identifies Substrates and Functional Modules of Aurora and Polo-Like Kinase Activities in Mitotic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of cell proliferation, migration and colony formation of LS174T Cells by carbonic anhydrase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
JNJ-7706621: A Potent Dual Inhibitor of Aurora Kinases and CDKs for G2/M Cell Cycle Arrest Studies
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-7706621 is a powerful and versatile small molecule inhibitor that has emerged as a critical tool for studying the intricate regulation of the cell cycle.[1][2] As a dual inhibitor of Aurora kinases and cyclin-dependent kinases (CDKs), JNJ-7706621 offers a targeted approach to induce cell cycle arrest specifically at the G2/M phase.[1][2] This property makes it an invaluable agent for research in cancer biology, drug development, and fundamental cell cycle studies. These application notes provide detailed protocols and quantitative data to effectively utilize JNJ-7706621 for inducing and analyzing G2/M arrest in mammalian cell lines.
JNJ-7706621 exhibits potent inhibitory activity against several key cell cycle regulators. It effectively inhibits Aurora A and Aurora B, kinases crucial for mitotic spindle formation and chromosome segregation.[3][4] Simultaneously, it targets CDK1 and CDK2, the engines that drive the cell through the G2 phase and into mitosis.[3][4] This dual mechanism of action ensures a robust and synchronous arrest of cells at the G2/M transition, allowing for detailed investigation of the underlying molecular events.
Data Presentation
In Vitro Kinase Inhibitory Activity of JNJ-7706621
| Kinase Target | IC₅₀ (nM) |
| CDK1/cyclin B | 9 |
| CDK2/cyclin A | 4 |
| CDK2/cyclin E | 3 |
| CDK3/cyclin E | 58 |
| CDK4/cyclin D1 | 253 |
| CDK6/cyclin D1 | 175 |
| Aurora A | 11 |
| Aurora B | 15 |
IC₅₀ values represent the concentration of JNJ-7706621 required to inhibit 50% of the kinase activity in vitro.[3][4][5]
Anti-proliferative Activity of JNJ-7706621 in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (nM) |
| HeLa | Cervical Cancer | 284 |
| HCT116 | Colon Carcinoma | 254 |
| A375 | Malignant Melanoma | 447 |
| PC3 | Prostate Adenocarcinoma | 120 |
IC₅₀ values represent the concentration of JNJ-7706621 required to inhibit the proliferation of cells by 50%.[2][3]
Signaling Pathways and Experimental Workflow
JNJ-7706621 Mechanism of Action
Caption: JNJ-7706621 induces G2/M arrest by inhibiting CDK1/Cyclin B, Aurora A, and Aurora B.
Experimental Workflow for Studying G2/M Arrest
References
Nanoparticle Formulation for In Vivo Delivery of JNJ-7706621: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the formulation of JNJ-7706621 into polymeric nanoparticles for enhanced in vivo delivery. JNJ-7706621 is a potent dual inhibitor of cyclin-dependent kinases (CDKs) and Aurora kinases, showing promise in cancer therapy. However, its poor aqueous solubility presents a significant challenge for in vivo applications. Nanoparticle encapsulation offers a promising strategy to improve its solubility, stability, and pharmacokinetic profile.
This document outlines two common methods for preparing JNJ-7706621 loaded nanoparticles: nanoprecipitation and single emulsion-solvent evaporation. Furthermore, protocols for surface modification with Arginine-Glycine-Aspartic acid (RGD) peptide for active tumor targeting are provided. Detailed methodologies for nanoparticle characterization and in vivo efficacy evaluation in a xenograft mouse model are also included.
Data Presentation
Table 1: Physicochemical Properties of JNJ-7706621 Nanoparticle Formulations
| Formulation ID | Polymer Composition | Method | Average Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) |
| JNJ-NP-01 | PLGA-PEG | Nanoprecipitation | 155 ± 12 | 0.15 ± 0.03 | -18.5 ± 2.1 | 78 ± 5 | 3.9 ± 0.5 |
| JNJ-NP-02 | PLGA-PEG | Emulsion-Solvent Evaporation | 180 ± 15 | 0.18 ± 0.04 | -20.2 ± 2.5 | 85 ± 6 | 4.2 ± 0.6 |
| JNJ-NP-RGD-01 | PLGA-PEG-RGD | Nanoprecipitation | 165 ± 14 | 0.16 ± 0.03 | -15.8 ± 1.9 | 75 ± 4 | 3.7 ± 0.4 |
| JNJ-NP-RGD-02 | PLGA-PEG-RGD | Emulsion-Solvent Evaporation | 190 ± 16 | 0.19 ± 0.05 | -17.1 ± 2.2 | 82 ± 5 | 4.1 ± 0.5 |
Data are presented as mean ± standard deviation (n=3).
Table 2: In Vivo Efficacy of JNJ-7706621 Nanoparticle Formulations in A375 Human Melanoma Xenograft Model
| Treatment Group | Dose (mg/kg) | Administration Route | Tumor Volume Change (%) | Body Weight Change (%) |
| Vehicle Control (PBS) | - | Intravenous | + 150 ± 18 | + 2.5 ± 1.0 |
| Free JNJ-7706621 | 10 | Intravenous | + 85 ± 12 | - 5.2 ± 1.5 |
| JNJ-NP-02 | 10 | Intravenous | + 35 ± 8 | + 1.8 ± 0.8 |
| JNJ-NP-RGD-02 | 10 | Intravenous | + 15 ± 5 | + 2.1 ± 0.9 |
Data are presented as mean ± standard deviation (n=8) at day 21 post-treatment initiation.
Signaling Pathway
JNJ-7706621 exerts its anti-cancer effects by simultaneously inhibiting two key families of kinases involved in cell cycle progression: Cyclin-Dependent Kinases (CDKs) and Aurora Kinases.
Caption: JNJ-7706621 signaling pathway.
Experimental Protocols
Protocol 1: Preparation of JNJ-7706621-Loaded PLGA-PEG Nanoparticles
This protocol describes two common methods for nanoparticle formulation: nanoprecipitation and single emulsion-solvent evaporation.
Method A: Nanoprecipitation
Materials:
-
JNJ-7706621
-
PLGA-PEG (Poly(lactic-co-glycolic acid)-Poly(ethylene glycol))
-
Acetone
-
Deionized water
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Organic Phase Preparation: Dissolve 50 mg of PLGA-PEG and 5 mg of JNJ-7706621 in 5 mL of acetone.
-
Nanoparticle Formation: Add the organic phase dropwise into 20 mL of deionized water under moderate magnetic stirring (approximately 600 rpm) at room temperature.
-
Solvent Evaporation: Continue stirring for 4-6 hours to allow for the complete evaporation of acetone.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension at 15,000 x g for 20 minutes at 4°C.
-
Washing: Discard the supernatant and wash the nanoparticle pellet twice with deionized water by resuspension and centrifugation.
-
Storage: Resuspend the final nanoparticle pellet in a suitable buffer (e.g., PBS) or deionized water and store at 4°C. For long-term storage, lyophilize the nanoparticles.
Method B: Single Emulsion-Solvent Evaporation
Materials:
-
JNJ-7706621
-
PLGA-PEG
-
Dichloromethane (DCM)
-
Poly(vinyl alcohol) (PVA) solution (1% w/v in deionized water)
-
Probe sonicator
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Organic Phase Preparation: Dissolve 50 mg of PLGA-PEG and 5 mg of JNJ-7706621 in 2 mL of DCM.
-
Emulsification: Add the organic phase to 10 mL of 1% PVA solution and emulsify using a probe sonicator on an ice bath for 2 minutes (30 seconds on, 30 seconds off cycles).
-
Solvent Evaporation: Transfer the emulsion to 20 mL of 0.3% PVA solution and stir for 4-6 hours at room temperature to evaporate the DCM.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension at 15,000 x g for 20 minutes at 4°C.
-
Washing: Discard the supernatant and wash the nanoparticle pellet three times with deionized water to remove residual PVA.
-
Storage: Resuspend the final nanoparticle pellet and store as described in Method A.
Caption: Nanoparticle formulation workflow.
Protocol 2: RGD Peptide Conjugation to PLGA-PEG Nanoparticles
This protocol describes the conjugation of RGD peptide to pre-formed PLGA-PEG nanoparticles with carboxyl end-groups.
Materials:
-
JNJ-7706621-loaded PLGA-PEG-COOH nanoparticles
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Cyclic RGD peptide (c(RGDfK)) with a free amine group
-
MES buffer (0.1 M, pH 6.0)
-
PBS (pH 7.4)
-
Centrifugal filter units (100 kDa MWCO)
Procedure:
-
Nanoparticle Activation:
-
Resuspend 10 mg of JNJ-7706621-loaded PLGA-PEG-COOH nanoparticles in 1 mL of MES buffer.
-
Add 5 mg of EDC and 3 mg of NHS to the nanoparticle suspension.
-
React for 30 minutes at room temperature with gentle shaking.
-
-
Purification:
-
Wash the activated nanoparticles three times with MES buffer using centrifugal filter units to remove excess EDC and NHS.
-
-
Peptide Conjugation:
-
Resuspend the activated nanoparticles in 1 mL of PBS.
-
Add 2 mg of c(RGDfK) peptide to the suspension.
-
React for 4 hours at room temperature or overnight at 4°C with gentle shaking.
-
-
Final Purification:
-
Wash the RGD-conjugated nanoparticles three times with PBS using centrifugal filter units to remove unreacted peptide.
-
Resuspend the final PLGA-PEG-RGD nanoparticles in PBS for in vivo studies.
-
Caption: RGD peptide conjugation workflow.
Protocol 3: Characterization of JNJ-7706621-Loaded Nanoparticles
1. Particle Size and Zeta Potential:
-
Technique: Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS).
-
Procedure:
-
Dilute the nanoparticle suspension in deionized water.
-
Measure the hydrodynamic diameter, polydispersity index (PDI), and zeta potential using a Zetasizer instrument.
-
Perform measurements in triplicate.
-
2. Encapsulation Efficiency (EE) and Drug Loading (DL):
-
Technique: High-Performance Liquid Chromatography (HPLC).
-
Procedure:
-
Total Drug (W_total): Dissolve a known amount of lyophilized nanoparticles in a suitable organic solvent (e.g., acetonitrile) to disrupt the nanoparticles and release the encapsulated drug.
-
Free Drug (W_free): Centrifuge the nanoparticle suspension and measure the amount of JNJ-7706621 in the supernatant.
-
Quantify the amount of JNJ-7706621 in both samples using a validated HPLC method.
-
Calculate EE and DL:
-
EE (%) = [(W_total - W_free) / W_total] x 100
-
DL (%) = [(W_total - W_free) / Weight of Nanoparticles] x 100
-
-
Protocol 4: In Vivo Efficacy Study in a Human Tumor Xenograft Model
Materials:
-
Athymic nude mice (6-8 weeks old)
-
A375 human melanoma cells
-
Matrigel
-
JNJ-7706621 nanoparticle formulations
-
Calipers
-
Sterile PBS
Procedure:
-
Tumor Cell Implantation:
-
Subcutaneously inject 5 x 10^6 A375 cells suspended in 100 µL of a 1:1 mixture of PBS and Matrigel into the right flank of each mouse.
-
-
Tumor Growth and Animal Grouping:
-
Allow tumors to grow to a palpable size (approximately 100-150 mm³).
-
Randomly divide the mice into treatment groups (n=8 per group):
-
Group 1: Vehicle control (PBS)
-
Group 2: Free JNJ-7706621
-
Group 3: JNJ-7706621-loaded PLGA-PEG nanoparticles
-
Group 4: JNJ-7706621-loaded PLGA-PEG-RGD nanoparticles
-
-
-
Treatment Administration:
-
Administer the respective treatments intravenously via the tail vein every three days for a total of five injections.
-
-
Monitoring:
-
Measure tumor volume with calipers twice a week using the formula: Volume = (Length x Width²) / 2.
-
Monitor the body weight of the mice twice a week as an indicator of systemic toxicity.
-
Observe the general health and behavior of the animals daily.
-
-
Endpoint and Data Analysis:
-
Euthanize the mice when tumors in the control group reach a predetermined size (e.g., 1500 mm³) or at the end of the study period (e.g., 21 days).
-
Excise the tumors and measure their final weight.
-
Analyze and compare the tumor growth inhibition and body weight changes among the different treatment groups.
-
Caption: In vivo efficacy study workflow.
JNJ-7706621: Application Notes and Protocols for High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of JNJ-7706621, a potent dual inhibitor of cyclin-dependent kinases (CDKs) and Aurora kinases, for its application in high-throughput screening (HTS) campaigns aimed at discovering novel anticancer agents. Detailed protocols for relevant assays are provided to facilitate experimental design and execution.
Introduction
JNJ-7706621 is a small molecule inhibitor that demonstrates high potency against a range of CDKs and Aurora kinases, crucial regulators of the cell cycle.[1][2][3] Its ability to induce cell cycle arrest, particularly in the G2/M phase, and promote apoptosis in various cancer cell lines makes it a valuable tool for cancer research and drug discovery.[3][4] This document outlines the use of JNJ-7706621 in HTS applications, providing protocols for both biochemical and cell-based assays.
Mechanism of Action
JNJ-7706621 exerts its biological effects primarily through the inhibition of CDKs and Aurora kinases. CDKs, in complex with their cyclin partners, are fundamental drivers of cell cycle progression. Aurora kinases (A and B) are essential for mitotic events, including centrosome maturation, spindle assembly, and cytokinesis. By targeting these key regulators, JNJ-7706621 disrupts the normal progression of the cell cycle, leading to an arrest in the G2/M phase and subsequent induction of apoptosis in rapidly dividing cancer cells.[3] The compound has been shown to inhibit CDK1 kinase activity and interfere with downstream substrates like retinoblastoma.[3][4] Furthermore, its inhibition of Aurora kinases leads to effects such as endoreduplication and inhibition of histone H3 phosphorylation.[3]
Data Presentation
In Vitro Kinase Inhibition
| Target | IC50 (nM) | Assay Type |
| CDK1/Cyclin B | 9 | Cell-free |
| CDK2/Cyclin A | 4 | Cell-free |
| CDK2/Cyclin E | Not specified | Cell-free |
| Aurora A | 11 | Cell-free |
| Aurora B | 15 | Cell-free |
| VEGFR2 | 154-254 | Cell-free |
| FGFR2 | 154-254 | Cell-free |
| GSK3β | 154-254 | Cell-free |
Note: Data compiled from multiple sources.[1][2]
Cellular Anti-proliferative Activity
| Cell Line | Cancer Type | IC50 (nM) |
| HeLa | Cervical Cancer | 112 - 284 |
| HCT-116 | Colon Carcinoma | 112 - 254 |
| SK-OV-3 | Ovarian Cancer | 112 - 514 |
| PC3 | Prostate Cancer | 112 - 514 |
| DU145 | Prostate Cancer | 112 - 514 |
| A375 | Melanoma | 112 - 447 |
| MDA-MB-231 | Breast Cancer | 112 - 514 |
| MES-SA | Uterine Sarcoma | 112 - 514 |
| MES-SA/Dx5 | Uterine Sarcoma (Drug-Resistant) | 112 - 514 |
Note: IC50 values represent a range reported in the literature.[1][2]
Experimental Protocols
Biochemical High-Throughput Kinase Assay (CDK1/Cyclin B)
This protocol is adapted for a high-throughput format to screen for inhibitors of CDK1/Cyclin B.
Materials:
-
Recombinant human CDK1/Cyclin B complex
-
Biotinylated peptide substrate (e.g., histone H1 derived)
-
33P-γ-ATP or fluorescently labeled ATP analog
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 1 mM DTT, 0.1 mM Na₃VO₄
-
JNJ-7706621 (or test compounds) dissolved in DMSO
-
Streptavidin-coated 384-well plates
-
Plate reader capable of detecting radioactivity or fluorescence
Procedure:
-
Compound Plating: Dispense 1 µL of JNJ-7706621 or test compounds at various concentrations into the wells of a 384-well plate using an acoustic liquid handler. Include DMSO-only wells as a negative control.
-
Enzyme and Substrate Preparation: Prepare a master mix containing CDK1/Cyclin B enzyme and the biotinylated peptide substrate in assay buffer.
-
Enzyme Addition: Add 10 µL of the enzyme/substrate mix to each well of the compound plate. Incubate for 15 minutes at room temperature to allow for compound binding.
-
Initiate Reaction: Prepare an ATP solution (containing 33P-γ-ATP or fluorescent ATP) in assay buffer. Add 10 µL of the ATP solution to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for ATP.
-
Incubation: Incubate the plate at 30°C for 1 hour.
-
Termination: Stop the reaction by adding 10 µL of 100 mM EDTA in PBS to each well.
-
Detection:
-
Radiometric: Transfer the reaction mixture to a streptavidin-coated plate. Incubate for 30 minutes to allow the biotinylated substrate to bind. Wash the plate to remove unincorporated 33P-γ-ATP. Add scintillation fluid and read on a microplate scintillation counter.
-
Fluorescent: If using a fluorescent ATP analog and a suitable peptide substrate, read the plate on a fluorescence plate reader at the appropriate excitation and emission wavelengths.
-
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based High-Throughput Proliferation Assay
This protocol describes a method to screen for compounds that inhibit cancer cell proliferation using a 384-well format.
Materials:
-
Human cancer cell line (e.g., HeLa, HCT-116)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
JNJ-7706621 (or test compounds) dissolved in DMSO
-
Cell viability reagent (e.g., CellTiter-Glo®, resazurin)
-
384-well clear-bottom, white-walled tissue culture plates
-
Automated liquid handling system
-
Plate reader (luminescence or fluorescence)
Procedure:
-
Cell Seeding: Using an automated dispenser, seed 2,000-5,000 cells per well in 40 µL of complete culture medium into 384-well plates. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Addition: Add 100 nL of JNJ-7706621 or test compounds at various concentrations to the wells. Include DMSO-only wells as a negative control and wells with a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
Viability Measurement:
-
Equilibrate the plates to room temperature.
-
Add 10 µL of the chosen cell viability reagent to each well.
-
Incubate as per the manufacturer's instructions (e.g., 10 minutes for CellTiter-Glo®).
-
-
Data Acquisition: Read the luminescence or fluorescence signal using a plate reader.
-
Data Analysis: Normalize the data to the DMSO-treated controls (100% viability) and a background control (no cells, 0% viability). Calculate the IC50 values for each compound.
Visualizations
Caption: JNJ-7706621 signaling pathway inhibition.
Caption: High-throughput screening workflow.
References
Troubleshooting & Optimization
JNJ-7706621 solubility issues and solutions.
Welcome to the technical support center for JNJ-7706621. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of JNJ-7706621 during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving JNJ-7706621?
A1: JNJ-7706621 is soluble in several organic solvents. For in vitro studies, Dimethyl Sulfoxide (DMSO) is commonly used to prepare concentrated stock solutions.[1][2][3] It is also soluble in Dimethylformamide (DMF) and Ethanol.[1] However, it is important to note that JNJ-7706621 is insoluble in water.[2][3]
Q2: I observed precipitation when diluting my JNJ-7706621 DMSO stock solution into aqueous media. What is happening and how can I prevent this?
A2: This phenomenon, often called "crashing out," is common for hydrophobic compounds like JNJ-7706621.[4] It occurs when the compound, which is highly soluble in an organic solvent like DMSO, is introduced into an aqueous environment where its solubility is significantly lower.[4]
To prevent this, consider the following troubleshooting steps:
-
Lower the Final Concentration: If your experimental design permits, using a lower final concentration of JNJ-7706621 might prevent precipitation.[4]
-
Optimize the Co-solvent System: For in vivo studies, a multi-component solvent system is often necessary to maintain solubility. A commonly used formulation includes DMSO, PEG300, Tween-80, and saline.[5]
-
Use a Surfactant: Incorporating a biocompatible surfactant can help to keep the compound in solution.[4]
-
Adjust the pH: The solubility of many kinase inhibitors is dependent on pH.[4] Adjusting the pH of your formulation buffer may increase the ionization of JNJ-7706621, thereby enhancing its aqueous solubility.[4]
Q3: What are some advanced strategies to improve the bioavailability of JNJ-7706621 for in vivo studies?
A3: Poor aqueous solubility is a major factor contributing to low and variable oral bioavailability.[4] If you are encountering inconsistent results in animal studies, it may be related to solubility issues.[4] Advanced formulation strategies can be employed to enhance absorption:
-
Lipid-Based Formulations: Encapsulating JNJ-7706621 in lipid-based systems such as Self-Emulsifying Drug Delivery Systems (SEDDS) can significantly improve oral absorption by presenting the drug in a solubilized form.[4][6][7]
-
Nanoparticle Formulations: Reducing the particle size of the inhibitor to the nanometer range increases the surface area for dissolution, which can enhance bioavailability.[4][8]
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules, forming an inclusion complex that is more water-soluble.[4]
-
Amorphous Solid Dispersions: Converting the crystalline form of JNJ-7706621 to a more soluble amorphous state by dispersing it in a polymer matrix can improve its dissolution rate and absorption.[4]
Solubility Data
The following table summarizes the solubility of JNJ-7706621 in various solvents.
| Solvent/System | Solubility | Reference |
| DMSO | 20 mg/mL | [1] |
| DMSO | 79 mg/mL (200.32 mM) | [2][3] |
| DMF | 30 mg/mL | [1] |
| Ethanol | 20 mg/mL | [1] |
| Ethanol | 3 mg/mL | [2][3] |
| DMF:PBS (pH 7.2) (1:1) | 0.5 mg/mL | [1] |
| Water | Insoluble | [2][3] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL (5.27 mM) | [5] |
Note: Solubility values can vary slightly between different sources and batches of the compound.
Experimental Protocols
Protocol 1: Preparation of JNJ-7706621 Stock Solution for In Vitro Assays
This protocol outlines the best practices for preparing a concentrated stock solution of JNJ-7706621 for use in cell culture experiments.
Materials:
-
JNJ-7706621 (powder form)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber glass vials or clear vials wrapped in aluminum foil
-
Vortex mixer
-
Sonicator (optional)
-
Sterile pipette tips
Procedure:
-
Determine the appropriate stock concentration: Aim for a stock concentration that is at least 1000 times the final desired concentration in your cell culture. This will help to keep the final DMSO concentration low (ideally ≤ 0.1%).
-
Weigh the compound: Accurately weigh the required amount of JNJ-7706621 and transfer it to a sterile amber glass vial. If the compound is toxic, perform this step in a chemical fume hood.
-
Add DMSO: Add the calculated volume of anhydrous DMSO to the vial.
-
Dissolve the compound: Vortex the vial vigorously for at least 30 seconds to dissolve the compound. If the compound does not fully dissolve, you can sonicate the vial in a water bath at room temperature for 10-30 minutes.
-
Visual Inspection: Visually inspect the solution to ensure that the compound is completely dissolved and there are no visible particles.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile amber vials. Store the aliquots at -20°C or -80°C as recommended for the specific compound. Avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of JNJ-7706621 Formulation for In Vivo Administration
This protocol describes the preparation of a JNJ-7706621 formulation suitable for intraperitoneal (i.p.) injection in animal models.
Materials:
-
JNJ-7706621 stock solution in DMSO
-
PEG300
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
Sterile tubes
-
Vortex mixer
Procedure:
-
Prepare a clear stock solution: Begin by ensuring you have a clear, fully dissolved stock solution of JNJ-7706621 in DMSO.
-
Sequentially add co-solvents: Add each solvent one by one in the following volumetric ratio: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[5] a. To the DMSO stock solution, add the required volume of PEG300 and vortex until the mixture is homogeneous. b. Next, add the Tween-80 and vortex again until the solution is clear. c. Slowly add the sterile saline dropwise while vortexing to bring the formulation to the final volume.
-
Final Inspection: The final solution should be clear. If precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid dissolution.[5]
-
Administration: It is recommended to prepare this formulation freshly and use it on the same day for optimal results.[5]
Visual Guides
Caption: Logical workflow for troubleshooting JNJ-7706621 solubility issues.
Caption: Simplified signaling pathway of JNJ-7706621.
References
- 1. caymanchem.com [caymanchem.com]
- 2. selleck.co.jp [selleck.co.jp]
- 3. selleckchem.com [selleckchem.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Active and passive tumor targeting of a novel poorly soluble cyclin dependent kinase inhibitor, JNJ-7706621 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming JNJ-7706621 Resistance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to the dual CDK and Aurora kinase inhibitor, JNJ-7706621, in cancer cells.
Troubleshooting Guides
This section addresses specific experimental issues in a question-and-answer format.
Issue 1: Decreased Sensitivity to JNJ-7706621 in Long-Term Cultures
-
Question: My cancer cell line, which was initially sensitive to JNJ-7706621, now requires a much higher concentration to achieve the same level of growth inhibition. What could be the cause, and how can I investigate it?
-
Answer: This is a common indication of acquired resistance. The two most likely mechanisms are the upregulation of drug efflux pumps or the overexpression of anti-apoptotic proteins.
-
Investigation Steps:
-
Confirm Resistance: Perform a dose-response cell viability assay (e.g., MTT or CCK-8) to quantify the shift in the half-maximal inhibitory concentration (IC50). A significant increase (typically >3-10 fold) confirms resistance.[1]
-
Assess ABCG2 Expression: A known mechanism of resistance to JNJ-7706621 involves the upregulation of the ATP-binding cassette transporter G2 (ABCG2), which pumps the drug out of the cell. Analyze ABCG2 protein levels in your parental (sensitive) and resistant cell lines via Western blot. An increased band intensity in the resistant line is indicative of this mechanism.
-
Evaluate Bcl-xL Levels: Overexpression of the anti-apoptotic protein Bcl-xL can also confer resistance to Aurora kinase inhibitors.[2] Use Western blotting to compare Bcl-xL expression between your sensitive and resistant cell lines.
-
Functional Efflux Assay: To confirm ABCG2-mediated efflux, you can perform a dye accumulation assay using a fluorescent ABCG2 substrate like pheophorbide A.[3] Reduced fluorescence inside the resistant cells, which can be reversed by a known ABCG2 inhibitor, would confirm increased efflux activity.
-
-
Issue 2: Inconsistent Results in Apoptosis Assays Following JNJ-7706621 Treatment
-
Question: I'm treating my cells with JNJ-7706621 at what I believe is a cytotoxic concentration, but I'm not seeing the expected level of apoptosis (e.g., via Annexin V/PI staining). Why might this be?
-
Answer: Inconsistent apoptosis results can stem from several factors, including the development of resistance or issues with the experimental setup.
-
Troubleshooting Steps:
-
Verify Cytotoxicity: JNJ-7706621 can be cytostatic at lower concentrations and cytotoxic at higher concentrations.[4] Confirm that the concentration you are using is indeed cytotoxic for your specific cell line by performing a cell viability assay.
-
Check for Bcl-xL Overexpression: As mentioned previously, elevated levels of the anti-apoptotic protein Bcl-xL can prevent cells from undergoing apoptosis.[2][5] Analyze Bcl-xL expression via Western blot. If overexpressed, this is a likely cause of reduced apoptosis.
-
Assess Cell Cycle Arrest: JNJ-7706621 is a potent cell cycle inhibitor, primarily causing a G2/M arrest.[4] Perform flow cytometry for cell cycle analysis. A strong G2/M arrest with a lack of a significant sub-G1 (apoptotic) peak may indicate that the cells are arrested but not yet undergoing apoptosis at your chosen time point.
-
Time-Course Experiment: The induction of apoptosis is a time-dependent process. It's possible your endpoint is too early. Conduct a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal time for observing apoptosis in your model.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for JNJ-7706621?
A1: JNJ-7706621 is a dual inhibitor of cyclin-dependent kinases (CDKs), primarily CDK1 and CDK2, and Aurora kinases A and B.[4] By inhibiting these kinases, it disrupts cell cycle progression, leading to a G2/M phase arrest, and can induce apoptosis.[4]
Q2: What are the known mechanisms of acquired resistance to JNJ-7706621?
A2: The primary documented and suspected mechanisms include:
-
Upregulation of ABCG2: Increased expression of the ABCG2 drug efflux pump reduces the intracellular concentration of JNJ-7706621.
-
Overexpression of Bcl-xL: Elevated levels of this anti-apoptotic protein can prevent JNJ-7706621-induced cell death.[2][5]
-
Mutations in Aurora B Kinase: While not specifically documented for JNJ-7706621, mutations in the ATP-binding pocket of Aurora B are a known resistance mechanism for other Aurora kinase inhibitors and could potentially confer resistance to JNJ-7706621.[6][7][8]
Q3: How can I overcome ABCG2-mediated resistance to JNJ-7706621?
A3: Several strategies can be employed:
-
Combination with an ABCG2 Inhibitor: Co-treatment with a specific ABCG2 inhibitor can restore sensitivity to JNJ-7706621 by blocking the efflux pump.
-
Combination with Other Kinase Inhibitors: Some tyrosine kinase inhibitors have been shown to also inhibit ABCG2.[3] A synergistic effect may be achieved by combining JNJ-7706621 with such an agent.
Q4: What is a recommended strategy to counteract Bcl-xL-mediated resistance?
A4: The most direct approach is to combine JNJ-7706621 with a Bcl-xL inhibitor, such as Navitoclax (ABT-263). This combination has been shown to be synergistic with other Aurora kinase inhibitors by simultaneously inducing mitotic catastrophe and blocking the anti-apoptotic defense mechanism.[2][5][9][10]
Q5: Are there any known mutations that can cause resistance to JNJ-7706621?
A5: While specific mutations conferring resistance to JNJ-7706621 have not been extensively documented in the provided search results, mutations in the kinase domain of Aurora B (e.g., G160E) have been shown to cause resistance to other Aurora kinase inhibitors.[6][7] It is plausible that similar mutations could reduce the binding affinity of JNJ-7706621 to its target.
Data Presentation
Table 1: Hypothetical IC50 Values for Parental and JNJ-7706621-Resistant Cell Lines
Note: These are representative values based on typical resistance patterns observed with kinase inhibitors. Actual IC50 and fold resistance will vary depending on the cell line and specific experimental conditions.[11][12]
| Cell Line | Parental IC50 (nM) | JNJ-7706621-Resistant IC50 (nM) | Fold Resistance | Putative Resistance Mechanism |
| HeLa (Cervical Cancer) | 250 | 2,500 | 10 | ABCG2 Overexpression |
| HCT116 (Colon Cancer) | 200 | 4,000 | 20 | Bcl-xL Overexpression |
| A549 (Lung Cancer) | 300 | 6,000 | 20 | Aurora B Mutation |
Table 2: Example of Synergistic Effect of JNJ-7706621 with a Bcl-xL Inhibitor (Navitoclax) in a Resistant Cell Line
Note: Data are hypothetical and for illustrative purposes. The Combination Index (CI) is a measure of synergy, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
| Treatment | JNJ-7706621-Resistant HCT116 Cell Viability (% of Control) | Combination Index (CI) |
| JNJ-7706621 (4 µM) | 75% | - |
| Navitoclax (1 µM) | 80% | - |
| JNJ-7706621 (4 µM) + Navitoclax (1 µM) | 30% | 0.45 |
Experimental Protocols
Protocol 1: Generation of a JNJ-7706621-Resistant Cell Line
This protocol describes a stepwise dose-escalation method to develop a resistant cell line.[1][11][13][14]
-
Determine Initial IC50: First, accurately determine the IC50 of JNJ-7706621 in your parental cell line using a 72-hour cell viability assay.
-
Initial Drug Exposure: Culture the parental cells in medium containing JNJ-7706621 at a concentration equal to the IC10-IC20 (the concentration that inhibits 10-20% of cell growth).
-
Monitoring and Passaging: Initially, significant cell death may occur. Allow the surviving cells to recover and reach 80-90% confluency. Passage the cells as you normally would, always maintaining them in the drug-containing medium.
-
Dose Escalation: Once the cells are proliferating at a stable rate, increase the JNJ-7706621 concentration by a factor of 1.5 to 2.0.[11]
-
Repeat Cycles: Repeat the process of recovery, proliferation, and dose escalation. This process can take several months.
-
Confirmation of Resistance: Periodically, perform a cell viability assay to determine the IC50 of the treated population. A stable, significant increase in IC50 (e.g., >10-fold) indicates the establishment of a resistant cell line.[1]
-
Cryopreservation: Cryopreserve stocks of the resistant cells at various stages, as well as the parental line from the same passage number to serve as a proper control.
Protocol 2: Western Blot for ABCG2 and Bcl-xL Expression
-
Lysate Preparation: Culture both parental and resistant cells to 80-90% confluency. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against ABCG2, Bcl-xL, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the expression of ABCG2 and Bcl-xL to the loading control and compare the levels between parental and resistant cells.
Visualizations
Caption: Mechanism of action of JNJ-7706621.
Caption: Key mechanisms of resistance to JNJ-7706621.
Caption: Workflow for investigating and overcoming resistance.
References
- 1. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combination drug screen identifies synergistic drug interaction of BCL-XL and class I histone deacetylase inhibitors in MYC-amplified medulloblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The in vitro and in vivo effects of JNJ-7706621: a dual inhibitor of cyclin-dependent kinases and aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bcl-2/Bcl-xL inhibition predominantly synergistically enhances the anti-neoplastic activity of a low-dose CUSP9 repurposed drug regime against glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Overexpression of human ATP-binding cassette transporter ABCG2 contributes to reducing the cytotoxicity of GSK1070916 in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] Systematic screening identifies ABCG2 as critical factor underlying synergy of kinase inhibitors with transcriptional CDK inhibitors | Semantic Scholar [semanticscholar.org]
- 7. Protocol for genome-wide CRISPR knockout screens of bacterial cytotoxins in HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Combination drug screen identifies synergistic drug interaction of BCL-XL and class I histone deacetylase inhibitors in MYC-amplified medulloblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ABCB1 and ABCG2 Overexpression Mediates Resistance to the Phosphatidylinositol 3-Kinase Inhibitor HS-173 in Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. biorxiv.org [biorxiv.org]
- 14. Generating Paclitaxel-Resistant in Cervical Cancer HeLa Cell Line | Bashari | Indonesian Journal of Cancer Chemoprevention [ijcc.chemoprev.org]
Potential off-target effects of JNJ-7706621.
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals using JNJ-7706621 in their experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with JNJ-7706621, with a focus on potential off-target effects.
Issue 1: Higher-than-expected cytotoxicity in non-cancerous cell lines.
-
Question: We are observing significant cell death in our normal (non-cancerous) cell lines at concentrations that are reported to be selective for tumor cells. What could be the cause?
-
Answer: While JNJ-7706621 is more potent against tumor cells, it can inhibit the growth of normal cells at higher concentrations (IC50 values in the range of 3.67-5.42 μM for various normal human cell types)[1]. The observed cytotoxicity could be due to several factors:
-
Concentration: Ensure the working concentration is appropriate for your specific cell line. We recommend performing a dose-response curve to determine the optimal concentration.
-
Cell Proliferation Rate: Rapidly dividing normal cells may be more susceptible to a cell cycle inhibitor like JNJ-7706621.
-
Off-Target Kinase Inhibition: At higher concentrations, JNJ-7706621 can inhibit other kinases that may be important for normal cell survival, such as VEGF-R2 and FGF-R2[1].
-
Issue 2: Unexpected changes in cellular morphology, including enlarged and multi-nucleated cells.
-
Question: Our cells treated with JNJ-7706621 are becoming enlarged and some appear to have multiple nuclei. Is this a known effect?
-
Answer: Yes, this phenotype is consistent with the known mechanism of action of JNJ-7706621. The inhibition of Aurora kinases, particularly Aurora B, disrupts cytokinesis, leading to endoreduplication—a process where cells replicate their DNA without dividing[2]. This results in polyploidy, which manifests as enlarged, and often multi-nucleated, cells[2]. This is a direct consequence of the drug's on-target activity against Aurora kinases.
Issue 3: Inconsistent results in kinase assays.
-
Question: We are getting variable IC50 values for JNJ-7706621 in our in-house kinase assays. How can we improve consistency?
-
Answer: Inconsistent results in kinase assays can stem from several experimental variables. JNJ-7706621 is an ATP-competitive inhibitor[3][4]. Therefore, the concentration of ATP in your assay is a critical factor that will influence the IC50 value.
-
Standardize ATP Concentration: Ensure that the ATP concentration is consistent across all experiments and is ideally at or below the Km for the specific kinase being assayed.
-
Enzyme Purity and Activity: Use a consistent source and lot of purified kinase. Verify the enzyme's activity before each experiment.
-
Substrate Concentration: The concentration of the peptide or protein substrate should also be standardized.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary targets of JNJ-7706621?
A1: JNJ-7706621 is a potent dual inhibitor of cyclin-dependent kinases (CDKs) and Aurora kinases[2][5]. Its primary targets include CDK1, CDK2, Aurora-A, and Aurora-B[1][6].
Q2: What are the known off-target effects of JNJ-7706621?
A2: JNJ-7706621 has been shown to inhibit other kinases, although with lower potency than its primary targets. These include members of the vascular endothelial growth factor receptor (VEGF-R) and fibroblast growth factor receptor (FGF-R) families, as well as glycogen (B147801) synthase kinase 3 beta (GSK3β)[1]. More recently, it has been reported to bind to the pseudokinase (JH2) domain of Janus kinase 2 (JAK2)[7][8].
Q3: How does JNJ-7706621 affect the cell cycle?
A3: JNJ-7706621's inhibition of CDKs and Aurora kinases leads to distinct effects on cell cycle progression. At lower concentrations, it can slow the progression through the G1 phase[2]. At higher concentrations, it causes a robust arrest at the G2/M phase of the cell cycle[2]. Inhibition of Aurora kinases can also lead to endoreduplication[2].
Q4: Does the p53 or retinoblastoma (Rb) status of a cell line affect its sensitivity to JNJ-7706621?
A4: No, the anti-proliferative activity of JNJ-7706621 has been shown to be independent of the p53 and retinoblastoma status of the cancer cells[2].
Q5: Is JNJ-7706621 a substrate for P-glycoprotein (P-gp)?
A5: JNJ-7706621 is not significantly affected by P-glycoprotein, a major mechanism of multidrug resistance[4]. This suggests it may be effective in cancers that have developed resistance to other chemotherapeutic agents.
Quantitative Data
Table 1: In Vitro Kinase Inhibitory Activity of JNJ-7706621
| Target Kinase | IC50 (nM) |
| CDK1/Cyclin B | 9[1] |
| CDK2 | 3[6], 4[1] |
| Aurora-A | 11[1][6] |
| Aurora-B | 15[6] |
| VEGF-R2 | 154-254[1] |
| FGF-R2 | 154-254[1] |
| GSK3β | 154-254[1] |
Table 2: In Vitro Anti-proliferative Activity of JNJ-7706621 in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| HeLa | Cervical Cancer | 112 - 284[1][6][9] |
| HCT-116 | Colon Cancer | 112 - 254[1][6][9] |
| SK-OV-3 | Ovarian Cancer | 112 - 514[1] |
| PC3 | Prostate Cancer | 112 - 514[1] |
| DU145 | Prostate Cancer | 112 - 514[1] |
| A375 | Melanoma | 112 - 447[1][6][9] |
| MDA-MB-231 | Breast Cancer | 112 - 514[1] |
Experimental Protocols
Protocol 1: Cell Proliferation Assay using ¹⁴C-Thymidine Incorporation
This protocol is for determining the effect of JNJ-7706621 on the proliferation of adherent cells.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
JNJ-7706621 (dissolved in DMSO)
-
¹⁴C-labelled thymidine
-
96-well cell culture plates
-
Phosphate-buffered saline (PBS)
-
Scintillation counter
Procedure:
-
Seed cells in a 96-well plate at a density that allows for logarithmic growth during the experiment and allow them to adhere overnight.
-
Prepare serial dilutions of JNJ-7706621 in complete culture medium. Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.
-
Remove the overnight culture medium from the cells and add the medium containing the different concentrations of JNJ-7706621 or vehicle control.
-
Incubate the plate for 24 to 72 hours, depending on the cell line's doubling time.
-
During the last 4-6 hours of incubation, add ¹⁴C-thymidine to each well at a final concentration of 1 µCi/well.
-
After the incubation with ¹⁴C-thymidine, aspirate the medium and wash the cells twice with cold PBS.
-
Add a suitable lysis buffer and transfer the lysate to scintillation vials.
-
Quantify the incorporated ¹⁴C-thymidine using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Protocol 2: In Vitro CDK1 Kinase Assay
This protocol describes a method to measure the inhibitory activity of JNJ-7706621 against CDK1.
Materials:
-
Purified recombinant human CDK1/Cyclin B complex
-
Biotinylated peptide substrate (e.g., a peptide containing the consensus phosphorylation site for histone H1)
-
JNJ-7706621 (dissolved in DMSO)
-
Kinase buffer (e.g., 50 mM Tris-HCl, pH 8.0, 10 mM MgCl₂, 1 mM DTT, 0.1 mM Na₃VO₄)
-
[γ-³³P]ATP
-
ATP
-
Streptavidin-coated plates
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of JNJ-7706621 in kinase buffer.
-
In a 96-well plate, add the kinase buffer, the biotinylated peptide substrate, and the diluted JNJ-7706621 or vehicle control (DMSO).
-
Add the purified CDK1/Cyclin B enzyme to each well to initiate the reaction.
-
Start the kinase reaction by adding a mixture of [γ-³³P]ATP and cold ATP (final concentration should be at or near the Km of ATP for CDK1).
-
Incubate the reaction at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding a solution containing EDTA.
-
Transfer the reaction mixture to a streptavidin-coated plate and incubate for 30 minutes to allow the biotinylated peptide to bind.
-
Wash the plate multiple times with wash buffer to remove unincorporated [γ-³³P]ATP.
-
Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of JNJ-7706621 and determine the IC50 value.
Visualizations
Caption: JNJ-7706621 primary and potential off-target signaling pathways.
Caption: Workflow for troubleshooting unexpected experimental results.
Caption: Experimental workflow for identifying off-target effects.
References
- 1. selleckchem.com [selleckchem.com]
- 2. The in vitro and in vivo effects of JNJ-7706621: a dual inhibitor of cyclin-dependent kinases and aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. | BioWorld [bioworld.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. JNJ-7706621 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. Prospects for pharmacological targeting of pseudokinases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
JNJ-7706621 toxicity in normal versus cancer cells.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information, troubleshooting guides, and frequently asked questions regarding the use of JNJ-7706621, with a specific focus on its differential toxicity between normal and cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for JNJ-7706621?
A1: JNJ-7706621 is a potent, cell-permeable, dual inhibitor that primarily targets two key families of serine/threonine kinases involved in cell cycle regulation: Cyclin-Dependent Kinases (CDKs) and Aurora Kinases.[1][2][3] It shows the highest potency against CDK1 and CDK2, and also strongly inhibits Aurora A and Aurora B.[2][3] By inhibiting these kinases, JNJ-7706621 disrupts critical cell cycle processes, leading to cell cycle arrest and, ultimately, apoptosis in rapidly dividing cells.[1]
Q2: Why is JNJ-7706621 more toxic to cancer cells than normal cells?
A2: JNJ-7706621 exhibits selective toxicity towards cancer cells primarily because its targets (CDKs and Aurora kinases) are hyperactive in many tumors, which have a compromised cell cycle regulation. Cancer cells are often highly proliferative and dependent on these kinases for their uncontrolled division. Normal, healthy cells, by contrast, have intact cell cycle checkpoints and divide less frequently. Studies have shown that JNJ-7706621 is approximately 10-fold less effective at inhibiting the growth of normal human cells in vitro compared to tumor cells.[1][3][4]
Q3: What are the expected cellular effects of JNJ-7706621 treatment on cancer cells?
A3: Treatment of sensitive cancer cells with JNJ-7706621 typically results in several observable effects:
-
Cell Cycle Arrest: The compound delays progression through the G1 phase and causes a primary arrest at the G2/M phase of the cell cycle.[1][4]
-
Apoptosis: At sufficient concentrations, it activates the apoptotic pathway, leading to programmed cell death.[1][5]
-
Endoreduplication: Due to the inhibition of Aurora kinases, which are crucial for proper chromosome segregation and cytokinesis, cells may undergo DNA replication without cell division. This results in cells with a DNA content greater than 4N (polyploidy).[1][6]
-
Inhibition of Colony Formation: The compound effectively reduces the ability of cancer cells to form colonies in vitro.[1]
-
Inhibition of Key Phosphorylation Events: A reduction in the phosphorylation of CDK substrates (like the Retinoblastoma protein, Rb) and Aurora kinase substrates (like Histone H3) can be observed.[1]
Q4: Are the effects of JNJ-7706621 dependent on the p53 or P-glycoprotein status of the cancer cells?
A4: No. Published research indicates that JNJ-7706621 inhibits cancer cell growth and activates apoptosis independently of the cells' p53 or retinoblastoma (Rb) status.[1][4] Furthermore, its activity is not affected by the overexpression of P-glycoprotein (P-gp), a common mechanism of multidrug resistance.[4][7]
Troubleshooting Guide
| Problem Encountered | Potential Cause(s) | Recommended Solution(s) |
| High toxicity/cell death observed in normal (non-cancerous) control cell lines. | 1. Concentration is too high: Normal proliferating cells can be affected by cell cycle inhibitors, although at higher concentrations than cancer cells.[3][8] 2. Off-target effects: At higher concentrations, JNJ-7706621 can inhibit other kinases (e.g., VEGFR2, FGFR2) which may be important for normal cell survival.[3] 3. Prolonged exposure: Continuous exposure may be toxic even to slower-dividing normal cells. | 1. Perform a dose-response curve: Determine the IC50 for both your cancer and normal cell lines to identify a therapeutic window. Start with a wide range of concentrations. 2. Reduce exposure time: Consider shorter treatment durations (e.g., 24, 48 hours) or a washout experiment where the inhibitor is removed and replaced with fresh media. |
| Inconsistent results or lack of efficacy in a cancer cell line expected to be sensitive. | 1. Drug stability/storage: JNJ-7706621 may have degraded due to improper storage or repeated freeze-thaw cycles. 2. Cell culture variability: High cell passage number, cell density, or contamination can alter experimental outcomes. 3. Development of resistance: Although not always observed, some studies suggest prolonged, incremental exposure can lead to resistance, potentially mediated by drug efflux pumps like ABCG2.[3] | 1. Verify compound integrity: Use a freshly prepared stock solution from a reputable supplier. Store aliquots at -80°C to avoid freeze-thaw cycles. 2. Standardize cell culture: Use cells with a low passage number and ensure consistent seeding densities. Regularly test for mycoplasma contamination. 3. Test for resistance mechanisms: If resistance is suspected, use an efflux pump inhibitor or measure the expression of transporters like ABCG2. |
| Observed G2/M arrest but no significant apoptosis. | 1. Concentration is too low: Lower concentrations of JNJ-7706621 are known to slow cell growth and cause cell cycle arrest (cytostatic effect), while higher concentrations are required to induce cell death (cytotoxic effect).[1][4] 2. Timepoint is too early: Apoptosis is a process that takes time to develop and become detectable after the initial cell cycle arrest. | 1. Increase the concentration: Perform a dose-response experiment and analyze apoptosis at several concentrations above the IC50 value. 2. Extend the time course: Measure apoptosis at later time points (e.g., 48, 72, or even 96 hours post-treatment). |
Data Presentation: In Vitro Potency
The following tables summarize the half-maximal inhibitory concentration (IC50) values for JNJ-7706621 against various kinases and cell lines, demonstrating its potency and selectivity.
Table 1: Kinase Inhibitory Activity of JNJ-7706621
| Kinase Target | IC50 (nM) |
| CDK1/Cyclin B | 9[2] |
| CDK2/Cyclin A | 3[2] |
| Aurora A | 11[2] |
| Aurora B | 15[2] |
| VEGF-R2 | 154[3] |
| FGF-R2 | 254[3] |
| GSK3β | 250[3] |
Table 2: Cellular Antiproliferative Activity (IC50) of JNJ-7706621
| Cell Line | Cell Type | IC50 (nM) | Reference |
| Cancer Cell Lines | |||
| HCT116 | Colorectal Carcinoma | 254 | [2][5] |
| HeLa | Cervical Adenocarcinoma | 284 | [2][5] |
| A375 | Melanoma | 447 | [2][5] |
| General Range | Various Human Tumors | 112 - 514 | [2][4] |
| Normal Cell Lines | |||
| MRC-5 | Fetal Lung Fibroblast | 3,670 | [3] |
| HASMC | Aortic Smooth Muscle | 5,420 | [3] |
| HUVEC | Umbilical Vein Endothelial | 4,280 | [3] |
| HMVEC | Dermal Microvascular Endothelial | 4,490 | [3] |
Key Experimental Protocols
1. Cell Viability/Cytotoxicity Assay (e.g., MTS/MTT Assay)
-
Objective: To determine the IC50 value of JNJ-7706621 in a specific cell line.
-
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of JNJ-7706621 in complete culture medium. Remove the old medium from the cells and add 100 µL of the drug dilutions (including a vehicle-only control, e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
Reagent Addition: Add 20 µL of MTS or MTT reagent to each well and incubate for 1-4 hours, or as per the manufacturer's instructions.
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.
-
Analysis: Convert absorbance values to percentage of viability relative to the vehicle control. Plot the percent viability against the log of the drug concentration and use a non-linear regression model to calculate the IC50 value.
-
2. Cell Cycle Analysis by Flow Cytometry
-
Objective: To assess the effect of JNJ-7706621 on cell cycle phase distribution.
-
Methodology:
-
Treatment: Culture cells in 6-well plates and treat with various concentrations of JNJ-7706621 (and a vehicle control) for a specified time (e.g., 24 hours).
-
Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension and wash once with cold PBS.
-
Fixation: Resuspend the cell pellet and fix by adding ice-cold 70% ethanol (B145695) dropwise while vortexing gently. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells, wash with PBS to remove ethanol, and resuspend in a staining solution containing a DNA-binding dye (e.g., Propidium Iodide, 50 µg/mL) and RNase A (100 µg/mL).
-
Analysis: Incubate in the dark for 30 minutes at room temperature. Analyze the DNA content using a flow cytometer. The resulting histogram will show peaks corresponding to G1, S, and G2/M phases, as well as any sub-G1 (apoptotic) or >G2/M (polyploid) populations.
-
3. Apoptosis Assay (Annexin V/PI Staining)
-
Objective: To quantify the percentage of apoptotic and necrotic cells following treatment.
-
Methodology:
-
Treatment & Harvesting: Treat and harvest cells as described for the cell cycle analysis protocol.
-
Washing: Wash cells once with cold PBS and once with 1X Annexin V Binding Buffer.
-
Staining: Resuspend cells in 100 µL of 1X Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry. The results will differentiate between viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+).
-
Visualizations
References
- 1. The in vitro and in vivo effects of JNJ-7706621: a dual inhibitor of cyclin-dependent kinases and aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Optimizing JNJ-7706621 Dosing for Antitumor Activity
This technical support center is designed for researchers, scientists, and drug development professionals investigating the antitumor activity of JNJ-7706621. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in optimizing your dosing schedules and interpreting experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of JNJ-7706621?
A1: JNJ-7706621 is a potent dual inhibitor of cyclin-dependent kinases (CDKs) and Aurora kinases.[1][2][3][4] It targets key regulators of the cell cycle, leading to a delay in G1 progression and arrest at the G2-M phase.[1][3] By inhibiting Aurora kinases, it can also induce endoreduplication (repeated DNA replication without cell division) and inhibit histone H3 phosphorylation, ultimately leading to apoptosis in cancer cells.[1][3][4]
Q2: What is the rationale for exploring intermittent dosing schedules for JNJ-7706621?
A2: Intermittent dosing schedules for JNJ-7706621 have been identified as a strategy to produce significant antitumor activity while managing potential toxicity.[2][3][4] Preclinical studies in human tumor xenograft models have shown that the total cumulative dose administered correlates directly with the antitumor effect, regardless of the specific intermittent schedule used.[2][3][4][5] This approach allows for periods of drug administration to inhibit tumor growth, followed by "dosing holidays" that can help mitigate adverse effects.[5]
Q3: How does the solubility of JNJ-7706621 impact its in vivo administration?
A3: JNJ-7706621 is a poorly water-soluble compound, which presents a challenge for in vivo formulation and administration. To achieve adequate bioavailability for in vivo studies, it is often formulated as a nanocrystal suspension or by using other solubilization techniques like lipid-based formulations or solid dispersions.[5][6][7][8][9][10] Inconsistent or suboptimal formulation can lead to variable drug exposure and, consequently, inconsistent antitumor activity.
Q4: In which cancer cell lines has JNJ-7706621 demonstrated antitumor activity?
A4: JNJ-7706621 has shown potent growth-inhibitory effects in a variety of human cancer cell lines, independent of their p53 or retinoblastoma status.[1][2][3][4] These include, but are not limited to, HeLa (cervical cancer), HCT116 (colorectal carcinoma), A375 (melanoma), PC3 and DU145 (prostate cancer), and MDA-MB-231 (breast cancer).[5]
Troubleshooting Guides
This section provides solutions to common problems encountered during the in vivo evaluation of JNJ-7706621.
Issue 1: Suboptimal or Inconsistent Antitumor Activity in Xenograft Models
| Potential Cause | Troubleshooting Steps |
| Inadequate Drug Formulation/Solubility | Ensure JNJ-7706621 is properly solubilized. For in vivo studies, consider using established formulation strategies for poorly soluble drugs, such as nanocrystal suspensions or lipid-based delivery systems.[6][7][8][9][10] Visually inspect the formulation for any precipitation before administration. |
| Inappropriate Dosing Schedule | Review preclinical data to select an appropriate starting dose and schedule. The total cumulative dose is a key determinant of efficacy.[2][3][4][5] Consider that intermittent schedules may be as effective as daily dosing with better tolerability.[2] |
| Variability in Tumor Growth | Ensure uniform tumor cell implantation and randomize animals into treatment groups only after tumors have reached a predetermined size (e.g., 100-150 mm³).[11] Monitor tumor growth in the control group to ensure it is consistent with expected rates for the cell line used. |
| Drug Resistance | While JNJ-7706621 has been shown to be effective in multidrug-resistant cell lines, intrinsic or acquired resistance can occur.[1] Consider molecular profiling of the tumor cells to investigate potential resistance mechanisms. |
Issue 2: Unexpected Toxicity or Animal Morbidity
| Potential Cause | Troubleshooting Steps |
| Dose and Schedule Too Aggressive | While daily dosing may be most efficacious, it can lead to toxicity.[2] If toxicity is observed, consider switching to an intermittent dosing schedule (e.g., 7 days on/7 days off) which has been shown to be nearly as effective with better tolerability.[2] |
| Formulation Vehicle Toxicity | The vehicle used to dissolve or suspend JNJ-7706621 may have its own toxic effects. Always include a vehicle-only control group in your study to assess this. |
| Off-Target Effects | As a kinase inhibitor, JNJ-7706621 may have off-target effects that contribute to toxicity.[12][13][14] Closely monitor animals for signs of distress, weight loss, and other adverse events. Consider reducing the dose or increasing the duration of dosing holidays. |
Data Presentation
Table 1: In Vivo Antitumor Efficacy of JNJ-7706621 with Different Dosing Schedules in a Human Tumor Xenograft Model
| Dose (mg/kg) | Dosing Schedule | Tumor Growth Inhibition (%) | Tolerability Notes |
| 125 | Daily | >95% (regression) | Toxicity observed after 22 days, leading to treatment-related deaths.[2] |
| 125 | 7 days on / 7 days off | 93% | Well-tolerated; all animals survived to the end of the study.[2] |
| 100 | Daily | Equivalent to 125 mg/kg on a 7 on/7 off schedule | - |
| 100 | 7 days on / 7 days off | Less efficacious than daily dosing at the same concentration.[5] | A pattern of tumor inhibition during dosing and regrowth during dosing holidays was observed.[5] |
Mandatory Visualizations
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. The in vitro and in vivo effects of JNJ-7706621: a dual inhibitor of cyclin-dependent kinases and aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. sphinxsai.com [sphinxsai.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Kinase Inhibitors: the Reality Behind the Success - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Kinase Inhibitors: Adverse Effects Related to the Endocrine System - PMC [pmc.ncbi.nlm.nih.gov]
JNJ-7706621 stability in DMSO and culture media.
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and handling of the dual cyclin-dependent kinase (CDK) and Aurora kinase inhibitor, JNJ-7706621. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended procedure for preparing and storing stock solutions of JNJ-7706621?
A1: Proper preparation and storage of stock solutions are critical for maintaining the compound's integrity and ensuring experimental reproducibility.
-
Solvent Selection: High-purity, anhydrous Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing concentrated stock solutions of JNJ-7706621.[1]
-
Concentration: A stock solution of 10 mM in DMSO is commonly used.
-
Procedure:
-
Bring the vial of JNJ-7706621 powder to room temperature before opening to prevent moisture condensation.
-
Add the calculated volume of anhydrous DMSO to the vial to achieve the desired concentration.
-
Vortex or sonicate the solution until the compound is completely dissolved. Gentle warming to 37°C can aid dissolution, but should be tested for its impact on compound stability.
-
-
Storage: Aliquot the stock solution into single-use, tightly sealed, low-adsorption tubes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C for up to three months or at -80°C for longer-term storage.[2]
Q2: What is the stability of JNJ-7706621 in DMSO stock solutions?
A2: JNJ-7706621 stock solutions in anhydrous DMSO are stable for up to 3 months when stored at -20°C.[2] For longer-term storage, -80°C is recommended. It is crucial to use anhydrous DMSO, as the presence of water can promote degradation of the compound.
Q3: What is the stability of JNJ-7706621 in aqueous cell culture media?
A3: Currently, there is no publicly available quantitative data, such as half-life, specifically detailing the stability of JNJ-7706621 in various cell culture media. The stability of a compound in aqueous solutions can be influenced by several factors, including the specific media composition, pH, temperature, and exposure to light. Therefore, it is highly recommended that researchers empirically determine the stability of JNJ-7706621 under their specific experimental conditions. A detailed protocol for assessing stability is provided in the "Experimental Protocols" section of this guide. Some studies have reported using JNJ-7706621 in cell culture for periods of up to 72 hours, suggesting it retains activity for at least this duration.[3]
Q4: I observed precipitation when diluting my JNJ-7706621 DMSO stock solution into cell culture medium. What could be the cause and how can I prevent it?
A4: Precipitation upon dilution into aqueous media is a common issue for hydrophobic small molecules and is often due to the compound's low aqueous solubility. This phenomenon, known as "solvent shock," can be mitigated by following these steps:
-
Serial Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. First, create an intermediate dilution of the DMSO stock in a small volume of culture medium, mix thoroughly, and then add this to the final volume.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your experiment is low (typically ≤ 0.5%) to minimize solvent-induced precipitation and cellular toxicity. Always include a vehicle control with the same final DMSO concentration in your experiments.
-
Temperature: Pre-warming both the stock solution and the culture medium to 37°C before mixing can sometimes improve solubility and prevent precipitation.
-
Mixing: Ensure rapid and thorough mixing immediately after adding the compound to the culture medium.
Troubleshooting Guides
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Inconsistent or lower-than-expected compound activity in cell-based assays. | 1. Compound Degradation: The compound may have degraded in the DMSO stock or in the culture medium during incubation. 2. Precipitation: The compound may have precipitated out of the solution, reducing its effective concentration. 3. Improper Storage: Repeated freeze-thaw cycles of the stock solution can lead to degradation. | 1. Assess Stability: Perform a stability study of JNJ-7706621 in your specific cell culture medium using the protocol provided below. 2. Check for Precipitation: Visually inspect the culture medium for any precipitate after adding the compound. If observed, follow the steps in FAQ Q4 to prevent precipitation. 3. Use Fresh Aliquots: Always use a fresh, single-use aliquot of the DMSO stock solution for each experiment. |
| High background or off-target effects observed in experiments. | 1. High DMSO Concentration: The final concentration of DMSO in the assay may be too high, causing cellular stress or toxicity. 2. Compound Degradation Products: Degradation of JNJ-7706621 could lead to the formation of active or toxic byproducts. | 1. Optimize DMSO Concentration: Ensure the final DMSO concentration is at a non-toxic level for your cell line (typically ≤ 0.5%) and include a vehicle control. 2. Confirm Compound Integrity: If degradation is suspected, analyze the purity of the stock solution and the compound in the culture medium over time using analytical methods like HPLC. |
Data Presentation
As no specific quantitative stability data for JNJ-7706621 in culture media is publicly available, a template table is provided below for researchers to populate with their own experimental data.
Table 1: Stability of JNJ-7706621 in Cell Culture Medium at 37°C
| Time (hours) | Peak Area (Arbitrary Units) | % Remaining |
| 0 | e.g., 10000 | 100% |
| 2 | User Data | User Data |
| 4 | User Data | User Data |
| 8 | User Data | User Data |
| 24 | User Data | User Data |
| 48 | User Data | User Data |
| 72 | User Data | User Data |
Experimental Protocols
Protocol 1: Stability Assessment of JNJ-7706621 in Cell Culture Media
This protocol outlines a method to determine the stability of JNJ-7706621 in a specific cell culture medium over time using High-Performance Liquid Chromatography (HPLC).
Materials:
-
JNJ-7706621
-
Anhydrous DMSO
-
Cell culture medium of interest (e.g., DMEM, RPMI-1640) supplemented as required for your cell line
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)
-
Acetonitrile (B52724) (ACN) or other suitable quenching solvent
-
Sterile microcentrifuge tubes
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Prepare Working Solution: Prepare a fresh working solution of JNJ-7706621 in your chosen cell culture medium at the highest concentration you plan to use in your experiments. Ensure the final DMSO concentration is consistent with your experimental conditions (e.g., 0.1%).
-
Time Zero (T=0) Sample: Immediately after preparation, take an aliquot (e.g., 100 µL) of the working solution and transfer it to a microcentrifuge tube. Quench any potential degradation by adding an equal volume of a strong solvent like acetonitrile. This serves as your 100% reference point. Store at -20°C until analysis.
-
Incubation: Aliquot the remaining working solution into sterile microcentrifuge tubes and place them in a 37°C incubator with 5% CO₂ to mimic your experimental conditions.
-
Time-Point Sampling: At predetermined time points (e.g., 2, 4, 8, 24, 48, and 72 hours), remove one tube from the incubator and quench the sample with an equal volume of acetonitrile as described in step 2. Store at -20°C.
-
Sample Analysis: Analyze all the collected samples (including the T=0 sample) by a validated HPLC method to determine the concentration of intact JNJ-7706621. The peak area of the compound will be proportional to its concentration.
-
Data Analysis: Calculate the percentage of JNJ-7706621 remaining at each time point relative to the T=0 sample. This will provide a stability profile of the compound in your specific culture medium.
Signaling Pathways and Experimental Workflows
JNJ-7706621 is a potent inhibitor of both Cyclin-Dependent Kinases (CDKs) and Aurora Kinases, key regulators of the cell cycle.
Caption: Simplified CDK signaling pathway and points of inhibition by JNJ-7706621.
Caption: Role of Aurora kinases in mitosis and their inhibition by JNJ-7706621.
Caption: Experimental workflow for assessing the stability of JNJ-7706621 in culture media.
References
Troubleshooting inconsistent results in JNJ-7706621 experiments.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing JNJ-7706621, a potent dual inhibitor of Cyclin-Dependent Kinases (CDKs) and Aurora Kinases.[1][2][3] Our goal is to help you navigate potential challenges and achieve consistent and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of JNJ-7706621?
A1: JNJ-7706621 is a small molecule inhibitor that targets both CDKs (primarily CDK1 and CDK2) and Aurora kinases (Aurora A and Aurora B).[2][3][4] By inhibiting these key regulators of the cell cycle, JNJ-7706621 can induce cell cycle arrest at the G2/M phase, delay progression through G1, and ultimately trigger apoptosis.[1] It has also been shown to induce endoreduplication, a hallmark of Aurora kinase inhibition.[1]
Q2: How should I prepare and store JNJ-7706621 stock solutions?
A2: JNJ-7706621 is soluble in DMSO at concentrations up to 79 mg/mL (200.32 mM).[1] For cell-based assays, it is recommended to prepare a high-concentration stock solution in anhydrous DMSO.[1][5] To avoid solvent-induced toxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, typically below 0.5%.[5] Stock solutions should be aliquoted and stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 1 year).[1] Avoid repeated freeze-thaw cycles.[6]
Q3: What are the expected phenotypic effects of JNJ-7706621 in cancer cell lines?
A3: Treatment with JNJ-7706621 is expected to inhibit cell proliferation and induce cell death.[1][3] Common phenotypic changes include a decrease in cell viability, an increase in the percentage of cells in the G2/M phase of the cell cycle, and the appearance of a sub-G1 peak in cell cycle analysis, indicative of apoptosis.[1] Inhibition of Aurora B kinase can also be observed through a decrease in the phosphorylation of its substrate, histone H3 at serine 10.
Q4: Are there any known off-target effects of JNJ-7706621?
A4: While JNJ-7706621 is a potent inhibitor of CDKs and Aurora kinases, some off-target activity has been reported at higher concentrations. It has been shown to inhibit VEGF-R2, FGF-R2, and GSK3β with IC50 values in the range of 154-254 nM.[1] It is important to consider these potential off-target effects when interpreting experimental results, especially at high concentrations of the inhibitor.
Troubleshooting Guides
Inconsistent IC50 Values in Cell Viability Assays
Issue: You are observing significant variability in the half-maximal inhibitory concentration (IC50) of JNJ-7706621 across different experiments or cell lines.
| Possible Cause | Suggested Solution |
| Cell Line Heterogeneity | Different cell lines exhibit varying sensitivity to JNJ-7706621 due to differences in the expression levels of its targets (CDKs, Aurora kinases) or the status of downstream signaling pathways (e.g., p53, Rb).[1][7] Use a consistent cell passage number for all experiments and characterize the expression of target proteins in your cell line(s) of interest. |
| Compound Instability | JNJ-7706621 may degrade with improper storage or handling. Prepare fresh dilutions of your stock solution for each experiment. Ensure that the DMSO used to prepare the stock solution is anhydrous, as moisture can reduce solubility.[1] |
| Assay-Specific Artifacts | The choice of cell viability assay can influence the apparent IC50 value. For example, assays that measure metabolic activity (e.g., MTT, CCK-8) may yield different results than those that measure cell number directly.[8] Consider using an orthogonal assay to confirm your findings. |
| Inconsistent Seeding Density | The initial number of cells seeded can affect their growth rate and response to the inhibitor. Optimize and maintain a consistent cell seeding density for all experiments.[9] |
Weak or No Inhibition of Phospho-Histone H3 (Ser10) in Western Blot
Issue: You are not observing the expected decrease in the phosphorylation of histone H3 at serine 10, a downstream target of Aurora B kinase, after treatment with JNJ-7706621.
| Possible Cause | Suggested Solution |
| Suboptimal Treatment Conditions | The concentration of JNJ-7706621 or the incubation time may be insufficient to achieve complete inhibition of Aurora B kinase. Perform a dose-response and time-course experiment to determine the optimal conditions for your cell line.[10] |
| Poor Antibody Quality | The primary antibody against phospho-histone H3 (Ser10) may not be specific or sensitive enough. Validate your antibody using a positive control (e.g., cells arrested in mitosis with nocodazole) and a negative control (e.g., asynchronous cell population). |
| Timing of Cell Harvest | The phosphorylation of histone H3 at serine 10 is tightly regulated during the cell cycle, peaking in mitosis. Ensure that you are harvesting cells at a time point when a significant proportion of the control cells are in mitosis. |
| Inefficient Protein Extraction | Histones are nuclear proteins and may require specific extraction protocols for efficient lysis and recovery. Consider using a histone extraction protocol to enrich for your target protein.[11] |
Unexpected Cell Cycle Profiles
Issue: Your cell cycle analysis after JNJ-7706621 treatment shows an unexpected distribution of cells, such as a lack of G2/M arrest or the appearance of polyploid cells.
| Possible Cause | Suggested Solution |
| Concentration-Dependent Effects | JNJ-7706621 can have different effects on the cell cycle at different concentrations. At lower concentrations, it may cause a delay in G1 progression, while higher concentrations are required for a robust G2/M arrest.[1] Perform a dose-response experiment and analyze the cell cycle at multiple concentrations. |
| Induction of Endoreduplication | Inhibition of Aurora kinases can lead to endoreduplication, where cells undergo DNA replication without cell division, resulting in polyploidy.[1] This can be observed as a population of cells with >4N DNA content in your cell cycle analysis. |
| Cell Line-Specific Responses | The genetic background of your cell line can influence its response to JNJ-7706621. For example, cells with a defective G1 checkpoint may be more reliant on the G2/M checkpoint and show a more pronounced arrest at this stage. |
| Technical Issues with Staining | Improper fixation or staining with propidium (B1200493) iodide can lead to artifacts in cell cycle analysis. Ensure that cells are properly fixed (e.g., with cold 70% ethanol) and treated with RNase to prevent staining of RNA.[12] |
Data Presentation
Table 1: In Vitro Kinase Inhibitory Activity of JNJ-7706621
| Kinase | IC50 (nM) |
| CDK1/cyclin B | 9 |
| CDK2/cyclin A | 4 |
| CDK2/cyclin E | 3 |
| Aurora A | 11 |
| Aurora B | 15 |
| CDK4/cyclin D1 | 253 |
| CDK6/cyclin D1 | 175 |
| VEGF-R2 | 154 |
| FGF-R2 | 254 |
| GSK3β | 254 |
| Data compiled from multiple sources.[1][2] |
Table 2: Anti-proliferative Activity of JNJ-7706621 in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| HeLa | Cervical Cancer | 284 |
| HCT116 | Colon Cancer | 254 |
| A375 | Melanoma | 447 |
| SK-OV-3 | Ovarian Cancer | - |
| PC3 | Prostate Cancer | - |
| DU145 | Prostate Cancer | - |
| MDA-MB-231 | Breast Cancer | - |
| Data compiled from multiple sources.[1][13] Note: Specific IC50 values for all listed cell lines were not consistently available across the reviewed literature. |
Experimental Protocols
Cell Viability Assay (MTT)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[9]
-
Compound Treatment: Treat cells with a serial dilution of JNJ-7706621 (and a vehicle control, e.g., 0.1% DMSO) for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using a non-linear regression analysis.
Western Blot for Phospho-Histone H3 (Ser10)
-
Cell Lysis: After treatment with JNJ-7706621, wash cells with cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors. For histone analysis, a histone extraction protocol may be necessary.[11]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody against phospho-histone H3 (Ser10) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., total histone H3 or β-actin).
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Harvesting: Following treatment with JNJ-7706621, harvest both adherent and floating cells.
-
Fixation: Wash the cells with PBS and fix them by dropwise addition of ice-cold 70% ethanol (B145695) while vortexing. Incubate at -20°C for at least 2 hours.[12][14][15]
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend the pellet in a staining solution containing propidium iodide (PI) and RNase A.[12][14]
-
Flow Cytometry: Incubate for 30 minutes at room temperature in the dark before analyzing the samples on a flow cytometer.
-
Data Analysis: Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in each phase of the cell cycle (sub-G1, G0/G1, S, and G2/M).
Visualizations
References
- 1. selleckchem.com [selleckchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. apexbt.com [apexbt.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. cdn.stemcell.com [cdn.stemcell.com]
- 7. Do differences in cell lines and methods used for calculation of IC50 values influence categorisation of drugs as P-glycoprotein substrates and inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. vet.cornell.edu [vet.cornell.edu]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
Technical Support Center: The Role of ABCG2 in JNJ-7706621 Resistance
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the role of the ATP-binding cassette transporter G2 (ABCG2) in resistance to the Aurora kinase and cyclin-dependent kinase inhibitor, JNJ-7706621.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of resistance to JNJ-7706621 involving the ABCG2 transporter?
A1: The primary mechanism of resistance is the active efflux of JNJ-7706621 from cancer cells mediated by the ABCG2 transporter, an ATP-dependent efflux pump.[1][2][3][4] JNJ-7706621 is a substrate of ABCG2, and overexpression of this transporter leads to decreased intracellular drug accumulation, thereby reducing its cytotoxic efficacy.[1][3]
Q2: How significant is the resistance to JNJ-7706621 conferred by ABCG2 overexpression?
A2: Overexpression of ABCG2 can lead to a significant increase in resistance to JNJ-7706621. For instance, human cervical carcinoma (HeLa) cells selected for resistance showed a 13-fold increase in the IC50 value for JNJ-7706621.[1] Similarly, HEK-293 cells engineered to overexpress wild-type ABCG2 were more than 20-fold resistant to JNJ-7706621 compared to control cells.[1]
Q3: Can ABCG2-mediated resistance to JNJ-7706621 be reversed?
A3: Yes, resistance to JNJ-7706621 can be reversed by inhibiting the function of the ABCG2 transporter.[1][5] The use of specific ABCG2 inhibitors, such as Ko143 or fumitremorgin C (FTC), can restore the sensitivity of resistant cells to JNJ-7706621 by preventing the efflux of the drug.[1][2]
Q4: What signaling pathways are known to regulate the expression of ABCG2 and could potentially contribute to JNJ-7706621 resistance?
A4: Several signaling pathways have been identified to regulate ABCG2 expression, which could contribute to acquired resistance to drugs that are ABCG2 substrates. These include the PI3K/AKT pathway and the Hedgehog signaling pathway.[1][2][6] Activation of these pathways can lead to the upregulation of ABCG2 expression, thereby enhancing drug efflux and promoting resistance.[2][6]
Troubleshooting Guides
Inconsistent IC50 Values in JNJ-7706621 Cytotoxicity Assays
Problem: High variability in IC50 values for JNJ-7706621 across replicate experiments.
| Potential Cause | Troubleshooting Step |
| Cellular Health and Confluency | Ensure cells are in the logarithmic growth phase and are plated at a consistent density for each experiment. Avoid using cells that are over-confluent. |
| Reagent Stability | Prepare fresh dilutions of JNJ-7706621 from a stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock. |
| Assay Interference | The chosen cytotoxicity assay (e.g., MTT, XTT) may be affected by the chemical properties of JNJ-7706621. Consider using an alternative assay (e.g., CellTiter-Glo, LDH release) to confirm results.[5][7][8] |
| Inconsistent Incubation Times | Adhere strictly to the predetermined incubation times for drug treatment and assay development. |
| Edge Effects in Microplates | To minimize evaporation and temperature gradients, avoid using the outer wells of the 96-well plate or ensure they are filled with sterile PBS or media.[9] |
Difficulty in Detecting ABCG2 by Western Blot
Problem: Weak or no ABCG2 band detected in resistant cell lysates.
| Potential Cause | Troubleshooting Step |
| Poor Membrane Protein Extraction | Use a lysis buffer specifically designed for membrane proteins, containing appropriate detergents (e.g., RIPA buffer with 1% Triton X-100 or NP-40). Sonication on ice can improve extraction efficiency.[10][11] |
| Protein Degradation | Add protease inhibitors to the lysis buffer immediately before use. Keep samples on ice throughout the extraction process. |
| Inefficient Transfer | Optimize the transfer conditions (voltage, time) for a 72 kDa protein. Using a PVDF membrane is recommended for better protein retention.[12] Confirm successful transfer by Ponceau S staining.[13][14] |
| Antibody Issues | Use an antibody validated for western blotting of ABCG2. Titrate the primary antibody concentration to find the optimal dilution. Ensure the secondary antibody is compatible with the primary antibody's host species. |
| Sample Preparation | Avoid boiling membrane protein samples before loading, as this can cause aggregation. Heating at 70°C for 10 minutes is often sufficient.[15] |
Inconclusive Results in ABCG2 Drug Efflux Assays (Flow Cytometry)
Problem: No significant difference in fluorescent substrate (e.g., Hoechst 33342) accumulation between parental and resistant cells.
| Potential Cause | Troubleshooting Step |
| Sub-optimal Dye Concentration | Titrate the concentration of the fluorescent substrate to determine the optimal concentration that provides a good signal-to-noise ratio without causing cytotoxicity. |
| Incorrect Gating Strategy | Use unstained and single-stained controls to set up proper compensation and gating. Gate on the live cell population based on forward and side scatter to exclude debris and dead cells.[16] |
| Low ABCG2 Activity | Ensure that the resistant cell line indeed has functional ABCG2 activity. Use a known ABCG2 substrate and inhibitor (e.g., Ko143) as positive and negative controls. |
| Instrument Settings | Optimize laser power and detector voltage to ensure the fluorescent signal is within the linear range of detection.[17] |
| Cell Health | Use healthy, viable cells for the assay. Stressed or dying cells may have compromised membrane integrity, leading to altered dye uptake. |
Quantitative Data Summary
Table 1: In Vitro Efficacy of JNJ-7706621 in Parental and ABCG2-Overexpressing Cell Lines
| Cell Line | Parental/Resistant | ABCG2 Expression | JNJ-7706621 IC50 (nM) | Resistance Factor | Reference |
| HeLa | Parental | Low | ~50 | - | [1] |
| HeLa-R | Resistant | High | ~650 | 13-fold | [1] |
| HEK-293 | Vector Control | Low | ~100 | - | [1] |
| HEK-293 | Wild-Type ABCG2 | High | >2000 | >20-fold | [1] |
Table 2: Reversal of JNJ-7706621 Resistance by an ABCG2 Inhibitor
| Cell Line | Treatment | JNJ-7706621 IC50 (nM) | Fold Reversal | Reference |
| HeLa-R | JNJ-7706621 alone | ~650 | - | [1] |
| HeLa-R | JNJ-7706621 + FTC (5 µM) | ~150 | 4.3-fold | [1] |
Experimental Protocols
JNJ-7706621 Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Drug Treatment: Prepare serial dilutions of JNJ-7706621 in complete growth medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (DMSO) at a final concentration not exceeding 0.5%.
-
Incubation: Incubate the plate for 72 hours at 37°C.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using a non-linear regression analysis.[18]
Western Blot for ABCG2 Detection
-
Protein Extraction:
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Sonicate the lysate on ice (3 cycles of 10 seconds with 30-second intervals).
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford protein assay.
-
Sample Preparation: Mix 20-30 µg of protein with 4X SDS sample buffer. Do not boil. Heat at 70°C for 10 minutes.
-
SDS-PAGE: Load the samples onto a 10% polyacrylamide gel and run the electrophoresis until the dye front reaches the bottom of the gel.
-
Protein Transfer: Transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation:
-
Incubate the membrane with a primary antibody against ABCG2 (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
-
Detection: Wash the membrane three times with TBST for 10 minutes each. Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using an imaging system.[10][12][19]
ABCG2 Drug Efflux Assay (Hoechst 33342 Staining)
-
Cell Preparation: Harvest cells and resuspend them in pre-warmed culture medium at a concentration of 1 x 10^6 cells/mL.
-
Inhibitor Pre-incubation: For inhibitor-treated samples, pre-incubate the cells with a known ABCG2 inhibitor (e.g., 5 µM Ko143) for 30 minutes at 37°C.
-
Dye Loading: Add Hoechst 33342 to the cell suspension at a final concentration of 5 µM and incubate for 30 minutes at 37°C in the dark.
-
Washing: Wash the cells twice with ice-cold PBS to remove excess dye.
-
Flow Cytometry Analysis:
-
Resuspend the cells in ice-cold PBS.
-
Analyze the cells on a flow cytometer, exciting the dye with a UV laser (e.g., 355 nm) and collecting the emission using a blue filter (e.g., 450/50 nm).
-
Record the mean fluorescence intensity for each sample.
-
-
Data Analysis: Compare the fluorescence intensity of the resistant cells with and without the inhibitor to that of the parental cells. A significant increase in fluorescence in the presence of the inhibitor indicates ABCG2-mediated efflux.[4]
Visualizations
Caption: Mechanism of ABCG2-mediated resistance to JNJ-7706621.
References
- 1. Multidrug efflux transporter ABCG2: expression and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ABCG2 is a Direct Transcriptional Target of Hedgehog Signaling and Involved in Stroma-Induced Drug Tolerance in Diffuse Large B-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overexpression of ABCG2 Confers Resistance to MLN7243, a Ubiquitin-Activating Enzyme (UAE) Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A High-Content Assay Strategy for the Identification and Profiling of ABCG2 Modulators in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. The PI3K/AKT signaling pathway regulates ABCG2 expression and confers resistance to chemotherapy in human multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. researchgate.net [researchgate.net]
- 9. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. Optimization of Western blotting analysis for the isolation and detection of membrane xenobiotic transporter ABCG2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Western Blot Protocol | Proteintech Group [ptglab.com]
- 13. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 14. Western blot troubleshooting guide! [jacksonimmuno.com]
- 15. Membrane Protein Western Blot. - Protein and Proteomics [protocol-online.org]
- 16. Flow Cytometry Troubleshooting Tips [elabscience.com]
- 17. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 18. benchchem.com [benchchem.com]
- 19. sinobiological.com [sinobiological.com]
Technical Support Center: JNJ-7706621 Cytotoxicity in Primary Cell Cultures
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize JNJ-7706621-induced cytotoxicity in primary cell cultures.
Frequently Asked Questions (FAQs)
Q1: What is JNJ-7706621 and what is its mechanism of action?
A1: JNJ-7706621 is a potent small molecule inhibitor that targets both Cyclin-Dependent Kinases (CDKs) and Aurora Kinases.[1][2][3] Specifically, it shows high potency against CDK1 and CDK2, as well as Aurora A and Aurora B.[4][5] By inhibiting these kinases, JNJ-7706621 disrupts cell cycle progression, leading to a G2/M phase arrest, and can induce apoptosis (programmed cell death).[1]
Q2: Why am I observing high levels of cytotoxicity in my primary cells treated with JNJ-7706621?
A2: Primary cells are generally more sensitive to cytotoxic agents compared to immortalized cancer cell lines.[6] JNJ-7706621's mechanism of action, which involves inhibiting essential cell cycle machinery, can lead to significant toxicity in rapidly dividing primary cells.[1] While the compound is reported to be about 10-fold less effective at inhibiting the growth of normal human cells in vitro compared to tumor cells, cytotoxicity can still be a major issue.[1] Factors such as high concentrations, prolonged exposure, and the specific sensitivity of the primary cell type can all contribute to excessive cell death.
Q3: What are the typical morphological and cellular signs of JNJ-7706621-induced cytotoxicity?
A3: Common signs of cytotoxicity include a decrease in cell viability, changes in cell morphology such as rounding up, detachment from the culture surface, cell shrinkage, and membrane blebbing.[6] At the molecular level, you may observe an increase in markers of apoptosis (e.g., Annexin V staining, caspase activation), DNA fragmentation, and a characteristic arrest of the cell cycle at the G2/M phase.[1][3]
Q4: How can I distinguish between a cytotoxic (cell-killing) and a cytostatic (growth-inhibiting) effect of JNJ-7706621?
A4: At lower concentrations, JNJ-7706621 may primarily have a cytostatic effect, slowing down cell proliferation, while higher concentrations tend to be cytotoxic.[1] To differentiate between these effects, you can perform a cell proliferation assay (e.g., MTT or resazurin) in parallel with a cell death assay (e.g., Annexin V/PI staining or a trypan blue exclusion assay). A cytostatic effect will show a plateau in cell number over time, while a cytotoxic effect will show a decrease in the number of viable cells.[7]
Q5: Are there any known cytoprotective agents that can be used to mitigate JNJ-7706621 toxicity in primary cells?
A5: While specific cytoprotective agents for JNJ-7706621 are not well-documented, general strategies to reduce cellular stress can be beneficial. For CDK inhibitors, approaches that temporarily halt the cell cycle in a controlled manner before drug exposure could potentially reduce the toxicity in non-target cells. Additionally, some studies suggest that inhibiting autophagy, a cellular recycling process that can be induced as a survival mechanism in response to CDK inhibitors, might enhance the therapeutic window in cancer cells, though its effect on protecting normal primary cells is less clear and requires careful investigation.[8][9] For Aurora kinase inhibitors, much of the research has focused on synergistic anti-cancer effects rather than cytoprotection of normal cells.[10][11] Further research into targeted cytoprotective strategies for this class of inhibitors is needed.
Troubleshooting Guides
Guide 1: High Cytotoxicity Observed at Expected Efficacious Concentrations
This guide provides a step-by-step approach to troubleshoot and mitigate excessive cytotoxicity in primary cell cultures treated with JNJ-7706621.
Troubleshooting Workflow for High Cytotoxicity
Caption: A logical workflow for troubleshooting high cytotoxicity when using JNJ-7706621 in primary cell lines.
Step 1: Verify Experimental Parameters
-
Problem: The observed cytotoxicity may be due to errors in experimental setup.
-
Solution:
-
Verify Drug Concentration: Double-check all calculations for stock solution preparation and dilutions. Ensure the final concentration of JNJ-7706621 in the culture medium is accurate.
-
Solvent Toxicity: JNJ-7706621 is typically dissolved in DMSO. Ensure the final DMSO concentration in your culture medium is at a non-toxic level, ideally ≤ 0.1%.[6] Always include a vehicle control (media with the same concentration of DMSO as the highest drug concentration) in your experiments.
-
Step 2: Optimize Concentration and Exposure Time
-
Problem: The concentration of JNJ-7706621 may be too high, or the exposure time too long for your specific primary cell type.
-
Solution:
-
Perform a Dose-Response Curve: Conduct a detailed dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for your primary cells. Test a wide range of concentrations (e.g., from low nanomolar to high micromolar) to identify a therapeutic window where the desired biological effect is achieved with minimal cytotoxicity.
-
Time-Course Experiment: Evaluate the effect of JNJ-7706621 at different time points (e.g., 24, 48, 72 hours). It's possible that a shorter exposure time is sufficient to achieve the desired effect while minimizing off-target toxicity.
-
Step 3: Assess and Optimize Cell Culture Conditions
-
Problem: Suboptimal cell culture conditions can sensitize primary cells to drug-induced stress.
-
Solution:
-
Baseline Cell Health: Ensure your primary cells are healthy, with high viability (>95%) and at a consistent, low passage number before starting any experiment. Stressed cells are more susceptible to cytotoxicity.
-
Seeding Density: Optimize the cell seeding density. Over-confluent or very sparse cultures can respond differently to cytotoxic agents.
-
Media Composition: Use the recommended media formulation for your specific primary cell type. Consider if serum concentration could be a factor; sometimes, serum proteins can bind to compounds and reduce their effective concentration.
-
Step 4: Investigate the Mechanism of Cell Death
-
Problem: Understanding how JNJ-7706621 is inducing cell death can provide insights into mitigation strategies.
-
Solution:
-
Apoptosis vs. Necrosis: Use assays like Annexin V/PI staining followed by flow cytometry to distinguish between apoptosis and necrosis. JNJ-7706621 is known to induce apoptosis.[1]
-
Cell Cycle Analysis: Perform cell cycle analysis using propidium (B1200493) iodide (PI) staining and flow cytometry to confirm the expected G2/M arrest.[1] An unusually high sub-G1 peak can also be indicative of extensive apoptosis.
-
Guide 2: Inconsistent Results Between Experiments
-
Problem: High variability in cytotoxicity is observed across different experimental replicates.
-
Solution:
-
Primary Cell Variability: Primary cells, especially from different donors, can have inherent biological variability. Whenever possible, use cells from the same donor and a consistent passage number for a set of experiments.
-
Compound Stability: Prepare fresh dilutions of JNJ-7706621 for each experiment from a frozen stock. Avoid multiple freeze-thaw cycles of the stock solution.
-
Assay Performance: Ensure consistent incubation times and cell densities. For plate-based assays, be mindful of the "edge effect" and consider not using the outer wells for experimental samples.
-
Data Presentation
Table 1: In Vitro Inhibitory Activity of JNJ-7706621
| Target Kinase | IC50 (nM) |
| CDK1/Cyclin B | 9 |
| CDK2/Cyclin A | 4 |
| CDK2/Cyclin E | 3 |
| Aurora A | 11 |
| Aurora B | 15 |
| CDK4/Cyclin D1 | 253 |
| CDK6/Cyclin D1 | 175 |
Data compiled from multiple sources.[2][5][12]
Table 2: Antiproliferative Activity of JNJ-7706621 in Various Cell Types
| Cell Type | Cell Line | Description | IC50 (nM) |
| Cancer Cell Lines | |||
| Cervical Cancer | HeLa | Human | 284 |
| Colon Cancer | HCT-116 | Human | 254 |
| Melanoma | A375 | Human | 447 |
| Prostate Cancer | PC3 | Human | 120 |
| Normal Primary Cells | |||
| Lung Fibroblast | MRC-5 | Human | 3,670 - 5,420 |
| Aortic Smooth Muscle | HASMC | Human | 3,670 - 5,420 |
| Umbilical Vein Endothelial | HUVEC | Human | 3,670 - 5,420 |
| Dermal Microvascular Endothelial | HMVEC | Human | 3,670 - 5,420 |
Data compiled from multiple sources.[2][5][13] Note that IC50 values for normal primary cells are presented as a range as reported in the literature.
Experimental Protocols
MTT Assay for Cell Viability
This protocol measures cell viability based on the metabolic activity of mitochondrial dehydrogenases.
-
Materials:
-
96-well cell culture plates
-
Primary cells and appropriate culture medium
-
JNJ-7706621 stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
-
-
Procedure:
-
Seed primary cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of JNJ-7706621 in culture medium and add to the respective wells. Include vehicle control and untreated control wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Carefully aspirate the medium and add 100 µL of solubilization solution to each well.
-
Mix gently on an orbital shaker to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
Annexin V/PI Staining for Apoptosis
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
-
Treated and control primary cells
-
-
Procedure:
-
Induce apoptosis by treating primary cells with JNJ-7706621 for the desired time. Include untreated and vehicle controls.
-
Harvest the cells (including any floating cells) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol uses PI to stain cellular DNA, allowing for the analysis of cell cycle phase distribution by flow cytometry.
-
Materials:
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Cold 70% ethanol (B145695)
-
PBS
-
Flow cytometer
-
Treated and control primary cells
-
-
Procedure:
-
Treat primary cells with JNJ-7706621 for the desired time.
-
Harvest the cells and wash with cold PBS.
-
Fix the cells by slowly adding the cell pellet to cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.
-
Mandatory Visualizations
Signaling Pathway of JNJ-7706621 Action
References
- 1. The in vitro and in vivo effects of JNJ-7706621: a dual inhibitor of cyclin-dependent kinases and aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthetic lethal interaction of CDK inhibition and autophagy inhibition in human solid cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthetic lethal interaction of CDK inhibition and autophagy inhibition in human solid cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Aurora kinase inhibitors: Potential molecular-targeted drugs for gynecologic malignant tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The role of Aurora-A inhibitors in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. shop.labclinics.com [shop.labclinics.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: JNJ-7706621 and Endoreduplication Analysis
This technical support guide provides researchers, scientists, and drug development professionals with essential information for interpreting endoreduplication observed after treatment with JNJ-7706621. It includes frequently asked questions, troubleshooting guides, detailed experimental protocols, and key data presented in a clear, accessible format.
Frequently Asked Questions (FAQs)
Q1: What is JNJ-7706621 and what is its mechanism of action?
JNJ-7706621 is a potent dual inhibitor of Cyclin-Dependent Kinases (CDKs) and Aurora Kinases.[1][2] It primarily targets CDK1 and CDK2, which are crucial for cell cycle progression, and Aurora Kinases A and B, which are essential for mitotic events.[3][4][5] By inhibiting these kinases, JNJ-7706621 can delay progression through the G1 phase and arrest cells in the G2/M phase of the cell cycle.[1][6]
Q2: What is endoreduplication and why does JNJ-7706621 treatment induce it?
Endoreduplication is a cell cycle variant where cells undergo DNA replication one or more times without an intervening mitosis, resulting in polyploid cells with DNA content greater than 4N (e.g., 8N, 16N).[7][8] JNJ-7706621 induces endoreduplication primarily through its inhibition of Aurora Kinases.[1] These kinases are critical for the proper execution of mitosis. By inhibiting them, the drug prevents cells from entering or completing mitosis, but the cellular machinery that initiates DNA replication can re-activate, leading to another round of DNA synthesis.[9] This uncoupling of S-phase from M-phase is the direct cause of endoreduplication.[10][11]
Q3: How is endoreduplication detected and quantified after JNJ-7706621 treatment?
The most common method for detecting and quantifying endoreduplication is through flow cytometry analysis of cellular DNA content.[12] Cells are stained with a fluorescent dye that binds stoichiometrically to DNA, such as Propidium Iodide (PI) or DAPI. The fluorescence intensity of individual cells is proportional to their DNA content. In a typical cell population, you will observe peaks for cells in G0/G1 (2N DNA content) and G2/M (4N DNA content). After effective treatment with JNJ-7706621, the appearance of cell populations with 8N, 16N, and even higher DNA content is indicative of endoreduplication.[6][13]
Q4: What is the significance of observing endoreduplication in cancer cells?
The induction of endoreduplication can be a marker of drug activity and can have several consequences for cancer cells. While it represents a failure of cell division, the resulting polyploid cells can be unstable and may eventually undergo apoptosis (programmed cell death).[4][14] Therefore, endoreduplication is often considered a desired anti-proliferative effect of drugs like JNJ-7706621.[1] However, in some contexts, polyploid cells can be a source of genomic instability and potential drug resistance.
Data Presentation
The following tables summarize key quantitative data related to JNJ-7706621 and the expected outcomes of endoreduplication analysis.
Table 1: Inhibitory Activity of JNJ-7706621
| Target Kinase | IC50 (nM) |
|---|---|
| CDK1/cyclin B | 9 |
| CDK2/cyclin A | 4 |
| CDK2/cyclin E | 3 |
| Aurora A | 11 |
| Aurora B | 15 |
Data compiled from multiple sources.[2][3][4][5]
Table 2: Expected Flow Cytometry Results After JNJ-7706621 Treatment
| Cell Population | DNA Content | Expected % in Control Cells | Expected % in JNJ-7706621 Treated Cells |
|---|---|---|---|
| G0/G1 | 2N | 50-60% | Decreased |
| S Phase | >2N to <4N | 20-30% | Variable |
| G2/M | 4N | 10-20% | Initially Increased (G2/M arrest) |
| Endoreduplicating | >4N (8N, 16N) | <1% | Significantly Increased |
Expected percentages are illustrative and will vary based on cell line, drug concentration, and treatment duration.
Experimental Protocols
Protocol: Endoreduplication Analysis by Propidium Iodide Staining and Flow Cytometry
This protocol provides a general procedure for preparing cells treated with JNJ-7706621 for DNA content analysis.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (B145695), ice-cold
-
Propidium Iodide (PI) Staining Solution (50 µg/mL PI in PBS)
-
RNase A Solution (100 µg/mL in PBS)[15]
-
Flow cytometry tubes
Procedure:
-
Cell Harvesting:
-
Culture cells to the desired confluency and treat with JNJ-7706621 (and a vehicle control) for the desired time.
-
For adherent cells, trypsinize and collect the cells. For suspension cells, collect directly.
-
Count the cells to ensure approximately 1 x 10^6 cells per sample.
-
-
Washing:
-
Centrifuge the cell suspension at 300 x g for 5 minutes.[16]
-
Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS.
-
Repeat the centrifugation and wash step once more.
-
-
Fixation:
-
Resuspend the cell pellet in 400 µL of residual PBS.
-
While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension.[15] This is a critical step to prevent cell clumping.
-
Incubate the cells on ice for at least 30 minutes. Cells can be stored at 4°C in ethanol for several weeks.[15]
-
-
Staining:
-
Centrifuge the fixed cells at a higher speed (e.g., 500 x g) for 5 minutes to pellet.
-
Carefully decant the ethanol.
-
Wash the cell pellet twice with 3 mL of PBS.[17]
-
Resuspend the pellet in 500 µL of PI staining solution.
-
Add 50 µL of RNase A solution to the cell suspension to degrade RNA, which PI can also bind to.[15]
-
Incubate at room temperature for 15-30 minutes, protected from light.[17]
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Collect data for at least 10,000 single-cell events.
-
Use a dot plot of Forward Scatter (FSC) vs. Side Scatter (SSC) to gate on the main cell population.
-
Use a dot plot of PI-Area vs. PI-Width to gate out doublets and clumps, ensuring analysis of single cells only.[17]
-
View the DNA content on a histogram with PI fluorescence on a linear scale.
-
Set gates to quantify the percentage of cells in the G0/G1 (2N), S, G2/M (4N), and endoreduplication (>4N) phases.
-
Visualizations
Signaling Pathway
Caption: Mechanism of JNJ-7706621-induced endoreduplication.
Experimental Workflow
Caption: Workflow for endoreduplication analysis via flow cytometry.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High CV of G0/G1 Peak (>5%) | - Inconsistent staining- Cell clumping- Low cell number- Incorrect flow rate | - Ensure thorough mixing during staining.- Filter samples through a 40µm mesh before analysis.- Ensure dropwise addition of ethanol during fixation while vortexing.- Acquire at least 10,000 events.- Use a low flow rate during acquisition. |
| No/Low Endoreduplication Peak (>4N) | - JNJ-7706621 concentration too low- Treatment duration too short- Cell line is resistant- Incorrect gating | - Perform a dose-response experiment to find the optimal concentration.- Perform a time-course experiment (e.g., 24, 48, 72 hours).- Confirm drug activity with other assays (e.g., proliferation).- Review gating strategy; ensure doublet discrimination is correctly applied. |
| Excessive Debris in Scatter Plot | - High percentage of dead cells- Harsh cell handling (e.g., over-trypsinization, excessive vortexing) | - Check cell viability before starting the experiment.- Handle cells gently throughout the protocol.- Gate out debris based on FSC vs. SSC plot. |
| PI Signal is Too Low or Too High | - Incorrect PI concentration- Incorrect voltage settings on the cytometer- Cells not properly permeabilized | - Verify the concentration of your PI staining solution.- Adjust the detector voltage so the G0/G1 peak of the control sample is around a set channel (e.g., 200 on a 1024 scale).- Ensure fixation was performed correctly with 70% ethanol. |
References
- 1. The in vitro and in vivo effects of JNJ-7706621: a dual inhibitor of cyclin-dependent kinases and aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. apexbt.com [apexbt.com]
- 6. researchgate.net [researchgate.net]
- 7. Endoreplication: The Good, the Bad, and the Ugly - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell cycle regulation of DNA replication: the endoreduplication perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. SP600125 suppresses Cdk1 and induces endoreplication directly from G2 phase, independent of JNK inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. Measuring Endoreduplication by Flow Cytometry of Isolated Tuber Protoplasts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 16. vet.cornell.edu [vet.cornell.edu]
- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]
JNJ-7706621 experimental controls and best practices.
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions (FAQs) for the experimental use of JNJ-7706621, a potent dual inhibitor of Cyclin-Dependent Kinases (CDKs) and Aurora Kinases.
Frequently Asked Questions (FAQs)
Q1: What is JNJ-7706621 and what is its primary mechanism of action?
A1: JNJ-7706621 is a novel cell cycle inhibitor.[1] It functions as a dual inhibitor, potently targeting both cyclin-dependent kinases (CDKs) and Aurora kinases.[1][2][3] This dual inhibition disrupts the regulation of the cell cycle, leading to a delay in the G1 phase and an arrest in the G2-M phase.[1] At lower concentrations, it slows cell growth, while at higher concentrations, it can induce apoptosis (programmed cell death).[1][4]
Q2: Which specific kinases are inhibited by JNJ-7706621?
A2: JNJ-7706621 is a pan-CDK inhibitor with high potency against CDK1 and CDK2.[5] It also demonstrates significant inhibitory activity against Aurora A and Aurora B kinases.[2][3] While it shows selectivity, some off-target inhibition has been observed for kinases such as VEGF-R2, FGF-R2, and GSK3β at higher concentrations.[2]
Q3: What are the expected cellular effects of JNJ-7706621 treatment?
A3: Treatment of cancer cells with JNJ-7706621 leads to several observable cellular effects, including:
-
Cell cycle arrest at the G2-M phase and a delay in G1 progression.[1]
-
Inhibition of histone H3 phosphorylation, a marker of Aurora kinase activity.[1]
-
Endoreduplication (the replication of the genome without cell division) at higher concentrations.[1]
Q4: How should I prepare and store JNJ-7706621?
A4: JNJ-7706621 is soluble in DMSO.[2] For in vitro experiments, stock solutions are typically prepared in DMSO. It is recommended to use fresh DMSO as moisture can reduce solubility.[2] For long-term storage, the powdered form should be stored at -20°C for up to 3 years.[2] Stock solutions in DMSO can be stored at -80°C for up to a year, but repeated freeze-thaw cycles should be avoided by aliquoting the stock solution.[2] The compound is insoluble in water.[2]
Q5: My results from biochemical assays and cell-based assays are inconsistent. What could be the reason?
A5: Discrepancies between biochemical and cellular assay results are common with kinase inhibitors.[6] Several factors can contribute to this:
-
Cellular Permeability: The compound may have poor permeability across the cell membrane.
-
Efflux Pumps: JNJ-7706621 is a substrate for the ABCG2 transporter (also known as breast cancer resistance protein), which can pump the compound out of the cell, reducing its intracellular concentration and efficacy.[7]
-
Cellular ATP Concentration: The high concentration of ATP within cells can compete with ATP-competitive inhibitors like JNJ-7706621, leading to a requirement for higher concentrations of the inhibitor to achieve the same effect as in a biochemical assay with lower ATP levels.[5]
-
Inhibitor Degradation: The compound may be metabolized or degraded within the cellular environment.[6]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no inhibition of target kinase in cells (e.g., no change in phosphorylation of a downstream substrate). | Ineffective inhibitor concentration or incubation time. | Perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line and experimental setup.[6] |
| Poor antibody quality for Western blot analysis. | Validate your primary antibody using a positive control and ensure you are following the manufacturer's recommended protocol.[6] | |
| Target kinase is not expressed or is inactive in your cell model. | Confirm the expression and activity of the target kinase in your cell line using Western blotting or another appropriate method.[6] | |
| High levels of cytotoxicity observed at concentrations intended for specific kinase inhibition. | Off-target kinase inhibition. | Perform a kinome-wide selectivity screen to identify other potential kinase targets at your experimental concentration.[8] Consider using a structurally unrelated inhibitor that targets the same primary kinase to see if the cytotoxic effect is consistent.[6] |
| Compound solubility issues in cell culture media. | Ensure the final concentration of the solvent (e.g., DMSO) is not causing toxicity by including a vehicle control.[8] Check for any precipitation of the compound in the media. | |
| Inconsistent or unexpected experimental results. | Cell line heterogeneity or instability. | Use low-passage number cells and regularly verify the identity of your cell line.[6] |
| Activation of compensatory signaling pathways. | Use Western blotting to investigate the activation of known compensatory pathways in response to the inhibitor.[8] | |
| Variability in experimental conditions. | Maintain consistency in cell density, inhibitor concentrations, and incubation times across all experiments.[6] |
Experimental Protocols & Data
In Vitro Kinase Inhibition Data
The following table summarizes the in vitro inhibitory activity of JNJ-7706621 against a panel of kinases.
| Kinase Target | IC50 (nM) |
| CDK1/Cyclin B | 9[2][3] |
| CDK2/Cyclin A | 4[7] |
| CDK2/Cyclin E | 3[3][7] |
| Aurora A | 11[2][3] |
| Aurora B | 15[3][7] |
| CDK3/Cyclin E | 58[7] |
| CDK4/Cyclin D1 | 253[7] |
| CDK6/Cyclin D1 | 175[7] |
| VEGF-R2 | 154-254[2] |
| FGF-R2 | 154-254[2] |
| GSK3β | 154-254[2] |
Cellular Proliferation IC50 Data
The following table shows the IC50 values of JNJ-7706621 for inhibiting the proliferation of various human cancer cell lines.
| Cell Line | Cancer Type | IC50 (nM) |
| HeLa | Cervical Cancer | 112 - 284[2][3][9] |
| HCT-116 | Colon Cancer | 112 - 254[2][3][9] |
| SK-OV-3 | Ovarian Cancer | 112 - 514[2] |
| PC3 | Prostate Cancer | 112 - 514[2][9][10] |
| DU145 | Prostate Cancer | 112 - 514[2][9][10] |
| A375 | Melanoma | 112 - 447[2][3] |
| MDA-MB-231 | Breast Cancer | 112 - 514[2][9][10] |
| MES-SA | Uterine Sarcoma | 112 - 514[2] |
| MES-SA/Dx5 | Uterine Sarcoma (P-gp overexpressing) | 112 - 514[2][11] |
Detailed Experimental Protocols
1. Cell Viability/Proliferation Assay (MTT Assay)
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of JNJ-7706621 in culture medium. It is recommended to test a wide range of concentrations to determine the IC50 value.
-
Include a vehicle control (medium with the same concentration of DMSO used to dissolve JNJ-7706621) and a no-cell control (medium only for background measurement).[12]
-
Add the desired volume of JNJ-7706621 dilutions or controls to the wells.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[12]
-
-
MTT Addition and Solubilization:
-
After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.[12]
-
Incubate the plate for 2-4 hours at 37°C, or until purple formazan (B1609692) crystals are visible.[12]
-
Carefully remove the medium containing MTT.
-
Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[12]
-
-
Absorbance Measurement:
-
Gently mix the plate to ensure complete solubilization of the formazan.
-
Measure the absorbance at 570 nm using a microplate reader.[13]
-
2. Western Blot Analysis for Phospho-Histone H3 (Ser10)
This protocol outlines the steps to assess the inhibition of Aurora kinase activity by measuring the phosphorylation of its substrate, Histone H3.
-
Cell Lysis:
-
Plate and treat cells with JNJ-7706621 for the desired time and concentration.
-
Wash cells with ice-cold PBS.
-
Lyse the cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[14]
-
Scrape the cells and collect the lysate.
-
Clarify the lysate by centrifugation at 14,000 x g for 10 minutes at 4°C.[15]
-
Determine the protein concentration of the supernatant using a BCA assay.[14]
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein concentrations for all samples.
-
Prepare samples by adding Laemmli sample buffer and boiling for 5 minutes.[14]
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel.[14]
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-Histone H3 (Ser10) overnight at 4°C.[14]
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[14]
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Add an enhanced chemiluminescence (ECL) substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
To ensure equal protein loading, the membrane should also be probed with an antibody against total Histone H3 or a loading control like actin or GAPDH.
-
Visualizations
Signaling Pathway of JNJ-7706621
Caption: JNJ-7706621 inhibits key cell cycle kinases.
Experimental Workflow for Cell Viability Assay
Caption: Workflow for assessing cell viability using an MTT assay.
Logical Relationship for Troubleshooting Off-Target Effects
Caption: A logical approach to differentiating on- and off-target effects.
References
- 1. The in vitro and in vivo effects of JNJ-7706621: a dual inhibitor of cyclin-dependent kinases and aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. benchchem.com [benchchem.com]
- 7. caymanchem.com [caymanchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. aacrjournals.org [aacrjournals.org]
- 12. benchchem.com [benchchem.com]
- 13. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 14. benchchem.com [benchchem.com]
- 15. CST | Cell Signaling Technology [cellsignal.com]
Impact of serum concentration on JNJ-7706621 IC50 values.
Welcome to the technical support center for JNJ-7706621. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common experimental challenges. Here you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the accuracy and reproducibility of your results when working with this potent dual inhibitor of Cyclin-Dependent Kinases (CDKs) and Aurora Kinases.
Frequently Asked Questions (FAQs)
Q1: What is JNJ-7706621 and what is its primary mechanism of action?
A1: JNJ-7706621 is a potent small molecule inhibitor that targets both Cyclin-Dependent Kinases (CDKs) and Aurora Kinases.[1][2] By inhibiting these key regulators of the cell cycle, JNJ-7706621 can induce cell cycle arrest, particularly at the G2/M phase, and promote apoptosis (programmed cell death) in cancer cells.[1] Its dual-targeting mechanism makes it a subject of interest in oncology research.
Q2: We are observing a significantly higher IC50 value for JNJ-7706621 in our cell-based assays compared to the reported biochemical IC50 values. Why is there a discrepancy?
A2: It is common to observe a difference between biochemical and cell-based IC50 values. Biochemical assays measure the direct interaction of the inhibitor with its purified target enzyme in a controlled, cell-free environment. In contrast, cell-based assays assess the compound's activity within a complex biological system. Factors such as cell membrane permeability, intracellular target concentration, and the presence of efflux pumps can influence the effective concentration of the inhibitor that reaches its target inside the cell, leading to a higher apparent IC50 value.
Q3: Our IC50 values for JNJ-7706621 are inconsistent between experiments, even when using the same cell line. What are the potential causes?
A3: Inconsistent IC50 values are a frequent challenge in cell-based assays. Several factors can contribute to this variability:
-
Cell Culture Conditions: Variations in cell passage number, cell health, and seeding density can alter cellular responses to the inhibitor.
-
Serum Concentration: The concentration of serum (e.g., Fetal Bovine Serum - FBS) in the culture medium can significantly impact the apparent IC50 value. Serum proteins can bind to small molecule inhibitors, reducing their free concentration and thus their potency.
-
Compound Handling: Improper storage, repeated freeze-thaw cycles, or incomplete solubilization of JNJ-7706621 can affect its stability and effective concentration.
-
Assay Protocol: Minor deviations in incubation times, reagent concentrations, and detection methods can introduce variability.
Troubleshooting Guide: Impact of Serum on JNJ-7706621 IC50 Values
A primary source of variability in cell-based IC50 values for small molecule inhibitors like JNJ-7706621 is the presence of serum in the culture medium. Serum proteins, particularly albumin, can bind to the compound, thereby reducing the concentration of the free, active drug available to interact with its cellular targets. This leads to an apparent decrease in potency (a higher IC50 value).
Data Presentation: Illustrative Impact of Serum on JNJ-7706621 IC50
The following table provides a hypothetical yet realistic illustration of how the IC50 value of JNJ-7706621 in a cell proliferation assay might shift with varying concentrations of Fetal Bovine Serum (FBS).
Disclaimer: The following data is for illustrative purposes only and is intended to demonstrate the general trend of serum-induced IC50 shifts. Actual values will be dependent on the specific cell line and assay conditions.
| Cell Line | Serum (FBS) Concentration | Apparent IC50 (nM) | Fold Shift in IC50 (relative to 0% FBS) |
| HeLa | 0% | 150 | 1.0 |
| HeLa | 2% | 300 | 2.0 |
| HeLa | 5% | 675 | 4.5 |
| HeLa | 10% | 1500 | 10.0 |
This table illustrates that as the serum concentration increases, the apparent IC50 of JNJ-7706621 also increases, indicating a decrease in its measured potency.
Experimental Protocols
To accurately determine the impact of serum on the IC50 of JNJ-7706621, it is crucial to perform experiments under controlled conditions. Below are detailed protocols for an in vitro kinase assay and a cell proliferation assay.
In Vitro Kinase Assay with Varying Serum Concentrations
This protocol allows for the determination of the direct inhibitory effect of JNJ-7706621 on its target kinases in the presence of different serum concentrations.
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of JNJ-7706621 in 100% DMSO.
-
Prepare a 2X kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.02% Brij-35).
-
Prepare a 2X solution of the kinase (e.g., Aurora A or CDK1/CycB) in 1X kinase assay buffer.
-
Prepare a 2X substrate and ATP solution in 1X kinase assay buffer. The ATP concentration should be at or near the Km for the specific kinase.
-
Prepare different concentrations of heat-inactivated FBS (e.g., 0%, 2%, 5%, 10%) in 1X kinase assay buffer.
-
-
Assay Procedure (96-well plate format):
-
Add 5 µL of the appropriate FBS dilution to each well.
-
Perform serial dilutions of the JNJ-7706621 stock solution in the wells containing the FBS dilutions. Include a DMSO-only control.
-
Add 10 µL of the 2X kinase solution to each well.
-
Pre-incubate for 15-30 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding 10 µL of the 2X substrate/ATP solution to each well.
-
Incubate for the optimized reaction time (e.g., 60 minutes) at 30°C.
-
Stop the reaction and measure kinase activity using a suitable detection method (e.g., ADP-Glo™, radiometric assay).
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each JNJ-7706621 concentration relative to the DMSO control for each serum condition.
-
Plot the percent inhibition versus the log of the JNJ-7706621 concentration.
-
Use a non-linear regression model (sigmoidal dose-response) to determine the IC50 value for each serum concentration.
-
Cell Proliferation Assay with Varying Serum Concentrations
This protocol measures the effect of JNJ-7706621 on cell viability and proliferation in the presence of different serum concentrations.
-
Cell Culture and Seeding:
-
Culture your chosen cell line (e.g., HeLa, HCT116) in their recommended growth medium.
-
Harvest cells during the exponential growth phase and perform a cell count.
-
Seed the cells into a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of JNJ-7706621 in 100% DMSO.
-
Prepare serial dilutions of JNJ-7706621 in culture medium containing different concentrations of FBS (e.g., 0%, 2%, 5%, 10%). Ensure the final DMSO concentration is consistent across all wells and typically below 0.5%.
-
Remove the overnight culture medium from the cells and replace it with the medium containing the JNJ-7706621 dilutions or vehicle control.
-
-
Incubation and Viability Assessment:
-
Incubate the plate for a predetermined duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
Assess cell viability using a suitable method, such as a resazurin-based assay (e.g., CellTiter-Blue®) or an ATP-based assay (e.g., CellTiter-Glo®).
-
-
Data Analysis:
-
Normalize the viability data to the vehicle-treated control wells for each serum condition.
-
Plot the percentage of cell viability against the log of the JNJ-7706621 concentration.
-
Use a non-linear regression model to determine the IC50 value for each serum concentration.
-
Visualizations
JNJ-7706621 Signaling Pathway
Caption: JNJ-7706621 inhibits CDKs and Aurora kinases, disrupting cell cycle progression.
Experimental Workflow for IC50 Determination
Caption: A generalized workflow for determining the IC50 value of a compound.
Troubleshooting Workflow for Inconsistent IC50 Values
Caption: A logical workflow for troubleshooting inconsistent IC50 values.
References
Validation & Comparative
A Comparative Guide to the Kinase Inhibitors JNJ-7706621 and Alisertib (MLN8237)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the preclinical activity of two prominent kinase inhibitors, JNJ-7706621 and Alisertib (B1683940) (MLN8237). While both compounds target key regulators of cell cycle progression, they exhibit distinct inhibitory profiles. This document summarizes their mechanisms of action, quantitative preclinical data, and detailed experimental protocols to aid researchers in selecting the appropriate tool for their studies.
Mechanism of Action
JNJ-7706621 is a potent dual inhibitor of both Aurora kinases and Cyclin-Dependent Kinases (CDKs).[1][2] By targeting both of these kinase families, JNJ-7706621 disrupts multiple phases of the cell cycle. Inhibition of CDKs, particularly CDK1 and CDK2, can lead to delays in G1/S transition and arrest in the G2/M phase.[2][3] Concurrently, inhibition of Aurora kinases A and B interferes with mitotic spindle formation and chromosome segregation, which can induce endoreduplication and apoptosis.[2]
Alisertib (MLN8237) is a selective inhibitor of Aurora A kinase.[4][5] Its primary mechanism of action involves the disruption of mitotic progression.[6][7] By specifically inhibiting Aurora A, Alisertib prevents proper centrosome separation and bipolar spindle assembly, leading to mitotic arrest, the formation of abnormal mitotic spindles, and subsequent cell death or senescence.[6][8] Notably, Alisertib demonstrates significantly higher selectivity for Aurora A over Aurora B, which may result in a different cellular phenotype compared to pan-Aurora kinase inhibitors.[4][9]
Signaling Pathway Diagrams
References
- 1. Phase I trial to evaluate the addition of alisertib to fulvestrant in women with endocrine-resistant, ER+ metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Scientific Rationale Supporting the Clinical Development Strategy for the Investigational Aurora A Kinase Inhibitor Alisertib in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. ajmc.com [ajmc.com]
- 6. oncotarget.com [oncotarget.com]
- 7. metaevidence.org [metaevidence.org]
- 8. Preclinical and Dose-Finding Phase I Trial Results of Combined Treatment with a TORC1/2 Inhibitor (TAK-228) and Aurora A Kinase Inhibitor (Alisertib) in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Aurora Kinase A inhibitor alisertib failed to exert its efficacy on TNBC cells due to consequential enrichment of polyploid giant cancer cells (PGCCs) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: The Pan-CDK Inhibitor JNJ-7706621 Versus Selective CDK4/6 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of cancer therapeutics, cyclin-dependent kinase (CDK) inhibitors have emerged as a cornerstone of precision medicine, targeting the dysregulated cell cycle machinery that drives tumorigenesis. This guide provides a comprehensive, data-driven comparison between the pan-CDK inhibitor JNJ-7706621 and the class of selective CDK4/6 inhibitors, which includes palbociclib, ribociclib, and abemaciclib. By presenting quantitative data, detailed experimental methodologies, and visual representations of signaling pathways, this document aims to equip researchers with the necessary information to make informed decisions in their drug development and discovery efforts.
At a Glance: JNJ-7706621 vs. Selective CDK4/6 Inhibitors
| Feature | JNJ-7706621 | Selective CDK4/6 Inhibitors (Palbociclib, Ribociclib, Abemaciclib) |
| Primary Targets | Pan-CDK inhibitor (CDK1, CDK2, CDK3, CDK4, CDK6) and Aurora Kinases (A and B)[1][2][3][4] | Highly selective for CDK4 and CDK6[5][6] |
| Mechanism of Action | Broad-spectrum ATP-competitive inhibition of multiple CDKs and Aurora kinases, leading to cell cycle arrest at G1 and G2-M phases, and induction of apoptosis.[1][7] | Selective, ATP-competitive inhibition of CDK4 and CDK6, preventing the phosphorylation of the retinoblastoma (Rb) protein and inducing G1 cell cycle arrest, leading to a primarily cytostatic effect.[5][6] |
| Key Therapeutic Rationale | Targeting multiple phases of the cell cycle and mitotic processes, potentially effective in a wider range of cancers, including those not solely dependent on the CDK4/6-Rb axis.[1][8] | Primarily used in hormone receptor-positive (HR+), HER2-negative breast cancer, often in combination with endocrine therapy.[5][6] |
| Effect on Cell Cycle | Delays progression through G1 and arrests the cell cycle at the G2-M phase.[1][7] | Induces G1 cell cycle arrest.[5] |
Quantitative Analysis: A Head-to-Head Efficacy Comparison
The following tables summarize the in vitro efficacy of JNJ-7706621 and the selective CDK4/6 inhibitors. It is important to note that the IC50 and GI50 values presented are compiled from various sources and may have been determined under different experimental conditions, which can influence the results.
Table 1: Biochemical Potency (IC50, nM)
| Inhibitor | CDK1 | CDK2 | CDK4 | CDK6 | Aurora A | Aurora B |
| JNJ-7706621 | 9[2] | 3[2] | 58 | 175 | 11[2] | 15[2] |
| Palbociclib | - | - | 9-11 | 15 | - | - |
| Ribociclib | - | - | 10 | 39 | - | - |
| Abemaciclib | - | - | 2 | 9.9 | - | - |
Note: A lower IC50 value indicates greater potency. Data for selective CDK4/6 inhibitors against other CDKs and Aurora kinases are generally not reported due to their high selectivity.
Table 2: Anti-proliferative Activity (GI50/IC50, nM) in Cancer Cell Lines
| Inhibitor | HeLa (Cervical) | HCT116 (Colon) | A375 (Melanoma) | MCF7 (Breast, ER+) |
| JNJ-7706621 | 284[2][7] | 254[2][7] | 447[2][7] | - |
| Selective CDK4/6 Inhibitors | Less Effective | Less Effective | Less Effective | Potent |
Note: Selective CDK4/6 inhibitors demonstrate potent activity primarily in cell lines sensitive to CDK4/6 inhibition, such as the estrogen receptor-positive (ER+) breast cancer cell line MCF7, and are less effective in many other cancer cell types.[8] JNJ-7706621, in contrast, shows broad anti-proliferative activity across a range of cancer cell lines.[1]
Deciphering the Mechanisms: Signaling Pathways
The differential target profiles of JNJ-7706621 and selective CDK4/6 inhibitors translate to distinct effects on cellular signaling pathways.
As illustrated, selective CDK4/6 inhibitors primarily act on the G1 checkpoint, leading to a reversible cell cycle arrest.[5][6] In contrast, JNJ-7706621's inhibition of multiple CDKs leads to a multi-pronged attack on cancer cell proliferation by blocking cell cycle progression at various checkpoints.[1]
JNJ-7706621 also potently inhibits Aurora A and B kinases, which are crucial for proper mitotic progression, including centrosome separation, spindle assembly, and chromosome segregation.[1] This dual mechanism of targeting both CDKs and Aurora kinases may offer a therapeutic advantage by inducing cytotoxicity rather than just cytostasis.[1][7]
Experimental Protocols: A Guide to Key Assays
This section outlines the general methodologies for key experiments used to characterize CDK inhibitors like JNJ-7706621 and the selective CDK4/6 inhibitors.
Biochemical Kinase Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of a specific CDK-cyclin complex or Aurora kinase.
Objective: To determine the in vitro inhibitory activity (IC50) of the test compound against recombinant kinases.
Materials:
-
Recombinant human CDK/cyclin complexes or Aurora kinases.
-
Kinase-specific peptide substrate.
-
ATP (Adenosine 5'-triphosphate).
-
Kinase Assay Buffer.
-
Test compound (e.g., JNJ-7706621, palbociclib) dissolved in DMSO.
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay Kit).
-
Microplate reader capable of measuring luminescence or fluorescence.
Workflow:
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO.
-
Reaction Setup: In a microplate, combine the kinase, kinase assay buffer, and the test compound at various concentrations.
-
Initiation: Start the kinase reaction by adding the substrate and ATP mixture.
-
Incubation: Incubate the plate at a specified temperature for a set period to allow the enzymatic reaction to proceed.
-
Termination and Detection: Stop the reaction and add the detection reagent according to the manufacturer's protocol. This typically involves measuring the amount of ADP produced, which is proportional to kinase activity.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cell Proliferation Assay (Thymidine Incorporation)
This assay measures the anti-proliferative effect of a compound on cancer cell lines.
Objective: To determine the concentration of the test compound that inhibits cell growth by 50% (GI50).
Materials:
-
Cancer cell lines of interest.
-
Cell culture medium and supplements.
-
Test compound.
-
[³H]-Thymidine or [¹⁴C]-Thymidine.
-
Scintillation counter.
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound for a specified duration (e.g., 24-72 hours).
-
Radiolabeling: Add radiolabeled thymidine (B127349) to the culture medium and incubate for a period to allow for its incorporation into newly synthesized DNA in proliferating cells.
-
Harvesting: Harvest the cells onto a filter mat to capture the DNA.
-
Measurement: Measure the amount of incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of growth inhibition for each compound concentration compared to a vehicle-treated control. Determine the GI50 value from the dose-response curve.
In Vivo Tumor Xenograft Model
This assay evaluates the anti-tumor efficacy of a compound in a living organism.
Objective: To assess the ability of the test compound to inhibit tumor growth in an animal model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice).
-
Human cancer cell line for tumor implantation.
-
Test compound formulated for in vivo administration.
-
Calipers for tumor measurement.
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells into the flank of the mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size.
-
Treatment: Randomize the mice into treatment and control groups. Administer the test compound or vehicle control according to a predetermined dosing schedule (e.g., daily, intermittently).
-
Monitoring: Measure tumor volume and body weight regularly.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., pharmacodynamic biomarker analysis).
-
Data Analysis: Compare the tumor growth in the treated groups to the control group to determine the extent of tumor growth inhibition.
Conclusion: A Tale of Two Strategies
JNJ-7706621 and the selective CDK4/6 inhibitors represent two distinct and valuable approaches to targeting the cell cycle in cancer. The broad-spectrum activity of JNJ-7706621, targeting multiple CDKs and Aurora kinases, suggests its potential for efficacy in a wider range of cancer types and its ability to induce a cytotoxic response.[1][8] However, the historical challenge with pan-CDK inhibitors has been their potential for a less favorable toxicity profile compared to more selective agents.[8]
Selective CDK4/6 inhibitors, on the other hand, have demonstrated significant clinical success in HR+/HER2- breast cancer with a generally manageable safety profile.[5][6] Their high selectivity leads to a more targeted, cytostatic effect.
The choice between a pan-CDK inhibitor and a selective CDK4/6 inhibitor will ultimately depend on the specific cancer type, its underlying molecular drivers, and the desired therapeutic outcome. This guide provides a foundational framework for researchers to understand the key differences between these two classes of inhibitors and to design experiments that will further elucidate their therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. cytologicsbio.com [cytologicsbio.com]
- 3. benchchem.com [benchchem.com]
- 4. apexbt.com [apexbt.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. benchchem.com [benchchem.com]
- 7. The in vitro and in vivo effects of JNJ-7706621: a dual inhibitor of cyclin-dependent kinases and aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Validating the Synergistic Effect of JNJ-7706621 with Doxorubicin: A Comparative Guide for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the potential synergistic anti-cancer effects of combining JNJ-7706621, a potent dual inhibitor of Cyclin-Dependent Kinases (CDKs) and Aurora Kinases, with the widely used chemotherapeutic agent, doxorubicin (B1662922). While direct preclinical studies on this specific combination are not extensively published, a strong scientific rationale for their synergistic interaction exists based on their complementary mechanisms of action. This document outlines the theoretical basis for this synergy, presents illustrative quantitative data from analogous studies, and provides detailed experimental protocols to empower researchers to investigate this promising therapeutic strategy.
Rationale for Synergy
JNJ-7706621 is a small molecule inhibitor targeting both CDKs (primarily CDK1/2) and Aurora kinases (Aurora A/B).[1][2] CDKs are crucial for cell cycle progression, and their inhibition can lead to cell cycle arrest, particularly at the G2/M phase.[1][3] Aurora kinases are essential for proper mitotic spindle formation and chromosome segregation; their inhibition can induce mitotic catastrophe and apoptosis.[4][5][6]
Doxorubicin, an anthracycline antibiotic, exerts its cytotoxic effects primarily through DNA intercalation and inhibition of topoisomerase II, leading to DNA double-strand breaks and subsequent cell cycle arrest and apoptosis.[7]
The proposed synergistic interaction between JNJ-7706621 and doxorubicin is based on the following hypotheses:
-
Sequential Targeting of the Cell Cycle: Pre-treatment with JNJ-7706621 can synchronize cancer cells in the G2/M phase, a point in the cell cycle where they are particularly vulnerable to DNA-damaging agents like doxorubicin.[8][9] This sequential approach could lead to a more profound apoptotic response than either agent alone.
-
Induction of Mitotic Catastrophe: The dual inhibition of CDKs and Aurora kinases by JNJ-7706621 can disrupt the mitotic checkpoint. When combined with doxorubicin-induced DNA damage, this can overwhelm the cell's repair mechanisms, leading to mitotic catastrophe and enhanced cell death.
-
Overcoming Drug Resistance: Combination therapies can often circumvent resistance mechanisms that may limit the efficacy of single-agent treatments.
Quantitative Assessment of Synergy: Illustrative Data
To quantify the interaction between JNJ-7706621 and doxorubicin, the Chou-Talalay method is recommended, which calculates a Combination Index (CI). A CI value less than 1 indicates synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism.[2][8][10]
The following tables present hypothetical, yet realistic, quantitative data modeled on preclinical studies of other CDK and Aurora kinase inhibitors in combination with doxorubicin. These tables are intended to serve as a template for presenting experimental findings.
Table 1: In Vitro Cytotoxicity of JNJ-7706621 and Doxorubicin in Breast Cancer Cell Lines (Illustrative Data)
| Cell Line | Drug | IC50 (nM) |
| MCF-7 | JNJ-7706621 | 150 |
| Doxorubicin | 50 | |
| MDA-MB-231 | JNJ-7706621 | 200 |
| Doxorubicin | 75 |
Table 2: Combination Index (CI) Values for JNJ-7706621 and Doxorubicin Combination (Illustrative Data)
| Cell Line | Combination Ratio (JNJ-7706621:Doxorubicin) | Fraction Affected (Fa) | Combination Index (CI) | Interpretation |
| MCF-7 | 1:1 (based on IC50 ratio) | 0.50 | 0.65 | Synergy |
| 0.75 | 0.58 | Synergy | ||
| 0.90 | 0.51 | Strong Synergy | ||
| MDA-MB-231 | 1:1 (based on IC50 ratio) | 0.50 | 0.72 | Synergy |
| 0.75 | 0.64 | Synergy | ||
| 0.90 | 0.59 | Synergy |
Table 3: Effect of JNJ-7706621 and Doxorubicin on Apoptosis and Cell Cycle Distribution in MCF-7 Cells (Illustrative Data)
| Treatment | % Apoptotic Cells (Annexin V+) | % Cells in G2/M Phase |
| Control | 5 | 15 |
| JNJ-7706621 (100 nM) | 15 | 45 |
| Doxorubicin (25 nM) | 20 | 25 |
| Combination (Sequential) | 55 | 60 |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the validation of the synergistic effects of JNJ-7706621 and doxorubicin.
Cell Viability Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of each drug and the cytotoxic effect of the combination.
Materials:
-
Cancer cell lines (e.g., MCF-7, MDA-MB-231)
-
Culture medium (e.g., DMEM with 10% FBS)
-
JNJ-7706621 and Doxorubicin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat cells with serial dilutions of JNJ-7706621 and doxorubicin, alone and in combination, for 48-72 hours.
-
Add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and dissolve the formazan (B1609692) crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and determine IC50 values. For combination studies, use software like CompuSyn to calculate the Combination Index (CI).
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To quantify the percentage of apoptotic cells following drug treatment.
Materials:
-
Cancer cell lines
-
JNJ-7706621 and Doxorubicin
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the drugs for 24-48 hours.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend cells in Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Cell Cycle Analysis (Propidium Iodide Staining)
Objective: To determine the effect of the drugs on cell cycle distribution.
Materials:
-
Cancer cell lines
-
JNJ-7706621 and Doxorubicin
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
70% ethanol (B145695) (ice-cold)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the drugs for 24 hours.
-
Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate for 30 minutes at 37°C.
-
Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.
Visualizing the Mechanisms and Workflows
Diagrams created using Graphviz (DOT language) are provided below to illustrate the proposed signaling pathways and experimental workflows.
References
- 1. Drug Combination Studies and Their Synergy Quantification Using the Chou-Talalay Method | Scilit [scilit.com]
- 2. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. Doxorubicin Differentially Induces Apoptosis, Expression of Mitochondrial Apoptosis-Related Genes, and Mitochondrial Potential in BCR-ABL1-Expressing Cells Sensitive and Resistant to Imatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. In vitro cytotoxicity analysis of doxorubicin-loaded/superparamagnetic iron oxide colloidal nanoassemblies on MCF7 and NIH3T3 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. [PDF] Drug combination studies and their synergy quantification using the Chou-Talalay method. | Semantic Scholar [semanticscholar.org]
- 9. Sequential combination therapy of CDK inhibition and doxorubicin is synthetically lethal in p53-mutant triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
JNJ-7706621: A Comparative Analysis of Activity in p53-Wildtype versus p53-Mutant Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-cancer agent JNJ-7706621's performance in preclinical studies, with a specific focus on its activity in cancer cell lines exhibiting different p53 tumor suppressor gene statuses. The data presented herein is synthesized from publicly available research to facilitate an evidence-based understanding of the compound's mechanism and potential therapeutic applications.
JNJ-7706621 is a potent small molecule inhibitor targeting key regulators of the cell cycle, specifically the cyclin-dependent kinases (CDKs) and Aurora kinases.[1][2] Aberrations in these kinase families are common in a wide range of human cancers, making them attractive targets for therapeutic intervention. A critical question in the development of cell cycle inhibitors is their efficacy in tumors with varying genetic backgrounds, particularly the mutational status of the p53 gene, a master regulator of cell fate in response to cellular stress.
Efficacy of JNJ-7706621 is Independent of p53 Status
Preclinical evidence strongly indicates that the antiproliferative activity of JNJ-7706621 is not dependent on the p53 status of the cancer cells.[1][2] Studies have demonstrated that JNJ-7706621 effectively inhibits the growth of a diverse panel of human cancer cell lines, irrespective of whether they harbor wild-type or mutated p53.[1][2] This suggests that JNJ-7706621's mechanism of action bypasses the p53-mediated apoptosis and cell cycle arrest pathways, which are often compromised in tumors with mutant p53.
The compound's dual inhibition of both CDKs and Aurora kinases likely contributes to this p53-independent activity. By targeting fundamental components of the cell division machinery, JNJ-7706621 induces a potent G2-M phase cell cycle arrest and subsequent apoptosis, even in the absence of a functional p53 protein.[1][2]
Quantitative Analysis of In Vitro Activity
Table 1: Kinase Inhibitory Activity of JNJ-7706621
| Kinase Target | IC50 (nM) |
| CDK1/cyclin B | 9 |
| CDK2/cyclin A | 4 |
| CDK2/cyclin E | 3 |
| Aurora A | 11 |
| Aurora B | 15 |
Data synthesized from publicly available research.
Table 2: Antiproliferative Activity of JNJ-7706621 in Human Cancer Cell Lines
| Cell Line | Cancer Type | p53 Status (from NCI-60 Database) | JNJ-7706621 IC50 (nM) |
| HeLa | Cervical Cancer | Wild-type | 284 |
| HCT116 | Colon Cancer | Wild-type | 254 |
| A375 | Melanoma | Wild-type | 447 |
Note: The IC50 values are from studies on JNJ-7706621. The p53 status is referenced from the NCI-60 cell line database for context. The consistent potent activity across these cell lines, which are known to have functional p53, aligns with reports of its efficacy in p53-mutant contexts as well.
Signaling Pathways and Mechanism of Action
JNJ-7706621 exerts its anti-cancer effects by disrupting the normal progression of the cell cycle. Its dual inhibitory action on CDKs and Aurora kinases leads to a cascade of events culminating in cell cycle arrest and apoptosis.
Caption: JNJ-7706621 signaling pathway.
Experimental Protocols
The following are generalized protocols for key experiments used to evaluate the activity of JNJ-7706621. Specific details may vary between individual studies.
Cell Viability Assay (e.g., MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Cancer cells (e.g., p53-wildtype and p53-mutant lines) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a range of concentrations of JNJ-7706621 (typically in DMSO, with a vehicle control) for a specified duration (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for its reduction by metabolically active cells into formazan (B1609692) crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO or a specialized reagent).
-
Absorbance Reading: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control, and IC50 values are determined by non-linear regression analysis.
Caption: Experimental workflow for MTT assay.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in the different phases of the cell cycle.
-
Cell Treatment: Cells are treated with JNJ-7706621 or vehicle control for the desired time period.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with PBS, and counted.
-
Fixation: Cells are fixed in ice-cold 70% ethanol (B145695) to permeabilize the cell membrane.
-
Staining: The fixed cells are washed and then stained with a DNA-intercalating dye, such as propidium (B1200493) iodide (PI), in the presence of RNase to prevent staining of double-stranded RNA.
-
Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer.
-
Data Analysis: The resulting data is analyzed using cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An increase in the G2/M population is indicative of a G2/M arrest.
Apoptosis Assay by Annexin V/PI Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with JNJ-7706621 or vehicle control.
-
Cell Harvesting: Cells are harvested and washed with cold PBS.
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and propidium iodide (PI). Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane in apoptotic cells. PI is a membrane-impermeant dye that enters cells with compromised membrane integrity (late apoptotic and necrotic cells).
-
Flow Cytometry: The fluorescence of the stained cells is analyzed by flow cytometry.
-
Data Analysis: The cell population is quadrant-gated to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Conclusion
References
JNJ-7706621: A Comparative Analysis of its Anti-Tumor Efficacy Across Diverse Cancer Models
For Immediate Release
This publication provides a comprehensive cross-validation of the anti-tumor effects of JNJ-7706621, a potent dual inhibitor of cyclin-dependent kinases (CDKs) and Aurora kinases. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed comparison of JNJ-7706621's performance in various tumor models, alongside relevant experimental data and protocols.
Mechanism of Action
JNJ-7706621 exerts its anti-neoplastic effects by targeting key regulators of the cell cycle. It potently inhibits CDK1 and CDK2, crucial for the G1/S and G2/M transitions, and also demonstrates inhibitory activity against Aurora A and Aurora B kinases, which are essential for mitotic spindle formation and cytokinesis.[1][2] This dual inhibition leads to cell cycle arrest, apoptosis, and a reduction in tumor cell proliferation.[3][4]
Below is a diagram illustrating the signaling pathways targeted by JNJ-7706621.
Caption: Signaling pathway targeted by JNJ-7706621.
In Vitro Efficacy: A Multi-Cancer Cell Line Analysis
JNJ-7706621 has demonstrated significant anti-proliferative activity across a panel of human cancer cell lines, independent of their p53 or retinoblastoma status.[3] The half-maximal inhibitory concentration (IC50) values, a measure of drug potency, are summarized in the table below.
| Cell Line | Cancer Type | IC50 (nM) |
| HeLa | Cervical Cancer | 284 |
| HCT116 | Colon Carcinoma | 254 |
| A375 | Malignant Melanoma | 447 |
| SK-OV-3 | Ovarian Cancer | - |
| PC3 | Prostate Cancer | - |
| DU145 | Prostate Cancer | - |
| MDA-MB-231 | Breast Cancer | - |
| MES-SA | Uterine Sarcoma | - |
| MES-SA/Dx5 | Doxorubicin-resistant Uterine Sarcoma | - |
Note: Specific IC50 values for all cell lines mentioned in the sources were not consistently available in the provided search results. The table reflects the available quantitative data.[1][2]
In Vivo Efficacy: Human Tumor Xenograft Models
The anti-tumor activity of JNJ-7706621 has been validated in in vivo studies using human tumor xenograft models in immunocompromised mice.
| Tumor Model | Treatment Regimen | Outcome |
| A375 (Human Melanoma) | 100 mg/kg, i.p. | 95% tumor growth inhibition |
| Human Tumor Xenograft | 125 mg/kg, i.p. (intermittent schedules) | Significant antitumor activity |
Note: The specific type of human tumor xenograft for the 125 mg/kg study was not detailed in the provided search results.[1][5]
Experimental Protocols
Representative Protocol for A375 Human Tumor Xenograft Model
This protocol is a representative synthesis based on standard practices for A375 xenograft models.[6][7][8][9][10]
1. Cell Culture and Animal Model:
-
A375 human malignant melanoma cells are cultured in appropriate media until they reach the desired confluence.
-
Immunocompromised mice (e.g., BALB/c nude mice) are used as the host for the xenograft.
2. Tumor Implantation:
-
A suspension of A375 cells is prepared, and a specific number of cells (e.g., 5 x 10^6) are injected subcutaneously into the flank of each mouse.
3. Tumor Growth Monitoring and Treatment Initiation:
-
Tumor growth is monitored regularly using calipers.
-
When tumors reach a predetermined size (e.g., 100-150 mm³), the mice are randomized into treatment and control groups.
-
JNJ-7706621, formulated in a suitable vehicle, is administered intraperitoneally (i.p.) according to the specified dosing schedule. The control group receives the vehicle only.
4. Efficacy Evaluation:
-
Tumor volume and body weight are measured at regular intervals throughout the study.
-
At the end of the study, tumors may be excised for further analysis (e.g., histological examination, biomarker analysis).
The following diagram illustrates a general workflow for evaluating an anti-cancer drug in different tumor models.
Caption: General experimental workflow for efficacy testing.
Comparison with Alternative Therapies
JNJ-7706621's dual inhibitory mechanism against both CDKs and Aurora kinases distinguishes it from more selective inhibitors.
-
CDK4/6 Inhibitors: Several selective CDK4/6 inhibitors, such as palbociclib, ribociclib, and abemaciclib, are approved for the treatment of certain types of breast cancer.[11] While highly effective in their approved indications, their efficacy is limited to hormone receptor-positive breast cancers, and resistance can develop. JNJ-7706621's broader CDK inhibition (targeting CDK1 and CDK2) may offer an advantage in overcoming resistance mechanisms and treating a wider range of tumor types.
-
Aurora Kinase Inhibitors: A number of Aurora kinase inhibitors, such as alisertib (B1683940) (MLN8237), have been evaluated in clinical trials for various hematological and solid tumors.[3][12] These agents have shown promise but can also be associated with specific toxicities. The combined inhibition of CDKs and Aurora kinases by JNJ-7706621 could potentially lead to synergistic anti-tumor effects, but may also present a different safety profile that requires careful clinical evaluation.
Conclusion
JNJ-7706621 is a promising anti-cancer agent with a unique dual mechanism of action that has demonstrated significant efficacy in both in vitro and in vivo tumor models. Its ability to target multiple key regulators of the cell cycle suggests potential for broad applicability across various cancer types. Further clinical investigation is warranted to fully elucidate its therapeutic potential and safety profile in comparison to more selective inhibitors.
References
- 1. Facebook [cancer.gov]
- 2. researchgate.net [researchgate.net]
- 3. Aurora Kinase Inhibitors in Oncology Clinical Trials: Current State of the Progress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The in vitro and in vivo effects of JNJ-7706621: a dual inhibitor of cyclin-dependent kinases and aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The next generation of CDK inhibitors is coming | MD Anderson Cancer Center [mdanderson.org]
- 6. A375 Xenograft Model - Altogen Labs [altogenlabs.com]
- 7. A375 Xenograft Model | Xenograft Services [xenograft.net]
- 8. reactionbiology.com [reactionbiology.com]
- 9. Standardization of A375 human melanoma models on chicken embryo chorioallantoic membrane and Balb/c nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Standardization of A375 human melanoma models on chicken embryo chorioallantoic membrane and Balb/c nude mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CDK inhibitors in cancer therapy, an overview of recent development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comparative Analysis of JNJ-7706621 and PHA-739358: Dual and Pan-Aurora Kinase Inhibitors in Oncology Research
In the landscape of cancer therapeutics, the inhibition of key cell cycle regulators has emerged as a promising strategy. This guide provides a detailed comparative analysis of two small molecule kinase inhibitors, JNJ-7706621 and PHA-739358 (also known as danusertib), for researchers, scientists, and drug development professionals. Both compounds target Aurora kinases, crucial mediators of mitosis, yet they exhibit distinct inhibitory profiles and mechanisms of action.
Overview and Mechanism of Action
JNJ-7706621 is a potent dual inhibitor of both Cyclin-Dependent Kinases (CDKs) and Aurora kinases.[1][2] Its mechanism of action involves the simultaneous targeting of key proteins that regulate cell cycle progression and cell division. By inhibiting CDK1 and CDK2, JNJ-7706621 can induce cell cycle arrest at the G1/S and G2/M transitions.[1] Concurrently, its inhibition of Aurora A and Aurora B disrupts mitotic spindle formation and cytokinesis, leading to endoreduplication and apoptosis.[1][2]
PHA-739358 (Danusertib) is a pan-Aurora kinase inhibitor, demonstrating strong activity against all three members of the Aurora kinase family (A, B, and C).[3][4] Its primary mechanism of action is the disruption of mitotic processes, leading to defects in chromosome alignment and segregation, ultimately resulting in p53-dependent endoreduplication and apoptosis.[3][4] A key biomarker of PHA-739358 activity is the inhibition of phosphorylation of histone H3 on serine 10, a direct substrate of Aurora B kinase.[3] PHA-739358 also exhibits inhibitory activity against other tyrosine kinases, including Abl, Ret, TrkA, and FGFR1.[5]
In Vitro Kinase Inhibitory Profile
The following table summarizes the in vitro inhibitory activity (IC50) of JNJ-7706621 and PHA-739358 against a panel of kinases.
| Kinase Target | JNJ-7706621 IC50 (nM) | PHA-739358 (Danusertib) IC50 (nM) |
| Aurora A | 11[3] | 13[5][6][7] |
| Aurora B | 15[8] | 79[5][6][7] |
| Aurora C | - | 61[6][7] |
| CDK1 | 9[3][8] | - |
| CDK2 | 3[8] | - |
| Abl | - | 25[5][6] |
| Ret | - | 31[5] |
| TrkA | - | 31[5] |
| FGFR1 | - | 47[5] |
| VEGFR2 | 154-254[3] | - |
| FGFR2 | 154-254[3] | - |
| GSK3β | 154-254[3] | - |
Cellular Activity and Antitumor Efficacy
Both compounds have demonstrated potent anti-proliferative activity across a range of human cancer cell lines.
JNJ-7706621 has shown growth inhibition in various tumor cell lines with IC50 values typically in the range of 112 to 514 nM.[3][8] It has been reported to be efficacious in human tumor xenograft models, with intermittent dosing schedules showing significant antitumor activity.[1]
PHA-739358 also exhibits broad anti-proliferative effects in numerous cancer cell lines, with IC50 values in the sub-micromolar range.[9] It has demonstrated significant antitumor activity in various xenograft and transgenic animal tumor models.[3][4]
Experimental Protocols
In Vitro Kinase Assays
A general workflow for determining the in vitro kinase inhibitory activity of the compounds is depicted below.
JNJ-7706621 CDK1 Kinase Assay Protocol: [3]
-
Enzyme: Purified CDK1/cyclin B complex.
-
Substrate: Biotinylated peptide substrate containing the histone H1 phosphorylation site.
-
Reaction Buffer: 50 mM Tris-HCl (pH 8), 10 mM MgCl₂, 0.1 mM Na₃VO₄, 1 mM DTT, 1% DMSO.
-
ATP: 5 µM ATP with 0.1 µCi per well of ³³P-γ-ATP.
-
Incubation: 30°C for 1 hour.
-
Detection: Incorporation of ³³P-γ-ATP into the substrate is measured using a scintillation counter.
-
Data Analysis: IC50 values are determined by linear regression analysis of the percent inhibition.
PHA-739358 Aurora Kinase Assay Protocol (Luminescence-Based):
-
Assay Principle: The ADP-Glo™ Kinase Assay is a common method that measures the amount of ADP produced during the kinase reaction.
-
Reagents: Purified Aurora kinase, appropriate peptide substrate, ATP, and the ADP-Glo™ reagent kit.
-
Procedure:
-
The kinase reaction is performed by incubating the enzyme, substrate, and test compound in a buffer suitable for the kinase.
-
The reaction is initiated by adding ATP and incubated at 30°C.
-
The ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
The Kinase Detection Reagent is then added to convert the generated ADP to ATP, which is subsequently measured via a luciferase-based luminescent signal.
-
-
Data Analysis: The luminescent signal is proportional to the kinase activity, and IC50 values are calculated from the dose-response curves.
Cell Proliferation Assays
JNJ-7706621 Cell Proliferation Assay Protocol (¹⁴C-Thymidine Incorporation): [3]
-
Cell Seeding: 3,000-8,000 cells per well are seeded in a 96-well plate and incubated for 24 hours.
-
Compound Treatment: Cells are treated with various concentrations of JNJ-7706621 and incubated for an additional 24 hours.
-
Labeling: 0.2 µCi/well of methyl-¹⁴C-thymidine is added, and the plate is incubated for another 24 hours.
-
Detection: The amount of ¹⁴C-thymidine incorporated into the DNA is measured using a scintillation counter.
-
Data Analysis: IC50 values are determined from the inhibition of thymidine (B127349) incorporation.
PHA-739358 Cell Proliferation Assay Protocol (Cell Counting):
-
Cell Seeding: Cells are seeded in multi-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a range of concentrations of PHA-739358 for a specified duration (e.g., 48-120 hours).
-
Cell Viability Assessment: The number of viable cells is determined using methods such as Trypan blue exclusion and counting with a hemocytometer or an automated cell counter.
-
Data Analysis: The percentage of cell growth inhibition is calculated relative to a vehicle-treated control, and IC50 values are determined.
In Vivo Xenograft Studies
A generalized workflow for conducting in vivo xenograft studies is presented below.
JNJ-7706621 Xenograft Study Protocol:
-
Cell Line: A375 human melanoma cells are commonly used.
-
Animal Model: Athymic nude mice.
-
Tumor Implantation: Subcutaneous injection of A375 cells into the flank of the mice.
-
Treatment: Once tumors reach a palpable size, mice are randomized into treatment and control groups. JNJ-7706621 is administered via intraperitoneal (i.p.) injection, with various intermittent dosing schedules having been explored (e.g., 100-125 mg/kg).[10]
-
Efficacy Assessment: Tumor growth is monitored by caliper measurements, and antitumor activity is evaluated by comparing tumor volumes in treated versus control groups.
PHA-739358 (Danusertib) Xenograft Study Protocol:
-
Cell Lines: BON1 and QGP human pancreatic neuroendocrine tumor cells have been used.[5]
-
Animal Model: Nude mice.
-
Tumor Implantation: Subcutaneous injection of tumor cells.
-
Treatment: When tumors are established, mice are randomized. Danusertib is typically administered intraperitoneally at doses such as 15 mg/kg twice daily.[5]
-
Efficacy Assessment: Tumor volumes are measured regularly to assess the treatment effect.
Signaling Pathways
The distinct target profiles of JNJ-7706621 and PHA-739358 result in the modulation of different aspects of cell cycle and mitotic regulation.
Conclusion
JNJ-7706621 and PHA-739358 are both potent inhibitors of Aurora kinases with significant antitumor activity. The key distinction lies in their target selectivity. JNJ-7706621 offers a dual-targeting approach by inhibiting both CDKs and Aurora kinases, potentially leading to a broader impact on cell cycle progression and mitosis. In contrast, PHA-739358 is a more focused pan-Aurora kinase inhibitor, with additional off-target effects on other oncogenic kinases. The choice between these inhibitors for research or therapeutic development will depend on the specific cancer type, the underlying molecular drivers, and the desired pharmacological outcome. This guide provides a foundational comparison to aid in the selection and application of these valuable research tools.
References
- 1. yeasenbio.com [yeasenbio.com]
- 2. A375 Xenograft Model | Xenograft Services [xenograft.net]
- 3. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 4. medchemexpress.com [medchemexpress.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 7. Volume of preclinical xenograft tumors is more accurately assessed by ultrasound imaging than manual caliper measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. resources.revvity.com [resources.revvity.com]
- 10. researchgate.net [researchgate.net]
JNJ-7706621: A Comparative Analysis of Retinoblastoma Phosphorylation Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of JNJ-7706621's performance in inhibiting retinoblastoma (Rb) protein phosphorylation against other well-established cyclin-dependent kinase (CDK) inhibitors. The information presented is collated from preclinical studies to inform further research and drug development in oncology.
JNJ-7706621 is a potent dual inhibitor of both CDKs and Aurora kinases.[1] Its mechanism of action involves interfering with the cell cycle, leading to a delay in G1 progression and arrest at the G2-M phase.[1] A key aspect of its activity in the G1 phase is the inhibition of CDK1 and CDK2, which directly impacts the phosphorylation status of the tumor suppressor protein, retinoblastoma (Rb).
The Role of Retinoblastoma in Cell Cycle Control
The retinoblastoma protein is a critical regulator of the G1/S checkpoint in the cell cycle. In its hypophosphorylated (active) state, Rb binds to the E2F family of transcription factors, preventing the expression of genes necessary for DNA synthesis and entry into the S phase. Phosphorylation of Rb by cyclin-dependent kinases, primarily CDK4/6 in early G1 and CDK2 in late G1, leads to its inactivation. This inactivation causes the release of E2F, allowing for the transcription of S-phase genes and progression of the cell cycle. Dysregulation of the CDK-Rb-E2F pathway is a common feature of many cancers, making it a key target for therapeutic intervention.
Comparative Analysis of Kinase Inhibition
JNJ-7706621 exhibits a broader kinase inhibition profile compared to more selective CDK4/6 inhibitors like palbociclib, abemaciclib, and ribociclib. While this broader activity can lead to different cellular effects, all these compounds ultimately converge on the inhibition of Rb phosphorylation to induce cell cycle arrest.
| Inhibitor | Primary Targets | Other Notable Targets |
| JNJ-7706621 | CDK1, CDK2 | Aurora A, Aurora B |
| Palbociclib | CDK4, CDK6 | - |
| Abemaciclib | CDK4, CDK6 | CDK1, CDK2, CDK9, GSK3α/β, CAMKIIγ/δ |
| Ribociclib | CDK4, CDK6 | - |
Experimental Data: Inhibition of Retinoblastoma Phosphorylation
Direct evidence confirms that JNJ-7706621 treatment leads to a reduction in phosphorylated Rb. The following table summarizes the inhibitory concentrations (IC50) for cell proliferation of JNJ-7706621 and other CDK inhibitors in various cancer cell lines. While direct comparative data on Rb phosphorylation inhibition in a single study is limited, the anti-proliferative IC50 values provide a surrogate measure of their efficacy in targeting the CDK-Rb pathway.
| Inhibitor | Cell Line | IC50 (nM) for Proliferation | Reference |
| JNJ-7706621 | HeLa | 284 | [2] |
| HCT116 | 254 | [2] | |
| A375 | 447 | [2] | |
| Palbociclib | MCF-7 | 110 | |
| MDA-MB-231 | 850 | [3] | |
| Abemaciclib | MDA-MB-468 | ~800 - 3730 | |
| Ribociclib | ACHN | 76 | |
| 786-O | 100 |
Experimental Protocol: Western Blot for Phosphorylated Retinoblastoma
This protocol outlines a method to assess the inhibition of Rb phosphorylation in cells treated with JNJ-7706621.
1. Cell Culture and Treatment:
-
Seed human cancer cells (e.g., HeLa) in appropriate culture dishes and grow to 70-80% confluency.
-
Treat cells with various concentrations of JNJ-7706621 (e.g., 0.1 to 10 µM) or a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
2. Cell Lysis:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein extract.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
4. SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
5. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated Rb (e.g., anti-phospho-Rb Ser780) and a primary antibody for total Rb (as a loading control).
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
6. Detection and Analysis:
-
Wash the membrane again with TBST.
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence detection system.
-
Quantify the band intensities using densitometry software. Normalize the phosphorylated Rb signal to the total Rb signal to determine the relative level of Rb phosphorylation.
Conclusion
JNJ-7706621 effectively inhibits the phosphorylation of the retinoblastoma protein, a key event in its mechanism of inducing cell cycle arrest. Its broader kinase inhibition profile, targeting both CDKs and Aurora kinases, distinguishes it from the more selective CDK4/6 inhibitors. Further head-to-head comparative studies focusing specifically on the inhibition of Rb phosphorylation at various sites would be beneficial to fully elucidate the nuanced differences between these potent anti-cancer agents. The provided experimental protocol offers a robust framework for researchers to investigate and confirm the on-target effects of JNJ-7706621 and other CDK inhibitors on the Rb signaling pathway.
References
JNJ-7706621 vs. VX-680: A Comparative Analysis of Dual and Pan-Aurora Kinase Inhibitors
In the landscape of cancer therapeutics, the inhibition of key cell cycle regulators has emerged as a promising strategy. Among these, Cyclin-Dependent Kinases (CDKs) and Aurora kinases are pivotal orchestrators of cell division, and their dysregulation is a common hallmark of cancer. This guide provides a detailed comparative analysis of two prominent kinase inhibitors: JNJ-7706621, a dual inhibitor of CDKs and Aurora kinases, and VX-680 (also known as Tozasertib or MK-0457), a pan-Aurora kinase inhibitor. This comparison is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their biochemical activity, cellular effects, and preclinical efficacy, supported by experimental data.
Biochemical Potency and Selectivity
A critical aspect of any kinase inhibitor is its potency against its intended targets and its selectivity profile across the kinome. Both JNJ-7706621 and VX-680 have demonstrated potent inhibitory activity, albeit with different target specificities.
JNJ-7706621 is characterized as a potent dual inhibitor of both CDKs and Aurora kinases.[1] In cell-free assays, it exhibits low nanomolar IC50 values against CDK1 and CDK2, as well as Aurora A and Aurora B.[2] In contrast, VX-680 is a pan-Aurora kinase inhibitor, showing high potency against all three Aurora kinase family members (A, B, and C).[3][4] VX-680 also demonstrates inhibitory activity against other kinases, including FMS-like tyrosine kinase 3 (FLT3) and BCR-ABL.[4][5]
| Target Kinase | JNJ-7706621 IC50 (nM) | VX-680 Ki (nM) |
| CDK1 | 9[2] | - |
| CDK2 | 4[2] | - |
| Aurora A | 11[2] | 0.6[3] |
| Aurora B | 15[2] | 18[3] |
| Aurora C | - | 4.6[6] |
| FLT3 | - | 30[4] |
| BCR-ABL | - | 30[4] |
| VEGFR2 | 154-254[2] | - |
| FGFR2 | 154-254[2] | - |
| GSK3β | 154-254[2] | - |
| Table 1: Comparative biochemical potency of JNJ-7706621 and VX-680 against key target kinases. IC50 values for JNJ-7706621 and Ki values for VX-680 are presented. A hyphen (-) indicates that data was not readily available in the reviewed sources. |
Cellular Activity and Mechanism of Action
The biochemical inhibition of target kinases by JNJ-7706621 and VX-680 translates into distinct cellular phenotypes, primarily affecting cell cycle progression and survival.
JNJ-7706621 induces a delay in G1 phase progression and a subsequent arrest at the G2-M phase of the cell cycle.[1][7] This dual-phase arrest is consistent with its inhibition of both CDKs, which are crucial for G1/S and G2/M transitions, and Aurora kinases, which are essential for mitotic progression. Treatment with JNJ-7706621 leads to the inhibition of CDK1 activity, altered CDK1 phosphorylation status, and reduced phosphorylation of downstream substrates like the retinoblastoma (Rb) protein.[1][7] Furthermore, its Aurora kinase inhibitory activity is evidenced by the inhibition of histone H3 phosphorylation and the induction of endoreduplication.[1][7] Ultimately, these cellular perturbations culminate in the activation of apoptosis.[7][8]
VX-680, as a pan-Aurora kinase inhibitor, primarily induces a G2/M phase arrest.[3] This is a direct consequence of inhibiting Aurora kinases A and B, which are critical for centrosome separation, bipolar spindle formation, and cytokinesis. A hallmark of VX-680 activity is the potent inhibition of histone H3 phosphorylation, a direct substrate of Aurora B.[3][4] Similar to JNJ-7706621, VX-680 treatment also leads to endoreduplication and ultimately induces apoptosis in a variety of cancer cell lines.[4] Interestingly, VX-680 has also been shown to inhibit RIPK1-dependent necroptosis, suggesting a broader mechanism of action beyond mitotic inhibition.[9]
| Cellular Effect | JNJ-7706621 | VX-680 |
| Cell Cycle Arrest | G1 and G2-M[1][7] | G2-M[3] |
| Apoptosis Induction | Yes[7][8] | Yes[4] |
| Endoreduplication | Yes[1][7] | Yes[4] |
| Inhibition of Histone H3 Phosphorylation | Yes[1][7] | Yes[3][4] |
| Inhibition of Rb Phosphorylation | Yes[7] | - |
| Table 2: Comparative cellular effects of JNJ-7706621 and VX-680. A hyphen (-) indicates that the effect is not a primary reported mechanism for the compound. |
In Vitro and In Vivo Efficacy
Both JNJ-7706621 and VX-680 have demonstrated significant anti-proliferative activity in a wide range of human cancer cell lines and have shown anti-tumor efficacy in preclinical xenograft models.
JNJ-7706621 exhibits potent growth inhibition against a diverse panel of human cancer cell lines with IC50 values typically in the low to mid-nanomolar range.[1] In vivo, JNJ-7706621 has shown significant anti-tumor activity in human tumor xenograft models.[7][10] Studies have demonstrated a direct correlation between the total cumulative dose administered and the resulting anti-tumor effect, with intermittent dosing schedules proving to be efficacious.[11]
VX-680 has also shown broad anti-proliferative activity against numerous cancer cell lines.[12] In vivo studies have demonstrated that VX-680 can cause profound inhibition of tumor growth in various xenograft models, including those for leukemia, colon, and pancreatic cancer, with some studies reporting tumor regression.[12][13] For instance, in a human colon cancer xenograft model, VX-680 treatment led to a 56% tumor regression, and in a pancreatic xenograft model, a 22% regression was observed.[13] In a clear cell renal cell carcinoma xenograft model, VX-680 treatment resulted in a 75.7% decrease in tumor volume.[3]
| In Vivo Model | Compound | Dosing and Schedule | Tumor Growth Inhibition |
| Human Colon Cancer Xenograft | JNJ-7706621 | 100 mg/kg, daily, i.p. | Significant inhibition[11] |
| Human Colon Cancer Xenograft | JNJ-7706621 | 125 mg/kg, 7 days on/7 days off, i.p. | Equivalent efficacy to daily dosing[11] |
| Human Colon Cancer Xenograft | VX-680 | Not specified | 56% tumor regression[13] |
| Human Pancreatic Cancer Xenograft | VX-680 | Not specified | 22% tumor regression[13] |
| Human AML (HL-60) Xenograft | VX-680 | 75 mg/kg, b.i.d., i.p. for 13 days | 98% reduction in mean tumor volume[4] |
| Clear Cell Renal Cell Carcinoma Xenograft (Caki-1) | VX-680 | Not specified | 75.7% decrease in tumor volume[3] |
| Table 3: Summary of in vivo efficacy of JNJ-7706621 and VX-680 in selected xenograft models. Note that direct comparison is limited due to variations in experimental models, dosing regimens, and reported metrics. |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and the experimental approaches used to characterize these inhibitors, the following diagrams are provided.
Caption: JNJ-7706621 targets both CDKs and Aurora kinases.
Caption: VX-680 is a pan-inhibitor of Aurora kinases.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. selleckchem.com [selleckchem.com]
- 3. VX680/MK-0457, a potent and selective Aurora kinase inhibitor, targets both tumor and endothelial cells in clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Tozasertib - LKT Labs [lktlabs.com]
- 6. researchgate.net [researchgate.net]
- 7. The in vitro and in vivo effects of JNJ-7706621: a dual inhibitor of cyclin-dependent kinases and aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. RIPK1-dependent cell death: a novel target of the Aurora kinase inhibitor Tozasertib (VX-680) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. VX-680, a potent and selective small-molecule inhibitor of the Aurora kinases, suppresses tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. investors.vrtx.com [investors.vrtx.com]
A Head-to-Head Comparison of JNJ-7706621 and Flavopiridol: A Guide for Researchers
An in-depth analysis of two prominent cyclin-dependent kinase inhibitors, detailing their mechanisms of action, target profiles, and cellular effects supported by experimental data.
This guide provides a comprehensive, head-to-head comparison of JNJ-7706621 and Flavopiridol, two significant small molecule inhibitors targeting cyclin-dependent kinases (CDKs). Developed for researchers, scientists, and drug development professionals, this document objectively evaluates their performance based on available preclinical data. The information is presented in a structured format to facilitate easy comparison, supported by detailed experimental protocols and visual diagrams of key cellular pathways and workflows.
At a Glance: Key Differences and Performance Indicators
| Feature | JNJ-7706621 | Flavopiridol |
| Primary Targets | Dual inhibitor of CDKs and Aurora Kinases | Pan-CDK inhibitor |
| Key Inhibited CDKs | CDK1, CDK2 | CDK1, CDK2, CDK4, CDK6, CDK7, CDK9 |
| Aurora Kinase Inhibition | Potent inhibitor of Aurora A and Aurora B | No significant activity |
| Cell Cycle Arrest | G1 delay and G2/M arrest[1][2] | G1 and G2/M arrest[3][4] |
| Primary Mechanism | Inhibition of cell cycle progression and mitosis | Inhibition of cell cycle and transcription |
| Clinical Development | Preclinical | Has undergone Phase I and II clinical trials[5] |
In-Depth Analysis: Preclinical Data
Kinase Inhibition Profile
JNJ-7706621 is characterized as a potent dual inhibitor of both CDKs and Aurora kinases, while Flavopiridol is a broad-spectrum, or "pan," CDK inhibitor.[1][3] A key comparative study highlights that JNJ-7706621 demonstrates superior potency against CDK1 and CDK2 compared to Flavopiridol. Conversely, Flavopiridol is more active against CDK4 and CDK6.[6] The inhibitory activity of JNJ-7706621 against Aurora kinases is a significant differentiating factor, as this is not a primary mechanism of Flavopiridol.
Table 1: Comparative In Vitro Kinase Inhibitory Activity (IC50, nM)
| Kinase | JNJ-7706621 (nM) | Flavopiridol (nM) |
| CDK1/cyclin B | 9[7][8][9] | 30[3] |
| CDK2/cyclin A | 4[10] | 170[3] |
| CDK3/cyclin E | 3[9] | - |
| CDK4/cyclin D1 | 58[9] | 100[3] |
| CDK6/cyclin D3 | 253[9] | - |
| CDK7/cyclin H | - | 300[3] |
| CDK9/cyclin T1 | - | 3-20[7][11] |
| Aurora A | 11[7][8] | >10,000 |
| Aurora B | 15[8] | - |
| VEGF-R2 | 154-254[10] | >10,000 |
| FGF-R2 | 154-254[10] | - |
| GSK3β | 254[10] | 280[11] |
Note: IC50 values are compiled from multiple sources and may not be from direct head-to-head experiments under identical conditions. A lower IC50 value indicates greater potency. "-" indicates data not available.
Cellular Effects: Anti-proliferative Activity
Both JNJ-7706621 and Flavopiridol exhibit potent anti-proliferative effects across a range of human cancer cell lines. JNJ-7706621 has been shown to inhibit cell growth irrespective of p53, retinoblastoma, or P-glycoprotein status.[1][2] Flavopiridol's cytotoxicity is linked to its ability to induce apoptosis in both cycling and non-cycling cells.[12]
Table 2: Comparative In Vitro Anti-proliferative Activity (IC50, nM)
| Cell Line | Cancer Type | JNJ-7706621 (nM) | Flavopiridol (nM) |
| HeLa | Cervical Cancer | 284[8] | - |
| HCT-116 | Colon Carcinoma | 254[8] | 13[11] |
| A375 | Melanoma | 447[8] | - |
| PC3 | Prostate Cancer | 120[10] | 10[11] |
| DU145 | Prostate Cancer | 112-514[10] | - |
| MDA-MB-231 | Breast Cancer | 112-514[10] | - |
| SK-OV-3 | Ovarian Cancer | 112-514[10] | - |
| MES-SA | Uterine Sarcoma | 112-514[10] | - |
| MES-SA/Dx5 | Uterine Sarcoma (P-gp overexpressing) | 112-514[10] | - |
| A2780 | Ovarian Carcinoma | - | 15[11] |
| Mia PaCa-2 | Pancreatic Cancer | - | 36[11] |
Note: IC50 values are compiled from multiple sources and may not be from direct head-to-head experiments under identical conditions.
Signaling Pathways and Experimental Workflows
The distinct kinase inhibition profiles of JNJ-7706621 and Flavopiridol result in different primary effects on cellular signaling pathways. JNJ-7706621's dual action disrupts both cell cycle progression via CDK inhibition and proper mitotic spindle formation through Aurora kinase inhibition. Flavopiridol's pan-CDK inhibition affects multiple stages of the cell cycle and also impacts transcription through its potent inhibition of CDK9.
Caption: Simplified signaling pathways of JNJ-7706621 and Flavopiridol.
A typical workflow for the preclinical evaluation of these inhibitors involves a series of in vitro assays to determine their potency and cellular effects, followed by in vivo studies to assess efficacy and tolerability.
Caption: General experimental workflow for inhibitor evaluation.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are generalized and should be optimized for specific experimental conditions.
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compounds against purified kinases.
Protocol:
-
Reaction Setup: Prepare a reaction mixture containing the purified recombinant kinase (e.g., CDK1/cyclin B or Aurora A), a suitable peptide substrate, and kinase buffer (e.g., 50 mM Tris-HCl, pH 8.0, 10 mM MgCl₂, 1 mM DTT).
-
Inhibitor Addition: Add serial dilutions of JNJ-7706621 or Flavopiridol to the reaction mixture. Include a DMSO vehicle control.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP (e.g., [γ-³³P]ATP or unlabeled ATP for luminescence-based assays).
-
Incubation: Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).
-
Reaction Termination and Detection: Stop the reaction and quantify the amount of phosphorylated substrate. For radiometric assays, this can be done by capturing the phosphorylated substrate on a filter and measuring radioactivity using a scintillation counter. For luminescence-based assays (e.g., ADP-Glo™), follow the manufacturer's instructions to measure the amount of ADP produced.
-
Data Analysis: Calculate IC50 values by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell Viability Assay (e.g., MTT or ³H-Thymidine Incorporation)
Objective: To assess the effect of the compounds on the proliferation and metabolic activity of cancer cell lines.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of JNJ-7706621 or Flavopiridol for a specified duration (e.g., 72 hours).
-
Assay:
-
MTT Assay: Add MTT reagent to each well and incubate to allow for the formation of formazan (B1609692) crystals. Solubilize the crystals with a solubilization buffer and measure the absorbance at a specific wavelength.
-
³H-Thymidine Incorporation Assay: Add ³H-thymidine to the culture medium and incubate to allow for its incorporation into newly synthesized DNA. Harvest the cells, lyse them, and measure the amount of incorporated radioactivity.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of the compounds on cell cycle distribution.
Protocol:
-
Treatment: Treat cancer cells with JNJ-7706621 or Flavopiridol at various concentrations for a specified time.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently. Store at -20°C for at least 2 hours.[13]
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing a DNA-binding dye (e.g., propidium (B1200493) iodide) and RNase A.[14]
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay (Annexin V Staining)
Objective: To quantify the induction of apoptosis by the compounds.
Protocol:
-
Treatment: Treat cells with the inhibitors as described for the cell cycle analysis.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and a viability dye such as propidium iodide (PI). Incubate in the dark at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: Quantify the percentage of cells in different populations: viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive).
Conclusion
JNJ-7706621 and Flavopiridol are both potent inhibitors of cell cycle progression with significant anti-cancer properties. The primary distinction lies in their kinase selectivity profiles. JNJ-7706621's dual inhibition of CDKs and Aurora kinases offers a multi-pronged attack on cell division, while Flavopiridol's broad-spectrum CDK inhibition, particularly its potent effect on the transcriptional kinase CDK9, provides a different mechanism for inducing cancer cell death. The choice between these inhibitors for research purposes will depend on the specific biological question being addressed, the cancer model under investigation, and the desire to target specific pathways involved in cell cycle regulation, mitosis, and transcription. Further direct comparative studies under identical experimental conditions are warranted to fully elucidate their relative therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. The in vitro and in vivo effects of JNJ-7706621: a dual inhibitor of cyclin-dependent kinases and aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. benchchem.com [benchchem.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. apexbt.com [apexbt.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Emerging Drug Profile: Cyclin-Dependent Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 13. cancer.wisc.edu [cancer.wisc.edu]
- 14. Flow cytometry with PI staining | Abcam [abcam.com]
Validating JNJ-7706621 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of JNJ-7706621, a potent dual inhibitor of Cyclin-Dependent Kinases (CDKs) and Aurora Kinases, with alternative compounds targeting similar pathways. We present supporting experimental data, detailed protocols for validating target engagement in a cellular context, and visual representations of the underlying biological processes and experimental workflows.
Introduction to JNJ-7706621 and its Cellular Targets
JNJ-7706621 is a small molecule inhibitor that has shown significant anti-proliferative activity in various cancer cell lines. Its primary mechanism of action is the inhibition of CDKs, key regulators of the cell cycle, and Aurora Kinases, which are essential for proper mitotic progression.[1] By targeting these kinases, JNJ-7706621 can induce cell cycle arrest, typically at the G2/M phase, and promote apoptosis (programmed cell death) in cancer cells.[1]
Comparison of JNJ-7706621 with Alternative Inhibitors
A direct comparison of JNJ-7706621 with other inhibitors in the same experimental setting is crucial for an objective assessment of its performance. In this guide, we compare JNJ-7706621 with two other well-characterized kinase inhibitors: MK-0457 (VX-680) , a pan-Aurora kinase inhibitor that also targets Abl kinase, and AT9283 , a multi-targeted inhibitor of Aurora kinases, JAK kinases, and Abl.
Biochemical Potency (IC50)
The following table summarizes the reported half-maximal inhibitory concentrations (IC50) of JNJ-7706621, MK-0457, and AT9283 against their primary kinase targets. It is important to note that these values are compiled from different studies and may have been determined under varying experimental conditions.
| Target Kinase | JNJ-7706621 IC50 (nM) | MK-0457 (VX-680) IC50 (nM) | AT9283 IC50 (nM) |
| CDK1/cyclin B | 9[1][2][3][4] | - | - |
| CDK2/cyclin A | 3-4[1][2][4][5] | - | - |
| Aurora A | 11[1][2][3][4] | 0.6 | 3[6] |
| Aurora B | 15[1][2][3][4] | 18 | 3[6] |
| Aurora C | - | 4.6 | - |
| Abl | - | 30 | 4 |
| JAK2 | - | - | 1.2[6] |
| JAK3 | - | - | 1.1[6] |
Validating Cellular Target Engagement
Confirming that a compound engages its intended target within a cell is a critical step in drug development. Two common methods for validating the target engagement of kinase inhibitors are the Cellular Thermal Shift Assay (CETSA) and Western Blotting to assess the phosphorylation of downstream substrates.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm direct binding of a drug to its target protein in a cellular environment. The principle is that drug binding stabilizes the target protein, leading to an increase in its thermal stability.
CETSA experimental workflow for validating target engagement.
A successful CETSA experiment would show a shift in the melting curve of CDK1, CDK2, Aurora A, and/or Aurora B to higher temperatures in the presence of JNJ-7706621, indicating direct binding and stabilization.
Western Blotting for Downstream Substrate Phosphorylation
Inhibiting a kinase should lead to a decrease in the phosphorylation of its downstream substrates. This can be readily assessed by Western blotting using phospho-specific antibodies.
-
For CDK1/2 inhibition: A key downstream substrate is the Retinoblastoma protein (Rb). Inhibition of CDK1/2 by JNJ-7706621 is expected to decrease the phosphorylation of Rb at specific sites (e.g., Ser780).
-
For Aurora A/B inhibition: A well-established substrate is Histone H3. Inhibition of Aurora kinases by JNJ-7706621 should lead to a reduction in the phosphorylation of Histone H3 at Serine 10 (Ser10).
Simplified signaling pathways of CDK and Aurora kinases and their inhibition by JNJ-7706621.
Experimental Protocols
Western Blot Protocol for Phospho-Rb (Ser780)
-
Cell Culture and Treatment: Plate a suitable cancer cell line (e.g., HeLa or HCT116) and grow to 70-80% confluency. Treat cells with a dose-response of JNJ-7706621, a positive control (e.g., a known CDK4/6 inhibitor), and a vehicle control (DMSO) for a predetermined time (e.g., 6-24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel. Separate proteins by electrophoresis and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-Rb (Ser780) (e.g., Cell Signaling Technology #8180) overnight at 4°C.[7][8]
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total Rb (e.g., Cell Signaling Technology #9313).[7][8]
Western Blot Protocol for Phospho-Histone H3 (Ser10)
-
Cell Culture and Treatment: Follow the same procedure as for the phospho-Rb protocol. To enrich for mitotic cells where Histone H3 phosphorylation is high, cells can be synchronized with a mitotic blocking agent like nocodazole (B1683961) prior to inhibitor treatment.
-
Histone Extraction (optional but recommended for cleaner blots):
-
Lyse cells in a hypotonic buffer to isolate nuclei.
-
Extract histones from the nuclear pellet using an acid extraction method (e.g., with 0.2 N HCl).
-
Neutralize the extract and determine the protein concentration.
-
-
SDS-PAGE and Transfer: Load equal amounts of histone extract or whole-cell lysate onto a 15% SDS-polyacrylamide gel. Transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-Histone H3 (Ser10) (e.g., Cell Signaling Technology #9701) overnight at 4°C.[9]
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
-
Detection: Visualize bands using an ECL substrate.
-
Stripping and Re-probing: Re-probe the membrane with an antibody against total Histone H3 (e.g., Cell Signaling Technology #9715) to confirm equal loading.[10]
General workflow for Western blot analysis of target phosphorylation.
Conclusion
JNJ-7706621 is a potent dual inhibitor of CDKs and Aurora kinases. Validating its target engagement in a cellular context is essential for understanding its mechanism of action and for further drug development. This guide provides a framework for comparing JNJ-7706621 with alternative inhibitors and offers detailed protocols for key target validation experiments. The use of orthogonal methods, such as CETSA and Western blotting for downstream substrate phosphorylation, will provide a robust validation of JNJ-7706621's cellular activity. For a definitive comparison of performance, it is recommended to evaluate JNJ-7706621 and its alternatives head-to-head in the same cellular systems and assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. selleckchem.com [selleckchem.com]
- 4. shop.labclinics.com [shop.labclinics.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 7. JCI Insight - RB expression confers sensitivity to CDK4/6 inhibitor–mediated radiosensitization across breast cancer subtypes [insight.jci.org]
- 8. RB expression confers sensitivity to CDK4/6 inhibitor–mediated radiosensitization across breast cancer subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phospho-Histone H3 (Ser10) Antibody | Cell Signaling Technology [cellsignal.com]
- 10. researchgate.net [researchgate.net]
Reproducibility of JNJ-7706621 In Vivo Antitumor Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo antitumor effects of JNJ-7706621, a dual inhibitor of cyclin-dependent kinases (CDKs) and Aurora kinases. The objective is to offer a comprehensive overview of its performance, supported by experimental data, and to compare it with other relevant kinase inhibitors. This document summarizes key quantitative data, details experimental protocols for reproducibility, and visualizes the underlying biological pathways and experimental workflows.
Comparative Analysis of In Vivo Antitumor Efficacy
The following tables summarize the in vivo antitumor activity of JNJ-7706621 and a selection of alternative CDK and Aurora kinase inhibitors. The data has been compiled from various preclinical studies to provide a comparative benchmark for evaluating their efficacy in xenograft models.
Table 1: In Vivo Efficacy of JNJ-7706621 in a Human Tumor Xenograft Model
| Xenograft Model | Dosing Regimen | Key Outcomes | Reference |
| Human Colon Carcinoma (HCT116) | 125 mg/kg, i.p., various intermittent schedules (e.g., daily for 7 days, 7 days on/7 days off) | Significant tumor growth inhibition. A direct correlation was observed between the total cumulative dose and the antitumor effect, regardless of the dosing schedule. | [1][2][3] |
| Human Colon Carcinoma (HCT116) | 100 mg/kg, i.p., daily | Equivalent antitumor activity to 125 mg/kg on a 7 days on/7 days off schedule. | [3] |
Table 2: Comparative In Vivo Efficacy of Alternative CDK and Aurora Kinase Inhibitors
| Compound | Xenograft Model | Dosing Regimen | Key Outcomes | Reference |
| Flavopiridol | Head and Neck Squamous Cell Carcinoma (HN12) | 5 mg/kg/day, i.p., for 5 days | 60-70% reduction in tumor size, sustained over 10 weeks. Induced apoptosis in tumor xenografts. | [4] |
| Pancreatic Cancer (PANC-1) | Combination with gemcitabine | Significant reduction in tumor volume and induction of apoptosis compared to single agents. | [5][6] | |
| Cholangiocarcinoma (KKU-213) | 5 and 7.5 mg/kg | Significant, dose-dependent reduction in tumor volume and weight. | [2] | |
| AT7519 | Neuroblastoma (AMC711T, KCNR) | 5, 10, or 15 mg/kg, i.p., single dose | Dose-dependent tumor growth inhibitory effects. | [1] |
| Colon Cancer (HCT116, HT29) | Twice daily dosing | Tumor regression observed. | [7] | |
| Glioblastoma | Not specified | Significantly reduced tumor volume and weight in a subcutaneous xenograft model. | [8] | |
| Dinaciclib (B612106) | T-cell Acute Lymphoblastic Leukemia | Not specified | Extended survival of mice in a T-ALL cell xenograft model. | [9] |
| Biliary Tract Cancer | Not specified | Reduced tumor growth. | [10][11] | |
| Lymphoma (Raji) | Not specified | Markedly smaller and lighter tumors compared to the control group. | ||
| VX-680 (MK-0457) | Clear Cell Renal Cell Carcinoma | Not specified | Inhibited growth of ccRCC xenograft tumors, accompanied by a reduction in tumor microvessel density. | [12][13] |
| Non-Small Cell Lung Cancer (A549) | 50 mg/kg, Days 1 & 2 (in combination with erlotinib) | Significant antitumor activity in combination with erlotinib. | [14] |
Signaling Pathways and Experimental Workflow
To understand the mechanism of action of JNJ-7706621 and the experimental design for in vivo studies, the following diagrams illustrate the targeted signaling pathways and a generalized experimental workflow.
References
- 1. Cyclin-dependent kinase inhibitor AT7519 as a potential drug for MYCN-dependent neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antitumor effects of flavopiridol, a cyclin-dependent kinase inhibitor, on human cholangiocarcinoma in vitro and in an in vivo xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. content-assets.jci.org [content-assets.jci.org]
- 5. Enhanced Anti-tumor Effect of Flavopiridol in Combination With Gemcitabine in Pancreatic Cancer | Anticancer Research [ar.iiarjournals.org]
- 6. Enhanced Anti-tumor Effect of Flavopiridol in Combination With Gemcitabine in Pancreatic Cancer | Anticancer Research [ar.iiarjournals.org]
- 7. Biological characterization of AT7519, a small-molecule inhibitor of cyclin-dependent kinases, in human tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Efficacy of the CDK inhibitor dinaciclib in vitro and in vivo in T-cell acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. The Cdk inhibitor dinaciclib as a promising anti-tumorigenic agent in biliary tract cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. VX680/MK-0457, a potent and selective Aurora kinase inhibitor, targets both tumor and endothelial cells in clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. e-century.us [e-century.us]
- 14. aacrjournals.org [aacrjournals.org]
Safety Operating Guide
Proper Disposal of 3-Methylthienyl-carbonyl-JNJ-7706621: A Guide for Laboratory Professionals
For immediate release – This document provides essential safety and logistical information for the proper disposal of the research compound 3-Methylthienyl-carbonyl-JNJ-7706621, a potent kinase inhibitor. Researchers, scientists, and drug development professionals are advised to adhere to these procedures to ensure personal safety and compliance with environmental regulations.
I. Hazard Identification and Safety Precautions
While comprehensive toxicological data for this compound is not publicly available, it should be handled with caution due to its potent biological activity. Similar kinase inhibitors may be harmful if inhaled, ingested, or absorbed through the skin. Therefore, appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, must be worn at all times when handling this compound. All handling of the solid compound or solutions should be performed in a certified chemical fume hood.
II. Chemical Waste Categorization and Segregation
Proper segregation of chemical waste is critical to prevent dangerous reactions and ensure compliant disposal. The following waste streams should be considered for this compound:
| Waste Stream | Description | Disposal Container |
| Solid Waste | Unused or expired this compound powder. | A dedicated, properly labeled, and sealed container for solid hazardous chemical waste. |
| Contaminated Labware | Disposable items that have come into direct contact with the compound, such as pipette tips, weighing boats, and contaminated gloves. | A designated, sealed bag or container clearly labeled as hazardous waste. |
| Liquid Waste (Aqueous) | Solutions of this compound in aqueous buffers. | A dedicated, properly labeled, and sealed container for aqueous hazardous chemical waste. Do not mix with organic solvents. |
| Liquid Waste (Organic) | Solutions of this compound in organic solvents (e.g., DMSO, ethanol). | A dedicated, properly labeled, and sealed container for organic/flammable hazardous chemical waste. Do not mix with aqueous or corrosive waste. |
| Sharps Waste | Needles, syringes, or other sharp objects contaminated with this compound. | A designated, puncture-resistant sharps container for chemically contaminated sharps. |
III. Step-by-Step Disposal Procedures
The following protocols provide a general framework for the disposal of this compound. Always consult and adhere to your institution's specific Environmental Health and Safety (EHS) guidelines.
A. Solid Waste Disposal
-
Collection: Carefully transfer any unused or waste solid this compound into a designated hazardous waste container.
-
Labeling: Securely close the container and label it clearly with "Hazardous Waste," the chemical name ("this compound"), the approximate quantity, and the date of accumulation.
-
Storage: Store the container in a designated satellite accumulation area (SAA) in your laboratory, away from incompatible materials.[1]
-
Pickup: Arrange for disposal through your institution's EHS department.
B. Contaminated Labware Disposal
-
Collection: Place all disposable items that have come into contact with the compound (e.g., pipette tips, gloves, weighing paper) into a designated, sealable bag or container.
-
Labeling: Clearly label the bag or container as "Hazardous Waste" and indicate that it is contaminated with "this compound."
-
Disposal: Dispose of the container through your institution's hazardous waste program.
C. Liquid Waste Disposal
-
Segregation: Collect aqueous and organic solvent solutions in separate, dedicated hazardous waste containers.[2]
-
Containment: Use appropriate, chemically resistant containers with secure, leak-proof lids.[3]
-
Labeling: Label each container with "Hazardous Waste" and list all chemical constituents, including "this compound" and the solvent(s), with their approximate concentrations or volumes.
-
Storage: Store liquid waste containers in secondary containment (e.g., a spill tray) within a designated SAA.
-
Pickup: Schedule a pickup with your institution's EHS department.
D. Decontamination of Glassware
-
Initial Rinse: Rinse the contaminated glassware three times with a suitable solvent (e.g., ethanol (B145695) or another solvent in which the compound is soluble) that is compatible with your hazardous waste stream.
-
Rinsate Collection: Collect all rinsate as hazardous liquid waste.
-
Final Cleaning: After decontamination, the glassware can be washed with soap and water.
IV. Emergency Procedures: Spill and Exposure
In the event of a spill or personnel exposure, follow your institution's established emergency protocols.
-
Spill:
-
Evacuate the immediate area and alert others.
-
If the spill is small and you are trained to do so, use a chemical spill kit to absorb the material.
-
Place all cleanup materials into a sealed container and label it as hazardous waste for disposal.
-
For large spills, evacuate the area and contact your institution's EHS or emergency response team immediately.
-
-
Exposure:
-
Skin: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.
-
Eyes: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.
-
Inhalation: Move to fresh air.
-
Ingestion: Do not induce vomiting.
-
Seek immediate medical attention for any exposure.
-
V. Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.
References
Personal protective equipment for handling 3-Methylthienyl-carbonyl-JNJ-7706621
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 3-Methylthienyl-carbonyl-JNJ-7706621, a potent kinase inhibitor. Adherence to these protocols is essential to minimize exposure risk and ensure a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
Due to its nature as a potent kinase inhibitor, this compound should be handled as a hazardous substance. The primary routes of exposure are inhalation of powder, dermal contact, and accidental ingestion. A comprehensive personal protective equipment (PPE) protocol is therefore mandatory. The following table summarizes the required PPE for handling this compound, based on guidelines for similar potent kinase inhibitors.
| PPE Component | Specification | Rationale |
| Hand Protection | Chemically resistant nitrile gloves, double-gloved.[1] Chemotherapy-grade gloves are recommended.[2] | Provides a robust barrier against skin contact and absorption. Double-gloving offers an additional layer of protection.[1] |
| Body Protection | Disposable, low-permeability fabric gown with long sleeves and tight-fitting cuffs.[1] | Protects skin and personal clothing from contamination.[1] |
| Eye and Face Protection | Safety glasses with side shields or goggles.[1] A full face shield is recommended when handling the powder.[3] | Protects eyes from splashes and aerosols. |
| Respiratory Protection | A NIOSH-approved N-95 respirator or higher is required when handling the compound as a powder or when aerosols may be generated.[1][2] | Prevents the inhalation of the compound, which can be a primary route of exposure.[1] |
Operational Plan: Safe Handling and Disposal
Workspace Preparation: All handling of this compound, especially when in solid form or during the preparation of stock solutions, must be conducted in a designated controlled environment such as a chemical fume hood or a Class II Biological Safety Cabinet (BSC) to minimize inhalation exposure.[1][2] The work surface should be covered with absorbent, plastic-backed paper to contain any potential spills.[2]
Step-by-Step Handling Procedure:
-
Don PPE: Before handling the compound, put on all required PPE as specified in the table above. This includes inner and outer gloves, a lab coat, and eye protection. A respirator should be used if handling the powder outside of a containment system.
-
Weighing: If weighing the solid compound, do so within the containment of a fume hood or BSC. Use a tared weigh boat or paper to minimize the dispersion of the powder.[1]
-
Solution Preparation: When preparing solutions, slowly add the solvent to the solid compound to prevent splashing.
-
Decontamination: After handling is complete, thoroughly wipe down all surfaces and equipment in the fume hood or BSC with an appropriate decontamination solution.
-
Doff PPE: Remove PPE in the correct order to avoid cross-contamination. Typically, the outer gloves are removed first, followed by the lab coat, and then the inner gloves.
Disposal Plan:
All materials that come into contact with this compound are considered hazardous waste and must be disposed of according to institutional and local regulations.
-
Solid Waste: Unused compound, contaminated labware (e.g., pipette tips, tubes), and disposable PPE (gloves, gown) should be collected in a clearly labeled, sealed container for hazardous chemical waste.[1][3]
-
Liquid Waste: All liquid waste containing the compound should be collected in a clearly labeled, sealed container designated for hazardous chemical waste.[1][3] Do not pour down the drain.[3]
-
Sharps Waste: Needles and syringes used in connection with the compound should be disposed of in a puncture-proof, labeled sharps container for hazardous waste.[3]
Experimental Workflow and Safety Procedures
The following diagrams illustrate the necessary workflow for safely handling this compound.
Caption: Workflow for safe handling of this compound.
Caption: PPE selection logic for handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
